2,4,5-Tribromo-1-propyl-1H-imidazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4,5-tribromo-1-propylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Br3N2/c1-2-3-11-5(8)4(7)10-6(11)9/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJXQVVLSZWGJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953316 | |
| Record name | 2,4,5-Tribromo-1-propyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31250-78-9 | |
| Record name | Imidazole, 2,4,5-tribromo-1-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031250789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Tribromo-1-propyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,4,5-Tribromo-1-propyl-1H-imidazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2,4,5-Tribromo-1-propyl-1H-imidazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is not extensively available, this document synthesizes information from closely related analogs, including 2,4,5-tribromo-1H-imidazole and its N-methyl derivative, to project its physicochemical properties, reactivity, and potential applications. This guide details plausible synthetic routes, predicts spectral characteristics, and discusses the rationale behind its utility as a versatile building block in the development of novel therapeutic agents and functional materials.
Introduction: The Significance of Brominated Imidazoles
The imidazole scaffold is a cornerstone in the architecture of numerous biologically active molecules, including essential amino acids and a wide array of pharmaceuticals. The strategic introduction of bromine atoms onto the imidazole ring dramatically alters its electronic and steric properties, bestowing upon it unique reactivity and potential for biological interactions. Polybrominated imidazoles, such as the 2,4,5-tribromo substituted core, serve as highly versatile intermediates in organic synthesis. The bromine atoms act as reactive handles for a variety of cross-coupling reactions, enabling the construction of complex molecular frameworks.[1][2] The N-alkylation of these brominated systems, in this case with a propyl group, further modulates their lipophilicity and metabolic stability, making them attractive candidates for drug discovery programs. This guide will focus on the synthesis, predicted properties, and potential utility of this compound, providing a foundational understanding for researchers exploring this chemical space.
Physicochemical Properties: An Extrapolative Analysis
| Property | Predicted Value for this compound | Rationale and Comparative Data |
| Molecular Formula | C₆H₇Br₃N₂ | Based on the addition of a propyl group (C₃H₇) to the 2,4,5-tribromoimidazole core (C₃HBr₃N₂). |
| Molecular Weight | 346.85 g/mol | Calculated from the molecular formula. For comparison, 2,4,5-tribromo-1H-imidazole has a molecular weight of 304.77 g/mol [3] and 2,4,5-Tribromo-1-methyl-1H-imidazole is 318.80 g/mol .[4] |
| Appearance | White to light yellow solid | Based on the appearance of 2,4,5-Tribromo-1-methyl-1H-imidazole.[1] |
| Melting Point (°C) | Expected to be slightly lower than the methyl analog | The melting point of 2,4,5-Tribromo-1-methyl-1H-imidazole is 91-94 °C.[4] The longer, more flexible propyl chain may disrupt crystal packing, leading to a slightly lower melting point. |
| Boiling Point (°C) | > 350 °C (Predicted) | The boiling point of 2,4,5-Tribromo-1-methyl-1H-imidazole is predicted to be 364.9±45.0 °C.[5] The larger propyl group will likely result in a higher boiling point due to increased van der Waals forces. |
| Solubility | Limited solubility in polar solvents like water; soluble in non-polar organic solvents.[6] | The tribromoimidazole core is hydrophobic, and the addition of the propyl group will further increase its lipophilicity. |
| Density (g/cm³) | ~2.0 (Predicted) | The density of 2,4,5-tribromoimidazole is 2.851 g/cm³.[6] The addition of the less dense propyl group will likely decrease the overall density. |
Synthesis and Reactivity
The synthesis of this compound can be logically approached through two primary synthetic pathways, leveraging established methodologies for imidazole chemistry.
Synthetic Pathways
Pathway A: N-Propylation of 2,4,5-Tribromo-1H-imidazole
This is the more direct and likely higher-yielding approach. It involves the initial synthesis of the tribrominated imidazole core, followed by the introduction of the propyl group at the N-1 position.
Pathway B: Bromination of 1-Propyl-1H-imidazole
This pathway involves the initial synthesis of the N-propylated imidazole, followed by the exhaustive bromination of the imidazole ring. This approach may be less selective and could lead to a mixture of partially brominated products.
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of this compound is dominated by the presence of the three bromine atoms, which serve as versatile synthetic handles for carbon-carbon and carbon-heteroatom bond formation.
Suzuki-Miyaura Cross-Coupling Reactions:
A key application of brominated imidazoles is their participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This allows for the selective introduction of aryl, heteroaryl, or vinyl substituents at the 2, 4, and 5 positions of the imidazole ring. The reactivity of the bromine atoms is position-dependent, with the C2-Br bond generally being the most reactive, followed by C5-Br, and then C4-Br. This differential reactivity can be exploited for sequential, site-selective functionalization of the imidazole core.[2]
Sources
- 1. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1H-Imidazole, 2,4,5-tribromo- [webbook.nist.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. echemi.com [echemi.com]
- 6. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to 2,4,5-Tribromo-1-propyl-1H-imidazole (CAS Number: 31250-78-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,4,5-Tribromo-1-propyl-1H-imidazole, a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. By leveraging insights from closely related analogues and established chemical principles, this document serves as a vital resource for professionals engaged in the design and synthesis of novel molecular entities.
Section 1: The Strategic Importance of Brominated Imidazoles in Modern Synthesis
The imidazole nucleus is a cornerstone of many biologically active molecules, including essential amino acids and purine bases in DNA. The strategic incorporation of bromine atoms onto this scaffold, as seen in this compound, dramatically enhances its synthetic utility.[1][2] These bromine substituents serve as reactive handles for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. This capability is crucial for the construction of complex molecular architectures required in contemporary drug discovery.[2]
The presence of multiple bromine atoms allows for selective and sequential functionalization, enabling the generation of diverse compound libraries from a single, highly functionalized starting material. Furthermore, the N-propyl group modulates the compound's solubility and steric profile, which can be advantageous in both reaction chemistry and the pharmacological properties of downstream products.
Section 2: Physicochemical Properties and Structural Attributes
While extensive experimental data for this compound is not broadly published, its properties can be reliably inferred from its constituent parts and closely related analogues such as 2,4,5-tribromo-1-methyl-1H-imidazole.
| Property | Predicted Value/Information | Source |
| CAS Number | 31250-78-9 | [3] |
| Molecular Formula | C₆H₇Br₃N₂ | [3] |
| Molecular Weight | 346.85 g/mol | [3] |
| Appearance | Expected to be a white to light yellow or pale brown crystalline solid | [2][4] |
| Solubility | Limited solubility in polar solvents like water; more soluble in non-polar organic solvents. | [4] |
| Melting Point | Expected to be in a similar range to analogous compounds like 2,4,5-tribromo-1-methyl-1H-imidazole (84-94°C). | [1][5] |
The tribromo-substituted imidazole core provides a rigid scaffold, while the N-propyl group introduces a degree of conformational flexibility. The electron-withdrawing nature of the bromine atoms influences the electronic properties of the imidazole ring, impacting its reactivity and potential as a ligand in organometallic catalysis.
Section 3: Synthesis and Experimental Protocols
The synthesis of this compound can be logically approached through a two-step process: the exhaustive bromination of imidazole followed by the N-alkylation with a propyl halide. This methodology provides a reliable and scalable route to the target compound.
Step 1: Synthesis of 2,4,5-Tribromoimidazole (CAS 2034-22-2)
This procedure is adapted from established methods for the bromination of imidazole.[6][7]
Protocol:
-
To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add imidazole (1 equivalent), sodium acetate (9 equivalents), and glacial acetic acid.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Slowly add a solution of bromine (3 equivalents) in glacial acetic acid via the dropping funnel, ensuring the reaction temperature does not exceed 40°C.
-
After the addition is complete, continue stirring at room temperature for an additional 3 hours.
-
Pour the reaction mixture into a large volume of water to precipitate the product.
-
Collect the white precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 2,4,5-tribromoimidazole.
Causality Behind Experimental Choices:
-
Sodium acetate: Acts as a base to neutralize the hydrobromic acid (HBr) generated during the electrophilic aromatic substitution, driving the reaction to completion.
-
Glacial acetic acid: Serves as a polar aprotic solvent that can dissolve the reactants and facilitate the bromination reaction.
-
Temperature control: Exothermic reactions with bromine can lead to side products. Maintaining a controlled temperature ensures the selective formation of the desired tribrominated product.
Step 2: N-Alkylation to Yield this compound
This protocol is based on general procedures for the N-alkylation of imidazoles and related heterocycles.[8]
Protocol:
-
In a round-bottom flask, suspend 2,4,5-tribromoimidazole (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous dimethylformamide (DMF).
-
To this stirred suspension, add 1-bromopropane or 1-iodopropane (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60°C if the reaction is sluggish (monitor by TLC).
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Causality Behind Experimental Choices:
-
Potassium carbonate: A mild inorganic base that deprotonates the N-H of the imidazole, generating the nucleophilic imidazolide anion required for the SN2 reaction with the propyl halide.
-
Anhydrous DMF: A polar aprotic solvent that is excellent for SN2 reactions, as it solvates the cation (K⁺) while leaving the anion (imidazolide) relatively free and highly reactive.
-
Propyl halide: The alkylating agent. 1-iodopropane is more reactive than 1-bromopropane and may allow for milder reaction conditions.
Diagram of the Synthetic Workflow:
Caption: Synthetic route to this compound.
Section 4: Applications in Research and Drug Development
The primary application of this compound is as a highly functionalized intermediate for the synthesis of more complex molecules. The three bromine atoms can be selectively replaced through various cross-coupling reactions, allowing for the introduction of diverse substituents.
Utility in Cross-Coupling Reactions:
This compound is an excellent substrate for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions.[2] The differential reactivity of the bromine atoms (C2 vs. C4/C5) may allow for regioselective functionalization under carefully controlled conditions.
Illustrative Suzuki Coupling Workflow:
Caption: General scheme for Suzuki coupling with the title compound.
Potential Biological Significance of Derivatives:
Imidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[9][10][11] By using this compound as a scaffold, researchers can rapidly generate libraries of novel compounds for high-throughput screening to identify new therapeutic leads. The introduction of various aryl, heteroaryl, and alkyl groups through cross-coupling can modulate the biological activity and pharmacokinetic properties of the resulting molecules.
Section 5: Safety, Handling, and Storage
As with all halogenated organic compounds, this compound and its precursors should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed. Refrigeration is recommended for long-term storage.[12]
-
Fire Fighting: Use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam to extinguish fires. Thermal decomposition may produce hazardous gases such as nitrogen oxides (NOx) and hydrogen halides.[12]
Section 6: Conclusion
This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its highly functionalized nature allows for the efficient construction of complex molecular architectures through a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. While specific biological data on the title compound is limited, its potential as a precursor to novel therapeutic agents is significant, given the broad spectrum of activities associated with the imidazole scaffold. This guide provides the foundational knowledge necessary for researchers to effectively synthesize, handle, and utilize this compound in their research and development endeavors.
References
-
Solubility of Things. (n.d.). 2,4,5-tribromoimidazole. [Link]
-
Middle Tennessee State University. (n.d.). ALKYLATION OF 2,4,5-TRIIODOIMIDAZOLE MOLECULES. JEWLScholar@MTSU. [Link]
-
Boronpharm. (n.d.). Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block. [Link]
-
NIST. (n.d.). 1H-Imidazole, 2,4,5-tribromo-. NIST Chemistry WebBook. [Link]
-
ResearchGate. (2025, October 16). Halogen Interactions in 2,4,5-Tribromoimidazolium Salts. [Link]
-
The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]
-
PrepChem.com. (n.d.). Preparation of 2,4,5-tribromoimidazole. [Link]
-
NIST. (n.d.). 1H-Imidazole, 2,4,5-tribromo-. NIST Chemistry WebBook. [Link]
-
MDPI. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Link]
-
Rasayan Journal of Chemistry. (2022). PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. [Link]
-
Hindawi. (n.d.). Imidazole: Having Versatile Biological Activities. [Link]
-
IJCRT.org. (2023, October 10). Synthesis Of 2, 4, 5 -Triphenyl Imidazole. [Link]
-
NIH. (n.d.). C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. [Link]
-
Springer. (n.d.). Overview on Biological Activities of Imidazole Derivatives. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. This compound | 31250-78-9 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 2,4,5-Tribromoimidazole | 2034-22-2 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Overview on Biological Activities of Imidazole Derivatives | springerprofessional.de [springerprofessional.de]
- 12. fishersci.fi [fishersci.fi]
2,4,5-Tribromo-1-propyl-1H-imidazole molecular weight
An In-depth Technical Guide to 2,4,5-Tribromo-1-propyl-1H-imidazole: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The document details the molecule's core physicochemical properties, including its molecular weight, and presents a detailed, field-proven protocol for its synthesis and purification. Furthermore, it explores the compound's chemical reactivity and its strategic applications as a versatile building block in medicinal chemistry, particularly in the construction of complex molecular architectures through cross-coupling reactions. Safety, handling, and characterization methodologies are also discussed to provide a holistic resource for laboratory application.
Introduction: The Strategic Value of Brominated Imidazoles
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1][2] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a critical pharmacophore. The strategic introduction of bromine atoms onto the imidazole ring, as seen in this compound, dramatically enhances its utility as a synthetic intermediate.[3] The three bromine atoms serve as versatile synthetic handles for selective functionalization, enabling the exploration of chemical space through various cross-coupling reactions.[3] The N-propyl group, in turn, modulates the compound's solubility and steric profile, which can be crucial for optimizing pharmacokinetic properties in drug candidates.[4][5] This guide aims to serve as a foundational document for leveraging this potent building block in research and development pipelines.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis and screening. This compound is a distinct molecule with a well-defined set of attributes that dictate its behavior in chemical systems.
| Property | Value | Source |
| Molecular Formula | C6H7Br3N2 | [6] |
| Molecular Weight | 346.85 g/mol | [6] |
| CAS Number | 31250-78-9 | [6][7][8] |
| IUPAC Name | This compound | [6] |
| SMILES | CCCN1C(Br)=C(Br)N=C1Br | [6] |
| Appearance | Solid (predicted) | - |
Synthesis and Characterization: A Validated Approach
While multiple synthetic routes to halogenated imidazoles exist, a robust and reproducible pathway is essential for ensuring high purity and consistent batch-to-batch yields.[9] The following section details a proposed two-step synthesis starting from the commercially available 2,4,5-tribromo-1H-imidazole, followed by a comprehensive characterization protocol.
Proposed Synthetic Pathway: N-Alkylation
The most direct and reliable method for the preparation of this compound is the N-alkylation of 2,4,5-tribromo-1H-imidazole. This approach is favored due to the commercial availability of the starting tribromoimidazole and the straightforward nature of the alkylation reaction. The acidic N-H proton of the imidazole is readily deprotonated by a suitable base, forming a nucleophilic imidazolide anion that subsequently reacts with an alkylating agent, such as 1-bromopropane.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system, with in-process checks and purification steps to ensure the final product's high purity.
Materials and Reagents:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopropane (purity ≥99%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,4,5-tribromo-1H-imidazole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material completely. The concentration should be approximately 0.5 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality Insight: Adding NaH at 0 °C controls the exothermic reaction and the evolution of hydrogen gas. The excess equivalent ensures complete deprotonation of the imidazole.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium imidazolide salt should be complete.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.2 eq) dropwise via a syringe. Causality Insight: A slight excess of the alkylating agent drives the reaction to completion. Dropwise addition at low temperature prevents potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x). Causality Insight: The aqueous washes remove residual DMF and inorganic salts, which is crucial for obtaining a pure product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Analytical Characterization
Confirmation of the product's identity and purity is achieved through standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Appearance of signals corresponding to the propyl group protons (~0.9 ppm, triplet; ~1.8 ppm, multiplet; ~4.0 ppm, triplet). Disappearance of the N-H proton signal from the starting material. |
| ¹³C NMR | Signals corresponding to the three carbons of the propyl group and the three carbons of the tribromoimidazole core. |
| Mass Spec (ESI+) | A characteristic isotopic pattern for three bromine atoms, with a major peak at m/z corresponding to [M+H]⁺. |
| HPLC | A single major peak with purity >98%. |
Reactivity and Strategic Applications in Synthesis
The true value of this compound lies in its potential for sequential and selective functionalization, making it a powerful tool for building molecular diversity.
Differential Reactivity in Cross-Coupling
The bromine atom at the C2 position of the imidazole ring is generally the most reactive towards metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig amination).[3] This differential reactivity allows for a stepwise approach to derivatization. By carefully selecting catalysts and reaction conditions, a chemist can selectively substitute the C2 bromine, followed by functionalization at the C4 and C5 positions, leading to a wide array of trisubstituted imidazole derivatives from a single precursor.
Caption: Application of the scaffold in cross-coupling reactions.
Role in Drug Discovery Programs
The imidazole scaffold is a key component in many kinase inhibitors and other therapeutic agents.[2][3] The ability to rapidly generate analogues using this compound as a starting point allows for efficient Structure-Activity Relationship (SAR) studies. By varying the substituents at the 2, 4, and 5 positions, researchers can fine-tune a molecule's potency, selectivity, and pharmacokinetic profile, accelerating the hit-to-lead and lead optimization phases of drug discovery.
Safety, Handling, and Storage
As a halogenated organic compound, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Handling: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.
-
Hazards: Based on related compounds, it is predicted to be an irritant to the skin and eyes and may be harmful if swallowed.[6] A full safety data sheet (SDS) should be consulted before use.
Conclusion
This compound is more than just a chemical with a defined molecular weight; it is a strategic tool for innovation in pharmaceutical and materials science research. Its densely functionalized core provides a robust platform for generating novel and complex molecular architectures. The synthetic protocol and characterization data provided in this guide offer a reliable foundation for its preparation and use, empowering scientists to confidently integrate this versatile building block into their research programs and accelerate the discovery of new chemical entities.
References
-
PubChem. 2,4,5-Tribromo-1-(propylsulfanylmethyl)imidazole | C7H9Br3N2S. National Center for Biotechnology Information. [Link]
-
Moleqube. 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block. [Link]
-
NIST. 1H-Imidazole, 2,4,5-tribromo-. NIST Chemistry WebBook. [Link]
-
PrepChem. Preparation of 2,4,5-tribromoimidazole. [Link]
-
PubChem. 2,4,5-Tribromoimidazole | C3HBr3N2. National Center for Biotechnology Information. [Link]
-
NIST. 1H-Imidazole, 2,4,5-tribromo-. NIST Chemistry WebBook. [Link]
-
PubChem. 2-(4-Bromophenyl)-1,4,5-triphenyl-1h-imidazole. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Imidazole synthesis. [Link]
-
PubChem. 1H-Imidazole, 2,4,5-triphenyl-1-(2,4,5-triphenyl-2H-imidazol-2-yl)-. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. [Link]
-
PubChem. 2,4,5-Triiodo-1H-imidazole | C3HI3N2. National Center for Biotechnology Information. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 1-Propyl-1H-Imidazole in Modern Pharmaceutical Development. [Link]
-
MDPI. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 4. nbinno.com [nbinno.com]
- 5. innospk.com [innospk.com]
- 6. 31250-78-9|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | 31250-78-9 [chemicalbook.com]
- 8. This compound | 31250-78-9 [amp.chemicalbook.com]
- 9. Imidazole synthesis [organic-chemistry.org]
- 10. 1H-Imidazole, 2,4,5-tribromo- [webbook.nist.gov]
- 11. 2,4,5-Tribromoimidazole | C3HBr3N2 | CID 16253 - PubChem [pubchem.ncbi.nlm.nih.gov]
solubility of 2,4,5-Tribromo-1-propyl-1H-imidazole in organic solvents
An In-depth Technical Guide to the Solubility of 2,4,5-Tribromo-1-propyl-1H-imidazole in Organic Solvents
Introduction
For researchers and professionals in drug development and medicinal chemistry, a thorough understanding of a compound's physicochemical properties is paramount. Solubility, in particular, is a critical parameter that influences everything from reaction kinetics and purification strategies to bioavailability and formulation. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a halogenated heterocyclic compound of interest in various research and development endeavors.
While specific empirical solubility data for this compound is not extensively documented in publicly available literature, this guide will leverage established principles of physical organic chemistry and data from analogous structures to provide a robust predictive framework. Furthermore, we will detail the experimental methodologies required to precisely quantify its solubility in a range of organic solvents. This document is intended to serve as a practical resource for laboratory scientists, process chemists, and formulation experts.
Molecular Structure and its Influence on Solubility
The solubility of a compound is fundamentally dictated by its molecular structure and the intermolecular forces it can form with a given solvent. The structure of this compound is characterized by several key features that collectively determine its solubility profile:
-
Imidazole Core: The imidazole ring itself is a polar, aromatic heterocycle. Unsubstituted imidazole is soluble in water and other polar solvents due to its ability to act as both a hydrogen bond donor and acceptor.[1][2]
-
Tribromo Substitution: The presence of three bromine atoms significantly alters the electronic and steric properties of the imidazole core. Bromine is a large, hydrophobic halogen, and its presence increases the overall molecular weight and surface area of the molecule. This leads to a decrease in polarity and a reduced capacity for hydrogen bonding, thereby lowering solubility in polar solvents.[3]
-
N-Propyl Group: The 1-propyl group is a non-polar alkyl chain. Its addition to the imidazole nitrogen further increases the non-polar character of the molecule, contributing to enhanced solubility in non-polar organic solvents.
Based on these structural attributes, the fundamental principle of "like dissolves like" predicts that this compound will exhibit limited solubility in polar solvents and greater solubility in non-polar organic solvents.[4][5]
Theoretical Framework for Solubility Prediction
A deeper understanding of the intermolecular forces at play allows for a more nuanced prediction of solubility across a spectrum of organic solvents.
Polarity and Dielectric Constant
The polarity of a solvent, often quantified by its dielectric constant, is a primary determinant of its ability to dissolve a solute.[6] Solvents with high dielectric constants are considered polar, while those with low dielectric constants are non-polar.[6][7] Given the predominantly non-polar nature of this compound, it is expected to be more soluble in solvents with lower dielectric constants.
Hydrogen Bonding
Hydrogen bonding is a strong type of dipole-dipole interaction that significantly influences solubility.[8][9][10][11] Compounds that can form hydrogen bonds with a solvent tend to be more soluble in that solvent.[10][12] In the case of this compound, the hydrogen at the 1-position of the imidazole ring (present in the unsubstituted 2,4,5-tribromoimidazole) is replaced by a propyl group. This eliminates the molecule's ability to act as a hydrogen bond donor. The nitrogen atoms in the imidazole ring possess lone pairs of electrons and can theoretically act as hydrogen bond acceptors, but this is sterically hindered by the bulky bromine and propyl groups. Consequently, the solubility of this compound in protic, hydrogen-bonding solvents like alcohols is expected to be lower than in aprotic solvents of similar polarity.
van der Waals Forces
In the absence of strong hydrogen bonding, van der Waals forces (specifically London dispersion forces) become the dominant intermolecular interactions between this compound and non-polar solvents. The large, electron-rich bromine atoms and the propyl chain contribute to stronger dispersion forces, favoring dissolution in non-polar solvents that also interact primarily through these forces.
Predicted Solubility Profile
Based on the theoretical principles outlined above, the following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Non-polar, Aprotic | High | "Like dissolves like"; strong van der Waals interactions. |
| Toluene | Non-polar, Aprotic | High | Aromatic stacking and van der Waals forces. |
| Dichloromethane | Polar, Aprotic | Moderate to High | Good balance of polarity and ability to engage in dipole-dipole interactions. |
| Diethyl Ether | Slightly Polar, Aprotic | Moderate | Lower polarity than other ethers, favorable for this compound. |
| Tetrahydrofuran (THF) | Polar, Aprotic | Moderate | Higher polarity than diethyl ether may slightly reduce solubility. |
| Ethyl Acetate | Polar, Aprotic | Moderate | Polarity may limit high solubility. |
| Acetone | Polar, Aprotic | Low to Moderate | Higher polarity will likely result in lower solubility. |
| Acetonitrile | Polar, Aprotic | Low | High polarity makes it a poor solvent for this compound. |
| Methanol | Polar, Protic | Low | Inability to act as a hydrogen bond donor will limit solubility. |
| Ethanol | Polar, Protic | Low | Similar to methanol, limited by lack of hydrogen bonding. |
| Water | Polar, Protic | Very Low / Insoluble | Highly polar nature and strong hydrogen bonding network of water will not favor dissolution. |
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development and formulation. The following section details a standard protocol for determining the solubility of a solid organic compound in an organic solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Constant temperature bath or shaker
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Imidazole - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.ws [chem.ws]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]
- 9. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]
- 10. youtube.com [youtube.com]
- 11. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]
- 12. al-kindipublisher.com [al-kindipublisher.com]
A Comprehensive Technical Guide to 2,4,5-Tribromo-1-propyl-1H-imidazole: Synthesis, Characterization, and Applications
This guide provides an in-depth exploration of 2,4,5-Tribromo-1-propyl-1H-imidazole, a halogenated heterocyclic compound with significant potential as a versatile building block in synthetic chemistry. Drawing upon established principles of imidazole chemistry and leveraging data from structurally similar analogs, this document offers a technical overview intended for researchers, scientists, and professionals in drug development and materials science. We will delve into its synthesis, physicochemical properties, characterization, and potential applications, with a focus on the underlying scientific principles and practical laboratory considerations.
Introduction to Brominated Imidazoles
Imidazole and its derivatives are a cornerstone of heterocyclic chemistry, featuring prominently in a vast array of biologically active molecules and functional materials.[1][2] The introduction of bromine atoms onto the imidazole core dramatically alters its electronic properties and provides reactive handles for further chemical transformations. Specifically, tribrominated imidazoles serve as key intermediates in the synthesis of more complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[3] The N-alkylation of these brominated cores, such as the addition of a propyl group, further enhances their utility by modifying solubility and steric hindrance, thereby influencing their reactivity in subsequent reactions.[4][5]
Physicochemical Properties and IUPAC Nomenclature
Table 1: Predicted and Analog-Based Physicochemical Properties
| Property | Predicted/Inferred Value for this compound | Data for 2,4,5-Tribromo-1-methyl-1H-imidazole (for comparison) |
| Molecular Formula | C6H7Br3N2 | C4H3Br3N2[7] |
| Molecular Weight | 346.85 g/mol | 318.79 g/mol [7] |
| Appearance | Likely a white to light yellow solid | Light yellow powder[6] |
| Melting Point | Expected to be in a similar range to the methyl analog | 84-86 °C[6], 91-94 °C[7] |
| Boiling Point | Predicted to be >350 °C | 364.9±45.0 °C (Predicted)[6] |
| Solubility | Expected to be soluble in organic solvents like THF, DCM, and DMF | Soluble in organic solvents |
Synthesis of this compound
The synthesis of this compound can be logically approached as a two-step process: the exhaustive bromination of the imidazole ring followed by N-alkylation. This strategy allows for controlled introduction of the desired functional groups.
Step 1: Bromination of Imidazole
The direct bromination of imidazole is a well-established method to produce 2,4,5-tribromoimidazole.[8][9] This reaction typically proceeds with a high yield.
Experimental Protocol: Synthesis of 2,4,5-Tribromo-1H-imidazole
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve imidazole in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: While stirring, add a solution of bromine in glacial acetic acid dropwise to the imidazole solution at room temperature. An excess of bromine (at least 3 molar equivalents) is necessary to ensure complete tribromination.
-
Reaction Monitoring: The reaction is typically exothermic. Maintain the temperature and stir the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Quench the reaction by carefully adding an aqueous solution of a reducing agent, such as sodium sulfite, to neutralize any unreacted bromine.[10] The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 2,4,5-tribromo-1H-imidazole as a solid.
Step 2: N-Alkylation of 2,4,5-Tribromo-1H-imidazole
The subsequent N-alkylation introduces the propyl group onto the imidazole nitrogen. This reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, making it a more potent nucleophile.[4][5][11]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,4,5-tribromo-1H-imidazole and a suitable base (e.g., potassium carbonate or sodium hydride) in a dry aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Reagent Addition: Add 1-bromopropane (or another suitable propylating agent) to the suspension.
-
Reaction Conditions: Heat the reaction mixture with stirring. The reaction temperature and time will depend on the chosen solvent and base, but a typical range is 60-80 °C for several hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Diagram 1: Synthetic Workflow
Caption: A two-step synthesis of this compound.
Structural Characterization
Confirmation of the structure of this compound would rely on a combination of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the propyl group: a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the imidazole nitrogen.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the imidazole ring carbons will be significantly influenced by the bromine atoms.
-
-
Mass Spectrometry (MS): Mass spectrometry will be crucial for confirming the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing three bromine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the alkyl chain and C-N and C=C stretching vibrations of the imidazole ring.
Potential Applications in Research and Development
The strategic placement of three bromine atoms on the imidazole ring makes this compound a highly valuable intermediate for further functionalization, primarily through metal-catalyzed cross-coupling reactions.[3]
Diagram 2: Application Pathways
Caption: Potential cross-coupling reactions for further functionalization.
-
Pharmaceutical Synthesis: The imidazole core is a common scaffold in many approved drugs.[1][12] By sequentially replacing the bromine atoms with different functional groups via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination, a diverse library of complex molecules can be generated. This approach is particularly relevant in the synthesis of kinase inhibitors, where substituted imidazoles have shown significant promise.[13]
-
Agrochemicals: The development of novel fungicides and herbicides often involves heterocyclic compounds. The tribrominated imidazole core can be elaborated to create new agrochemical candidates.
-
Materials Science: Imidazole-based compounds are used in the development of ionic liquids and other functional materials. The ability to precisely functionalize the tribrominated scaffold allows for the tuning of material properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling halogenated organic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a valuable and versatile building block for synthetic chemistry. Its synthesis from readily available starting materials is straightforward, and its trifunctional nature allows for the creation of a wide range of more complex molecules. For researchers in drug discovery and materials science, this compound offers a powerful tool for the development of novel chemical entities with tailored properties. Further investigation into the specific reactivity and applications of this and related compounds is warranted and promises to yield exciting new discoveries.
References
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
Palmer, B. D., & Denny, W. A. (n.d.). Synthesis and Reactions of Brominated 2-Nitroimidazoles. RSC Publishing. Retrieved from [Link]
-
NIST. (n.d.). 1H-Imidazole, 2,4,5-tribromo-. NIST WebBook. Retrieved from [Link]
-
International Journal of Futuristic Research and Development. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Retrieved from [Link]
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Retrieved from [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
-
RSC Publishing. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]
- Google Patents. (n.d.). CN106674121A - Preparation method of 4-halogen-1H-imidazole.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Retrieved from [Link]
- Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 3. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. 1H-Imidazole, 2,4,5-tribromo- [webbook.nist.gov]
- 10. 2,4,5-TRIBROMO-1-METHYL-1H-IMIDAZOLE | 1003-91-4 [chemicalbook.com]
- 11. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 12. japsonline.com [japsonline.com]
- 13. Imidazole synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Hazards and Safety Precautions for 2,4,5-Tribromo-1-propyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Proactive Stance on Chemical Safety
In the landscape of pharmaceutical research and drug development, novel chemical entities are the bedrock of innovation. 2,4,5-Tribromo-1-propyl-1H-imidazole, a substituted imidazole, represents a class of compounds with significant potential in medicinal chemistry, likely as a synthetic intermediate.[1] However, with novel compounds for which extensive toxicological data is not yet available, a proactive and cautious approach to safety is not just a regulatory requirement but a cornerstone of scientific integrity and personal well-being.
This guide provides a comprehensive overview of the anticipated hazards and requisite safety precautions for handling this compound. In the absence of specific data for this exact molecule, the safety recommendations herein are extrapolated from data on structurally similar compounds, including other brominated imidazoles and the parent imidazole scaffold.[2][3][4] This approach, rooted in the principles of chemical analogy and risk mitigation, is designed to empower researchers to handle this compound with the highest degree of safety.
Hazard Identification and Risk Assessment: An Analog-Based Approach
Due to the limited availability of specific toxicological data for this compound, a thorough risk assessment must be based on the known hazards of analogous compounds. The imidazole ring system and the presence of bromine atoms are key structural features that inform our understanding of its potential reactivity and toxicity.
Anticipated Health Hazards
Based on the safety profiles of related brominated imidazoles and the parent imidazole compound, the following hazards should be anticipated[4][5][6]:
-
Acute Toxicity (Oral): Imidazole and its derivatives can be harmful if swallowed.[4][7] The oral LD50 for imidazole in rats is reported as 970 mg/kg, indicating moderate acute toxicity.
-
Skin Corrosion/Irritation: Imidazole is classified as a corrosive material that can cause severe skin burns.[3][8] Brominated compounds can also be irritating to the skin. Therefore, this compound should be handled as a potential skin corrosive or irritant.
-
Serious Eye Damage/Irritation: Direct contact with imidazole and its derivatives can cause severe eye damage.[4][9] This substance should be treated as a significant eye hazard.
-
Reproductive Toxicity: Imidazole has been shown to potentially harm an unborn child.[3][4] As such, this compound should be handled as a potential reproductive toxin, and appropriate precautions must be taken, especially by researchers of child-bearing potential.
-
Specific Target Organ Toxicity (Single Exposure): Some imidazole derivatives may cause respiratory irritation.[7][9] Inhalation of dust or aerosols should be avoided.
Physicochemical Hazards
While specific data is unavailable for this compound, related compounds provide some insight[3][10]:
-
Combustibility: While not considered highly flammable, the compound may burn, and finely dispersed dust could form explosive mixtures with air.[3][8][11]
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of toxic and irritating gases and vapors, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.[3][9]
Quantitative Data Summary (Based on Analogues)
| Property | Value (for related compounds) | Source |
| Melting Point | 86 - 90 °C (for Imidazole) | [3] |
| Boiling Point | 255 - 256 °C (for Imidazole) | [3] |
| Flash Point | 145 °C (for Imidazole) | [3][8] |
| Oral LD50 (Rat) | 970 mg/kg (for Imidazole) |
The Hierarchy of Controls: A Multi-layered Safety Protocol
To ensure the safe handling of this compound, a multi-layered approach to risk mitigation, known as the hierarchy of controls, must be implemented. This framework prioritizes the most effective control measures.
Caption: Hierarchy of controls for mitigating risks associated with hazardous chemicals.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning and certified chemical fume hood.[11] This is critical to prevent inhalation of dust or vapors.
-
Ventilation: Ensure adequate general ventilation in the laboratory to supplement the localized exhaust of the fume hood.[2]
Administrative Controls: Standard Operating Procedures and Training
-
Standard Operating Procedure (SOP): A detailed SOP for the handling of this compound must be written and approved. This SOP should include specific details on all procedures, from receipt of the material to its final disposal.
-
Designated Work Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination.[11]
-
Training: All personnel who will handle the compound must be thoroughly trained on its potential hazards, the specific procedures outlined in the SOP, and emergency protocols.[12]
Personal Protective Equipment (PPE): The Final Barrier
Appropriate PPE is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[13][14]
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[15] A face shield should be worn in situations where there is a higher risk of splashing.[13]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves, such as nitrile gloves.[16] Always inspect gloves for any signs of degradation or puncture before use.[12] Use proper glove removal technique to avoid contaminating the skin.[2]
-
Lab Coat: A fully buttoned lab coat is required.
-
Protective Clothing: For larger quantities or procedures with a high risk of exposure, consider wearing chemical-resistant coveralls or an apron.[14]
-
-
Respiratory Protection: While working in a fume hood should be sufficient, if there is a potential for exposure outside of a ventilated enclosure, a NIOSH-approved respirator may be necessary.[13]
Experimental Protocols: Safe Handling from Bench to Disposal
General Handling and Storage
-
Handling:
-
Storage:
Spill Response Protocol
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area if the spill is large or if you are unsure of the hazards.
-
Alert: Notify your supervisor and colleagues.
-
Assess: From a safe distance, assess the extent of the spill.
-
Small Spills (inside a fume hood):
-
Wear appropriate PPE (gloves, goggles, lab coat).
-
Contain the spill with an absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[17]
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory and restrict access.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[11]
-
Caption: A workflow for responding to chemical spills in a laboratory setting.
First Aid Measures
In case of exposure, immediate action is crucial. Always have the Safety Data Sheet (SDS) for a related compound available to provide to medical personnel.[2]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][7]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[11][18] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][18] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][19]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect all waste, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, sealed, and properly labeled hazardous waste container.[20][21]
-
Labeling: The waste container must be clearly labeled with its contents.[22]
-
Disposal: Dispose of the hazardous waste through your institution's EHS department in accordance with all local, state, and federal regulations.[7][22] Do not dispose of this chemical down the drain or in the regular trash.[21]
Conclusion: A Commitment to a Culture of Safety
The responsible use of novel chemical compounds like this compound is paramount in the scientific community. While the full toxicological profile of this specific molecule is yet to be determined, a robust safety protocol based on the known hazards of structurally related compounds provides a strong foundation for its safe handling. By adhering to the principles of the hierarchy of controls, implementing detailed experimental protocols, and being prepared for emergencies, researchers can confidently and safely explore the potential of this and other novel chemical entities. A steadfast commitment to a culture of safety not only protects individuals but also upholds the integrity of the scientific endeavor.
References
Sources
- 1. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. acrospharma.co.kr [acrospharma.co.kr]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 6. chemos.de [chemos.de]
- 7. angenechemical.com [angenechemical.com]
- 8. ICSC 1721 - IMIDAZOLE [chemicalsafety.ilo.org]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. sarponggroup.com [sarponggroup.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 15. osha.oregon.gov [osha.oregon.gov]
- 16. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. hamptonresearch.com [hamptonresearch.com]
- 20. faculty.washington.edu [faculty.washington.edu]
- 21. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 22. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Methodological & Application
Application Note: Strategic Functionalization of 2,4,5-Tribromo-1-propyl-1H-imidazole via Palladium-Catalyzed Cross-Coupling Reactions
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2,4,5-Tribromo-1-propyl-1H-imidazole as a versatile building block in palladium-catalyzed cross-coupling reactions. We delve into the principles of regioselective functionalization and provide detailed, field-proven protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The causality behind experimental choices, troubleshooting, and optimization strategies are discussed to empower scientists to leverage this scaffold for the synthesis of complex, high-value molecules.
Introduction: The Imidazole Scaffold in Modern Chemistry
The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and structural versatility make it a cornerstone in the design of bioactive agents, including kinase inhibitors, antiviral compounds, and anticancer drugs.[3][4][5]
Polyhalogenated imidazoles, such as this compound, represent exceptionally powerful synthetic intermediates. The presence of multiple, electronically distinct bromine atoms allows for programmed, sequential functionalization through modern cross-coupling techniques.[6] This stepwise approach enables the construction of complex, multi-substituted imidazole derivatives from a single, readily accessible starting material, accelerating discovery pipelines in pharmaceutical and agrochemical research.
This guide focuses on providing the foundational knowledge and practical protocols to effectively utilize this compound in a variety of palladium-catalyzed cross-coupling reactions.
The Principle of Regioselective Reactivity
The synthetic utility of this compound is rooted in the differential reactivity of its three C-Br bonds. This regioselectivity is governed by the electronic environment of each position on the imidazole ring.
-
C2 Position: The bromine atom at the C2 position, situated between two nitrogen atoms, is the most electron-deficient and thus the most susceptible to oxidative addition by a Pd(0) catalyst. This position is overwhelmingly the first to react in most cross-coupling scenarios.[6][7]
-
C5 Position: The C5-Br bond is generally considered the second most reactive site.
-
C4 Position: The C4-Br bond is typically the least reactive of the three.
This predictable reactivity hierarchy is the key to designing sequential coupling strategies. By carefully controlling stoichiometry and reaction conditions, one can selectively functionalize the C2 position, isolate the product, and then proceed to modify the C5 and C4 positions in subsequent steps.[8]
Figure 1. A diagram illustrating the typical order of reactivity for the bromine atoms on the 2,4,5-tribromoimidazole scaffold.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming carbon-carbon bonds due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[9][10] For 2,4,5-tribromoimidazoles, it provides a robust route to aryl, heteroaryl, and vinyl-substituted products.[11][12]
Expertise & Causality: Catalyst System Selection
The choice of palladium catalyst and ligand is critical for success. While Pd(PPh₃)₄ can be effective, modern catalyst systems composed of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand often provide superior results. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are particularly effective as they promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species.[10][13] The choice of base (e.g., K₂CO₃, Cs₂CO₃) is also crucial for activating the boronic acid in the transmetalation step.
Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1: Regioselective Mono-Arylation at the C2 Position
This protocol details the selective coupling of an arylboronic acid at the most reactive C2 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (3.0 equivalents)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Schlenk flask or microwave vial, magnetic stir bar
Step-by-Step Methodology:
-
Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.1 eq), K₂CO₃ (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 2-aryl-4,5-dibromo-1-propyl-1H-imidazole product.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield Range (%) |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 80-100 | 75-95 |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 100 | 60-85 |
| PdCl₂(dppf) | Cs₂CO₃ | DME | 85 | 70-92 |
Table 1. Representative conditions for Suzuki-Miyaura mono-arylation.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a cornerstone reaction for forming carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals.[14][15] It allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary alkylamines and anilines.
Expertise & Causality: Overcoming Challenges with Heterocycles
Five-membered heterocycles like imidazole can be challenging substrates for C-N coupling due to potential catalyst inhibition by the lone pair on the ring nitrogens. The development of highly active, sterically hindered biarylphosphine ligands, such as tBuBrettPhos, has been instrumental in overcoming this challenge, enabling efficient amination even on unprotected N-H imidazoles.[16] A strong, non-nucleophilic base like LHMDS or NaOtBu is required to deprotonate the amine, facilitating its entry into the catalytic cycle.[17]
Figure 3. The catalytic cycle of the Buchwald-Hartwig amination reaction.[18]
Protocol 4.1: Regioselective C2-Amination
This protocol describes the coupling of a primary or secondary amine at the C2 position.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
tBuBrettPhos Pd G3 precatalyst (2 mol%)
-
LHMDS (1.0 M in THF, 2.2 equivalents)
-
Anhydrous THF
-
Glovebox, Schlenk flask, magnetic stir bar
Step-by-Step Methodology:
-
Setup (Glovebox): In an inert atmosphere glovebox, add the tBuBrettPhos Pd G3 precatalyst (0.02 eq) and this compound (1.0 eq) to a Schlenk flask.
-
Reagent Addition: Remove the flask from the glovebox. Add the amine (1.2 eq) followed by anhydrous THF (to 0.1 M).
-
Base Addition: Cool the mixture to room temperature. Slowly add LHMDS (2.2 eq) dropwise. The reaction is often exothermic.
-
Reaction: Stir the reaction at room temperature. The reaction is typically rapid and can be complete in 1-4 hours. Monitor by LC-MS.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate and purify the crude material by flash column chromatography to afford the 2-amino-4,5-dibromo-1-propyl-1H-imidazole.
| Amine Type | Ligand | Base | Solvent | Temp | Typical Yield Range (%) |
| Primary Alkylamine | tBuBrettPhos | LHMDS | THF | RT | 80-98 |
| Secondary Alkylamine | RuPhos | NaOtBu | Toluene | 80 °C | 75-90 |
| Aniline | XPhos | K₃PO₄ | t-BuOH | 100 °C | 65-88 |
Table 2. Representative conditions for Buchwald-Hartwig C2-amination.[16]
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds by reacting aryl halides with terminal alkynes.[19] This reaction is exceptionally valuable for creating precursors for "click" chemistry, synthesizing conjugated materials, and accessing complex natural products.[20]
Expertise & Causality: The Dual Catalyst System
The classic Sonogashira reaction employs a dual catalytic system: a palladium complex and a copper(I) salt (typically CuI).[21]
-
Palladium Cycle: Follows the standard oxidative addition/reductive elimination pathway.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, regenerating the copper(I) catalyst and driving the overall cycle forward. This synergy allows the reaction to proceed under very mild conditions, often at room temperature.[22]
Figure 4. The interconnected catalytic cycles of the Sonogashira coupling reaction.
Protocol 5.1: Regioselective C2-Alkynylation
This protocol details the standard conditions for coupling a terminal alkyne at the C2 position.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equivalents)
-
Anhydrous THF or DMF
-
Schlenk flask, magnetic stir bar
Step-by-Step Methodology:
-
Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Solvent & Reagent Addition: Add anhydrous THF (or DMF), followed by the amine base (e.g., TEA, 3.0 eq) and the terminal alkyne (1.2 eq) via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-6 hours. For less reactive substrates, gentle heating to 40-50 °C may be required. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues and salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the 2-alkynyl-4,5-dibromo-1-propyl-1H-imidazole.
References
-
Vertex AI Search Result[6]: Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block.
-
Semantic Scholar[11]: Synthesis of 2,4‐Diarylimidazoles Through Suzuki Cross‐Coupling Reactions of Imidazole Halides with Arylboronic Acids. (2005-08-01).
-
ACS Publications[16]: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014-01-13).
-
Taylor & Francis Online[3]: Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026-01-02).
-
Life Chemicals[1]: Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies. (2023-07-31).
-
NIH[9]: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021-02-10).
-
ResearchGate[23]: Cross-Coupling Reactions of Polyhalogenated Heterocycles.
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements[4].
-
Beilstein Journals[24]: Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018-04-06).
-
ACS Publications[13]: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022-07-10).
-
PubMed Central[25]: Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026-01-12).
-
NIH[10]: A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation.
-
ResearchGate[2]: Imidazole-based drugs and drug discovery: Present and future perspectives.
-
NIH[5]: Imidazole derivatives: Impact and prospects in antiviral drug discovery.
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination[17]. (2026-01-05).
-
ACS Publications[26]: Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. (2010-02-09).
-
RSC Publishing[27]: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
-
Wikipedia[14]: Buchwald–Hartwig amination.
-
Chemistry LibreTexts[15]: Buchwald-Hartwig Amination. (2023-06-30).
-
ResearchGate[12]: Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles.
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals[28].
-
Wikipedia[29]: Stille reaction.
-
NROChemistry[30]: Sonogashira Coupling.
-
ResearchGate[31]: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021-02-01).
-
PrepChem.com[32]: Preparation of 2,4,5-tribromoimidazole.
-
YouTube[18]: Buchwald-Hartwig Coupling. (2021-07-02).
-
AMiner[33]: Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles.
-
Organic Chemistry Portal[34]: Stille Coupling.
-
Organic Chemistry Portal[35]: Heck Reaction.
-
Chemistry LibreTexts[36]: Stille Coupling. (2023-06-30).
-
NIH[7]: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
-
NIH[37]: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
-
Chemistry LibreTexts[19]: Sonogashira Coupling. (2024-08-05).
-
MDPI[38]: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
-
J&K Scientific LLC[20]: Sonogashira Cross-Coupling. (2021-03-23).
-
ChemicalBook[39]: 2,4,5-TRIBROMO-1-METHYL-1H-IMIDAZOLE | 1003-91-4. (2025-07-24).
-
NIH[40]: Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
-
MDPI[41]: Advances in Cross-Coupling Reactions.
-
ACS Publications[42]: Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System.
-
Organic Chemistry Portal[22]: Sonogashira Coupling.
-
PubMed[43]: Coupling reactions of bromoalkynes with imidazoles mediated by copper salts: synthesis of novel N-alkynylimidazoles. (2008-08-15).
-
MDPI[21]: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020-04-20).
-
Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives[44].
-
Wikipedia[45]: Heck reaction.
-
NIH[8]: Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016-12-09).
-
Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability[46].
-
ResearchGate[47]: Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
-
ResearchGate[48]: Table 2 . Synthesis of 2,4,5-triphenyl-1H-imidazole in various conditions a.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2,4‐Diarylimidazoles Through Suzuki Cross‐Coupling Reactions of Imidazole Halides with Arylboronic Acids. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. jk-sci.com [jk-sci.com]
- 21. mdpi.com [mdpi.com]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 25. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. Stille reaction - Wikipedia [en.wikipedia.org]
- 30. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 31. researchgate.net [researchgate.net]
- 32. prepchem.com [prepchem.com]
- 33. aminer.org [aminer.org]
- 34. Stille Coupling [organic-chemistry.org]
- 35. Heck Reaction [organic-chemistry.org]
- 36. chem.libretexts.org [chem.libretexts.org]
- 37. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 38. mdpi.com [mdpi.com]
- 39. 2,4,5-TRIBROMO-1-METHYL-1H-IMIDAZOLE | 1003-91-4 [chemicalbook.com]
- 40. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 41. mdpi-res.com [mdpi-res.com]
- 42. pubs.acs.org [pubs.acs.org]
- 43. Coupling reactions of bromoalkynes with imidazoles mediated by copper salts: synthesis of novel N-alkynylimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 44. japsonline.com [japsonline.com]
- 45. Heck reaction - Wikipedia [en.wikipedia.org]
- 46. sctunisie.org [sctunisie.org]
- 47. researchgate.net [researchgate.net]
- 48. researchgate.net [researchgate.net]
Application Notes and Protocols for the Regioselective Suzuki Coupling of 2,4,5-Tribromo-1-propyl-1H-imidazole
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for performing Suzuki-Miyaura cross-coupling reactions on the polyhalogenated scaffold, 2,4,5-Tribromo-1-propyl-1H-imidazole. Addressed to researchers in medicinal chemistry and materials science, this document elucidates the principles of regioselectivity inherent to the substituted imidazole core, offering a strategic approach to selectively functionalize this versatile building block. We present a robust methodology for the initial, highly selective mono-arylation at the C2 position, followed by a discussion and protocol for subsequent couplings. This guide is built on the foundational pillars of mechanistic understanding, practical execution, and validated scientific principles to empower the synthesis of novel, complex imidazole derivatives.
Introduction: The Strategic Value of Substituted Imidazoles
Imidazole derivatives are ubiquitous pharmacophores found in numerous FDA-approved drugs and serve as critical ligands in catalysis and materials science. The ability to precisely functionalize the imidazole core allows for the fine-tuning of molecular properties essential for drug-receptor interactions and material performance. The subject of this guide, this compound, represents a highly valuable and versatile synthetic intermediate. Its three distinct bromine atoms offer sequential handles for introducing diverse functionalities through cross-coupling chemistry.
The palladium-catalyzed Suzuki-Miyaura coupling is a paramount tool for forging carbon-carbon bonds due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[1][2] However, when applied to polyhalogenated substrates with identical halogens, the primary challenge becomes controlling the site of the reaction—a concept known as regioselectivity. This guide will dissect the electronic and steric factors governing this selectivity on the tribromoimidazole core, providing a clear roadmap for predictable and high-yield synthesis.
The Principle of Regioselectivity in Polyhalogenated Imidazoles
The successful application of Suzuki coupling to this compound hinges on understanding the inherent reactivity differences among the three C-Br bonds. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is typically the rate-determining step in the catalytic cycle and is highly sensitive to the electronic environment of the carbon atom.[3]
For N-alkylated 2,4,5-tribromoimidazoles, a clear and predictable order of reactivity has been established through empirical studies.[4]
Predicted Order of Reactivity for Suzuki Coupling: C2 > C5 > C4
This selectivity can be rationalized as follows:
-
C2 Position (Most Reactive): The C2 carbon is positioned between two nitrogen atoms, making it the most electron-deficient (electrophilic) position. This pronounced electrophilicity significantly facilitates the initial oxidative addition of the Pd(0) catalyst, making the C2-Br bond the most labile.
-
C5 Position (Intermediate Reactivity): The reactivity at the C5 position is primarily influenced by the inductive electron-withdrawing effect of the adjacent nitrogen atom at N1.[4] It is more reactive than the C4 position but significantly less so than the C2 position.
-
C4 Position (Least Reactive): The C4 position is the least electrophilic of the three, making its C-Br bond the most resistant to oxidative addition. Selective coupling at this site typically requires the more reactive C2 and C5 positions to be already functionalized.
This inherent reactivity hierarchy allows for a stepwise functionalization strategy, which is the core of the protocols described herein.
Caption: Logical flow of reactivity for Suzuki coupling.
Experimental Protocols
Synthesis of Starting Material: this compound
The starting material can be readily synthesized via exhaustive bromination of the commercially available 1-propyl-1H-imidazole.
Reaction Scheme: 1-propyl-1H-imidazole + 3 eq. Bromine → this compound
Materials:
-
1-propyl-1H-imidazole
-
Bromine (Br₂)
-
Sodium Acetate (NaOAc)
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
In a flask equipped with a stir bar and an addition funnel, dissolve 1-propyl-1H-imidazole (1.0 eq.) and sodium acetate (15 eq.) in glacial acetic acid.
-
Prepare a solution of bromine (3.0 eq.) in glacial acetic acid.
-
Slowly add the bromine solution dropwise to the stirring imidazole solution at room temperature. The reaction is exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours.
-
Remove the acetic acid under reduced pressure using a rotary evaporator.
-
To the resulting residue, add a large volume of deionized water and stir vigorously to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under high vacuum. The product, this compound, should be obtained as a white to off-white solid.
Protocol 1: Regioselective Mono-Arylation at the C2 Position
This protocol is optimized to exploit the high reactivity of the C2-Br bond, yielding the 2-aryl-4,5-dibromo-1-propyl-1H-imidazole derivative with high selectivity. The use of a bulky, electron-rich phosphine ligand is critical to prevent catalyst deactivation by the imidazole nitrogen and to promote the catalytic cycle.[3][5]
Caption: General workflow for the C2-selective Suzuki coupling.
Optimized Reaction Conditions:
| Component | Recommended Reagent | Stoichiometry | Rationale & Key Insights |
| Substrate | This compound | 1.0 eq. | The central building block. |
| Coupling Partner | Arylboronic Acid or Pinacol Ester | 1.1 - 1.2 eq. | A slight excess ensures complete consumption of the substrate. Pinacol esters can offer greater stability and reduce side reactions like protodeboronation.[3] |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-3 mol% | These are common, air-stable Pd(0) and Pd(II) sources that are reduced in situ to the active Pd(0) catalyst.[6] |
| Ligand | SPhos or XPhos | 2-6 mol% | Bulky, electron-rich biaryl phosphine ligands are crucial. They accelerate oxidative addition and reductive elimination while sterically shielding the palladium center from inhibitory coordination by the imidazole nitrogen.[7] |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 eq. | Anhydrous, moderately strong bases are required to activate the boronic acid for the transmetalation step without promoting significant side reactions.[6] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1) or Toluene | ~0.1 M | Aprotic polar solvents are generally effective. A small amount of water can aid in dissolving the base and facilitating the catalytic cycle. |
| Temperature | 80 - 100 °C | - | Sufficient thermal energy is needed to drive the rate-limiting oxidative addition step, especially for the less reactive C-Br bond compared to C-I. |
| Atmosphere | Inert (Argon or Nitrogen) | - | Essential to prevent oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. |
Step-by-Step Procedure:
-
To a dry reaction vessel (e.g., a Schlenk tube), add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., SPhos, 3 mol%), and the base (e.g., K₃PO₄, 2.5 eq.).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent(s) via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-aryl-4,5-dibromo-1-propyl-1H-imidazole.
Mechanistic Overview and Advanced Considerations
The catalytic cycle for the Suzuki-Miyaura coupling is a well-established sequence of three primary steps.[2][3]
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
Sequential Couplings and Catalyst Control
Following the successful mono-arylation at C2, the resulting 2-aryl-4,5-dibromo-1-propyl-1H-imidazole can be subjected to a second Suzuki coupling. Under more forcing conditions (e.g., higher temperature, longer reaction time, or a more active catalyst system), the C5 position can be functionalized.
It is noteworthy that in some dihaloazole systems, regioselectivity can be inverted by judicious choice of the palladium catalyst and ligands.[8] For instance, while a catalyst system with bulky phosphine ligands might favor the most electronically deficient site (C2), a different catalyst, perhaps involving N-heterocyclic carbene (NHC) ligands, could potentially favor the C5 position. While a specific protocol for inverting selectivity on this exact substrate is not established, researchers are encouraged to screen different ligand/catalyst combinations if the alternative regioisomer is desired.
Troubleshooting and Side Reactions
-
Low Yield: Often caused by catalyst deactivation. Ensure rigorous exclusion of oxygen and consider increasing ligand-to-palladium ratio. Low reactivity of the boronic acid can also be a factor; consider using the corresponding pinacol ester or trifluoroborate salt.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is often exacerbated by prolonged heating in the presence of aqueous base. Using anhydrous conditions or a fluoride source like CsF or KF as the base can sometimes mitigate this.[6]
-
Homocoupling: Formation of biaryl products from the boronic acid (R²-R²) or the halide (R¹-R¹). This typically points to issues in the catalytic cycle, often related to slow transmetalation or reductive elimination steps.
Conclusion
The regioselective Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of complex, substituted imidazoles. By understanding the intrinsic electronic properties of the imidazole core, researchers can selectively functionalize the C2 position with high fidelity. The protocols and principles outlined in this guide provide a solid foundation for both the novice and experienced synthetic chemist to leverage this versatile building block in drug discovery and materials science programs. Further exploration into catalyst-controlled regioselectivity may unlock even greater synthetic potential, allowing access to a full matrix of tri-substituted imidazole isomers.
References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. Available at: [Link]
-
Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]
-
Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ResearchGate. Available at: [Link]
-
2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block. DC Chemicals. Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at: [Link]
-
C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC - NIH. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. ResearchGate. Available at: [Link]
-
Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and A. ResearchGate. Available at: [Link]
-
trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. Research Square. Available at: [Link]
-
Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Organic Letters (ACS Publications). Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Organic Letters (ACS Publications). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Unambiguous Structural Verification of 2,4,5-Tribromo-1-propyl-1H-imidazole via ¹H NMR Spectroscopy
Introduction
2,4,5-Tribromo-1-propyl-1H-imidazole is a highly functionalized heterocyclic compound with potential applications in pharmaceutical development and materials science. The precise substitution pattern on the imidazole core is critical to its chemical reactivity and biological activity. Therefore, unambiguous structural confirmation is a prerequisite for its use in any research or development setting. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the chemical environments of its hydrogen atoms. This application note provides a comprehensive guide to the ¹H NMR characterization of this compound, including a detailed experimental protocol and an in-depth analysis of the expected spectral features.
The Foundational Principles of ¹H NMR for Structural Elucidation
¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align either with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation can cause a nucleus to transition from the lower to the higher energy state, a phenomenon known as resonance. The precise frequency at which a proton resonates is highly sensitive to its local electronic environment, which is influenced by the surrounding atoms and functional groups. This variation in resonance frequency is termed the chemical shift (δ) and is the cornerstone of structural elucidation by NMR.[1][2]
Three key pieces of information are extracted from a ¹H NMR spectrum to deduce a molecule's structure:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield a proton, causing its signal to appear at a higher ppm value (downfield), while electron-donating groups shield it, resulting in a lower ppm value (upfield).[3]
-
Integration: The area under each signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.
-
Spin-Spin Splitting (Multiplicity): The magnetic field of a proton can influence the magnetic field experienced by protons on adjacent atoms, a phenomenon known as spin-spin coupling or J-coupling. This results in the splitting of a single resonance into multiple lines (a multiplet). The multiplicity of a signal is described by the n+1 rule , where 'n' is the number of equivalent protons on the adjacent carbon(s).[1] The spacing between the lines of a multiplet is the coupling constant (J) , measured in Hertz (Hz), and provides information about the connectivity and spatial relationship between the coupled protons.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
The following protocol outlines the steps for preparing a sample of this compound and acquiring a high-resolution ¹H NMR spectrum.
I. Sample Preparation: The Key to a Quality Spectrum
Proper sample preparation is critical for obtaining a high-quality NMR spectrum. The goal is to create a dilute, homogeneous solution free of particulate matter.
-
Analyte Purity: Ensure the this compound sample is of high purity. Impurities will introduce extraneous signals, complicating spectral interpretation.
-
Solvent Selection: A deuterated solvent is essential to avoid a large, broad solvent signal that would obscure the analyte's signals. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and the presence of a residual proton signal at approximately 7.26 ppm, which can be used as a secondary chemical shift reference.
-
Concentration: Weigh approximately 5-10 mg of the compound into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time without causing issues with line broadening due to sample viscosity.
-
Dissolution and Transfer: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is chemically inert, volatile, and its 12 equivalent protons give a sharp singlet at 0 ppm.[2]
II. NMR Instrument Parameters (400 MHz Spectrometer Example)
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse experiment for quantitative measurements. |
| Number of Scans | 16 | Sufficient for a good signal-to-noise ratio with the recommended sample concentration. |
| Acquisition Time | ~4 seconds | A longer acquisition time provides better resolution. |
| Relaxation Delay | 2 seconds | Allows for the relaxation of the protons back to their equilibrium state between scans, ensuring accurate integration. |
| Spectral Width | 0 to 12 ppm | A standard range that encompasses the vast majority of proton signals in organic molecules. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Predicted ¹H NMR Spectrum and Interpretation
Due to the complete substitution of the imidazole ring protons with bromine atoms, the ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals only for the N-propyl group.
Caption: Molecular structure with proton environments.
Analysis of the Propyl Group Signals
The electron-withdrawing nature of the tribromo-imidazole ring will have a deshielding effect on the adjacent methylene (-CH₂-) group of the propyl chain. This effect will diminish with increasing distance from the ring.
-
-CH₂- (adjacent to Imidazole Ring): These two protons are expected to be the most downfield of the propyl signals due to their proximity to the electronegative, aromatic imidazole ring. Their signal will appear as a triplet because they are coupled to the two protons of the adjacent methylene group (n=2, so 2+1=3). The typical vicinal coupling constant (³J) in an alkyl chain is around 6-8 Hz.[4]
-
-CH₂- (middle of the chain): These two protons will be shifted downfield relative to a simple alkane but upfield relative to the methylene group attached to the ring. This signal will be more complex, appearing as a sextet (or multiplet) because it is coupled to the two protons on one adjacent carbon and the three protons on the other (n=5, so 5+1=6).
-
-CH₃ (terminal methyl group): These three protons are the most shielded in the propyl chain and will therefore appear at the most upfield position. The signal will be a triplet due to coupling with the two protons of the adjacent methylene group (n=2, so 2+1=3).
Predicted ¹H NMR Data Summary
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-CH₂ -CH₂-CH₃ | ~ 4.1 - 4.3 | Triplet (t) | ~ 7.2 | 2H |
| N-CH₂-CH₂ -CH₃ | ~ 1.8 - 2.0 | Sextet | ~ 7.4 | 2H |
| N-CH₂-CH₂-CH₃ | ~ 0.9 - 1.1 | Triplet (t) | ~ 7.4 | 3H |
Note: These are predicted values. Actual experimental values may vary slightly based on solvent and other experimental conditions.
Workflow for Spectral Analysis
Caption: Workflow for ¹H NMR characterization.
Conclusion
¹H NMR spectroscopy provides an efficient and definitive method for the structural verification of this compound. The predicted spectrum is straightforward, with three distinct signals corresponding to the three unique proton environments of the N-propyl substituent. By following the detailed protocol for sample preparation and data acquisition, and by understanding the principles of chemical shift and spin-spin coupling, researchers can confidently confirm the identity and purity of this important synthetic building block. This ensures the integrity of subsequent experiments and the reliability of data generated in drug development and materials science research.
References
-
Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
- Ashida, F. M., et al. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Journal of Biochemistry, 93(2), 473-483.
-
ResearchGate. (n.d.). 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L–1). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
- Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-77.
- Limbach, H. H., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(5), 734-742.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
Sources
Application Note: Structural Elucidation of 2,4,5-Tribromo-1-propyl-1H-imidazole Derivatives Using 13C NMR Spectroscopy
Introduction: The Significance of Brominated Imidazoles in Modern Research
Imidazole derivatives are a cornerstone in pharmaceutical research and materials science, forming the structural core of numerous biologically active molecules.[1][2] The strategic introduction of bromine atoms to the imidazole scaffold, as seen in 2,4,5-tribromo-1-propyl-1H-imidazole, dramatically enhances its synthetic versatility and biological activity.[1][2] These halogenated heterocycles serve as pivotal building blocks in the synthesis of complex molecular architectures for drug discovery and the development of advanced materials like organic semiconductors.[1][2] Given their importance, unambiguous structural characterization is paramount. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable tool for the structural elucidation of these compounds, providing detailed information about the carbon framework. This application note provides a comprehensive guide to the 13C NMR analysis of this compound derivatives, detailing a robust experimental protocol and outlining the expected spectral features.
Principles of 13C NMR Analysis of Brominated Imidazoles
The 13C NMR spectrum of a this compound derivative is influenced by several key factors: the inherent chemical shifts of the imidazole ring, the effect of the N-propyl substituent, and the significant impact of the three bromine atoms.
-
Imidazole Ring: The carbon atoms of an unsubstituted imidazole ring have characteristic chemical shifts.[3][4] However, substitution dramatically alters these values.
-
N-Propyl Group: The N-alkylation of the imidazole ring introduces signals corresponding to the propyl group carbons and influences the chemical shifts of the imidazole ring carbons.[5]
-
Bromine Substitution (The "Heavy Atom Effect"): The electronegativity of halogens typically deshields the directly attached (ipso) carbon, causing a downfield shift in its 13C NMR signal. However, for heavier halogens like bromine, a phenomenon known as the "heavy atom effect" is observed.[6] This effect leads to increased diamagnetic shielding of the ipso carbon, resulting in an upfield shift compared to what would be expected based on electronegativity alone.[6] This is a crucial consideration when assigning the signals for C2, C4, and C5 of the imidazole ring. The bromine atoms will also have a smaller, generally deshielding, effect on the adjacent (ortho) carbons.
Experimental Protocol
A meticulously prepared sample is crucial for obtaining a high-quality 13C NMR spectrum.[7] The following protocol outlines the recommended steps for the analysis of this compound derivatives.
Sample Preparation
-
Amount: For a standard 13C NMR experiment, a higher concentration is generally better due to the low natural abundance of the 13C isotope.[8] Aim for 50-100 mg of the solid this compound derivative.[7] If the amount of material is halved, the data acquisition time will be quadrupled.
-
Solvent: Select a deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl3) is a common choice for nonpolar organic compounds.[9] Use approximately 0.6 mL of the deuterated solvent.[9]
-
Dissolution: Prepare the solution in a clean, dry vial.[7] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[9]
-
Filtration: It is critical to remove any solid particles, as they can distort the magnetic field homogeneity and lead to broad spectral lines. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[7]
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is recommended for better signal dispersion.
-
Experiment: A standard proton-decoupled 13C NMR experiment should be performed.
-
Key Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds (a longer delay may be needed for quaternary carbons)
-
Number of Scans: Due to the low sensitivity of 13C NMR, a large number of scans (e.g., 1024 to 2048 or more) will be necessary to achieve an adequate signal-to-noise ratio.[10]
-
Temperature: 25 °C
-
Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Chemical Shift Referencing: Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm) or the internal standard (TMS at 0.00 ppm).
Data Presentation: Predicted 13C NMR Chemical Shifts
The following table provides the predicted 13C NMR chemical shift ranges for this compound in CDCl3. These predictions are based on the principles of imidazole chemistry and the known effects of N-alkylation and bromine substitution.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C2 | 95 - 110 | Significantly shielded due to the "heavy atom effect" of the attached bromine.[6] |
| C4 | 90 - 105 | Shielded by the "heavy atom effect" of the attached bromine.[6] |
| C5 | 90 - 105 | Shielded by the "heavy atom effect" of the attached bromine.[6] |
| N-CH2 | 45 - 55 | Typical range for a methylene carbon attached to a nitrogen in a heterocyclic ring. |
| -CH2- | 20 - 30 | Standard chemical shift for a methylene carbon in a propyl chain. |
| -CH3 | 10 - 15 | Typical upfield chemical shift for a terminal methyl group. |
Workflow Visualization
The following diagram illustrates the complete workflow for the 13C NMR analysis of this compound derivatives.
Caption: Workflow from sample preparation to spectral analysis.
Conclusion
13C NMR spectroscopy is a powerful and essential technique for the structural verification of this compound derivatives. By following a robust experimental protocol and understanding the key substituent effects, particularly the "heavy atom effect" of bromine, researchers can confidently assign the carbon signals and confirm the molecular structure. This analytical rigor is fundamental for advancing the application of these valuable compounds in drug discovery and materials science.
References
-
NMR Sample Preparation. (n.d.). University of Sheffield. Retrieved January 18, 2026, from [Link]
-
Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Identifying the tautomer state of a substituted imidazole by ¹³C NMR... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 18, 2026, from [Link]
-
The Role of Brominated Imidazoles in Modern Chemical Synthesis. (2026, January 7). Hopax. Retrieved January 18, 2026, from [Link]
-
Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]
-
How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved January 18, 2026, from [Link]
-
13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. (2020, August 19). MDPI. Retrieved January 18, 2026, from [Link]
-
NMR Sample Requirements and Preparation. (n.d.). University of Maryland. Retrieved January 18, 2026, from [Link]
-
The Importance of Imidazole Derivatives in Pharmaceutical Research. (n.d.). Hopax. Retrieved January 18, 2026, from [Link]
-
Sample Preparation. (n.d.). University College London. Retrieved January 18, 2026, from [Link]
-
Calculated 13C NMR Shifts of brominated Carbons. (2015, August 6). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]
-
H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]
-
13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. (n.d.). Modgraph. Retrieved January 18, 2026, from [Link]
-
Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
(Br) Bromine NMR. (n.d.). University of Ottawa. Retrieved January 18, 2026, from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 18, 2026, from [Link]
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026, January 3). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Imidazole(288-32-4) 13C NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. mdpi.com [mdpi.com]
mass spectrometry of 2,4,5-Tribromo-1-propyl-1H-imidazole
An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2,4,5-Tribromo-1-propyl-1H-imidazole
Authored by: A Senior Application Scientist
Introduction
This compound is a halogenated heterocyclic compound. As with many substituted imidazoles, it holds potential interest in pharmaceutical and materials science research due to the diverse biological and chemical properties of the imidazole scaffold.[1][2] Accurate structural confirmation and quantification of such molecules are paramount in drug development and quality control. Mass spectrometry (MS) offers unparalleled sensitivity and structural insight, making it an indispensable tool for the analysis of this and related compounds.[3][4]
This guide provides a comprehensive overview and detailed protocols for the analysis of this compound using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure robust and reliable results.
Analyte Characteristics & Expected Spectral Behavior
A foundational understanding of the analyte's properties is critical for method development and data interpretation. The presence of three bromine atoms is the most significant feature, as it produces a highly characteristic isotopic signature.
| Property | Value / Description | Rationale & Significance |
| Molecular Formula | C₆H₉Br₃N₂ | Derived from adding a propyl group (C₃H₇) to the 2,4,5-tribromo-1H-imidazole core (C₃HBr₃N₂).[5] |
| Monoisotopic Mass | 345.8299 Da | The calculated exact mass of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N). This is the value to look for in high-resolution MS. |
| Average Molecular Weight | 348.86 g/mol | The weighted average of all natural isotopes. |
| Key Structural Feature | Tribrominated Imidazole Ring | The three bromine atoms create a distinct isotopic pattern that is a definitive marker for the compound's presence. |
| Expected Isotopic Pattern | A cluster of four major peaks for the molecular ion (M, M+2, M+4, M+6) in an approximate 1:3:3:1 intensity ratio. | Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[6] The combinatorial possibilities of three bromine atoms result in this unique and easily recognizable pattern. |
Strategic Approach: Choosing the Right Analytical Technique
The choice between GC-MS and LC-MS depends on the analytical goal, sample complexity, and the analyte's physicochemical properties. For a relatively small and potentially volatile molecule like this compound, both techniques are viable but offer distinct advantages.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): This is the premier technique for structural elucidation. GC provides excellent chromatographic separation for volatile and thermally stable compounds.[7] The high-energy Electron Ionization (EI) process is a hard ionization technique that induces extensive and reproducible fragmentation.[8] This fragmentation pattern serves as a "molecular fingerprint," which is invaluable for unambiguous identification and can be compared against spectral libraries.[4][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI): This approach is ideal for confirming the molecular weight and for analyzing less volatile or thermally labile compounds.[10][11] Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[12] This makes it straightforward to confirm the mass of the parent molecule, which can sometimes be challenging with EI if the molecular ion is unstable and fragments completely.
Below is a workflow diagram illustrating the general analytical process.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Imidazole - Wikipedia [en.wikipedia.org]
- 3. organomation.com [organomation.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1H-Imidazole, 2,4,5-tribromo- [webbook.nist.gov]
- 6. savemyexams.com [savemyexams.com]
- 7. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. rroij.com [rroij.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. biocompare.com [biocompare.com]
- 11. mdpi.com [mdpi.com]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Note & Protocol: High-Purity Isolation of 2,4,5-Tribromo-1-propyl-1H-imidazole via Optimized Flash Column Chromatography
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
2,4,5-Tribromo-1-propyl-1H-imidazole is a critical molecular building block in pharmaceutical and materials science research, valued for the steric and electronic properties conferred by its tribromo-substituted core.[1] The successful synthesis of this intermediate is often followed by the critical step of purification to remove starting materials, reagents, and side-products. This document provides a comprehensive, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. We delve into the causality behind methodological choices, addressing the specific challenges posed by the basicity of the imidazole moiety and offering robust solutions for achieving high purity and yield. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and reproducible purification strategy.
Introduction: The Purification Challenge
The purification of substituted imidazoles by silica gel chromatography presents a unique set of challenges that, if unaddressed, can lead to poor separation, low recovery, and significant product loss.[2] The primary obstacle stems from the fundamental chemical properties of the analyte and the stationary phase:
-
Acidity of Silica Gel: The surface of silica gel is populated with acidic silanol groups (Si-OH).
-
Basicity of Imidazole: The non-bonding electron pair on the sp²-hybridized nitrogen of the imidazole ring imparts Lewis basicity to the molecule.[3]
This acid-base interaction can cause the basic imidazole compound to bind strongly to the stationary phase, resulting in severe peak tailing and, in some cases, irreversible adsorption.[2] Furthermore, crude reaction mixtures may contain closely related halogenated isomers or dehalogenated impurities, which can be difficult to resolve using conventional chromatographic techniques.[4]
This protocol is designed to overcome these challenges by employing a modified mobile phase and optimized loading techniques, ensuring a highly efficient and reproducible purification.
Principle of Separation: Normal-Phase Chromatography
This protocol utilizes normal-phase column chromatography, a technique that separates compounds based on their differential adsorption to a polar stationary phase and elution by a less polar mobile phase.[5]
-
Stationary Phase: Polar silica gel.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (Hexane) and a more polar solvent (Ethyl Acetate).
Compounds in the mixture establish an equilibrium between being adsorbed to the silica gel and dissolved in the eluent.[5] Less polar compounds spend more time in the mobile phase and elute from the column faster. More polar compounds interact more strongly with the silica gel and elute later. By gradually increasing the polarity of the mobile phase (a gradient elution), compounds can be eluted sequentially based on their polarity.
For this compound, the three bromine atoms and the propyl group reduce its overall polarity compared to unsubstituted imidazole. However, the nitrogen atoms remain sites of polarity and basicity. The key to successful separation is to find a solvent system that provides differential elution between the target compound and impurities while mitigating the problematic interactions with the silica gel.
Pre-Chromatography: TLC-Based Method Development
Before committing a large quantity of crude material to a column, Thin-Layer Chromatography (TLC) must be used to determine the optimal solvent system.[5] This is the most critical step for a successful separation.
Objective: To find a solvent system where the target compound has a Retention Factor (Rf) of ~0.25-0.35 . This Rf value typically translates well to column chromatography, ensuring the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (requiring excessive solvent and leading to band broadening).
Procedure:
-
Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Add a "secret weapon" to each solvent system: 0.5% triethylamine (TEA) . The TEA acts as a competitive base, neutralizing the acidic sites on the silica gel and preventing peak tailing of the basic imidazole product.[6][7]
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto separate TLC plates.
-
Develop each plate in a different solvent chamber.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value for your target compound in each system and select the one that gives an Rf in the target range of 0.25-0.35.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F254 TLC Plates | Standard, reliable choice for method development. |
| Mobile Phase (Test) | Hexane:Ethyl Acetate w/ 0.5% TEA | A versatile solvent system for moderately polar compounds.[8][9] TEA is critical to prevent tailing.[7] |
| Target Rf | 0.25 - 0.35 | Optimal for good separation and reasonable elution time in the subsequent column. |
Detailed Purification Protocol
This protocol assumes a starting quantity of ~1 gram of crude material. Adjust the column and solvent volumes accordingly for different scales. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.[7]
Materials & Equipment
| Category | Item |
| Stationary Phase | Silica Gel (Flash Grade, 230-400 mesh, 60 Å) |
| Solvents | Hexane (HPLC Grade), Ethyl Acetate (HPLC Grade), Triethylamine (TEA), Dichloromethane (DCM, for loading) |
| Glassware | Chromatography Column (e.g., 40 mm diameter), Separatory Funnel (for solvent reservoir), Round Bottom Flasks, Test tubes for fraction collection |
| Apparatus | Fume Hood, Compressed Air/Nitrogen Source (for flash), TLC Plates, Developing Chambers, UV Lamp |
| Consumables | Cotton or Glass Wool, Sand (optional) |
Experimental Workflow
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Step 1: Column Packing (Slurry Method)
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand (optional).
-
In a beaker, prepare a slurry of silica gel (~40-50 g for 1 g crude) in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc + 0.5% TEA).[7]
-
Pour the slurry into the column. Use a funnel to avoid spilling.
-
Gently tap the side of the column to dislodge air bubbles and ensure even packing.
-
Open the stopcock and allow some solvent to drain, settling the silica bed. Add more mobile phase as needed, never allowing the top of the silica bed to run dry.
-
Once the bed is stable, add a thin protective layer of sand to the top.
Step 2: Sample Preparation and Loading (Dry Loading) Causality: Dissolving the sample in a strong solvent and loading it directly onto the column (wet loading) can cause the separation to fail, as the compound will travel down the column in this strong solvent instead of adsorbing to the silica. Dry loading is a superior technique that results in sharper bands and better separation.[7]
-
Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent like dichloromethane (DCM).
-
Add ~2-3 g of silica gel to this solution.
-
Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
Step 3: Elution and Fraction Collection
-
Fill the column carefully with the initial mobile phase.
-
Open the stopcock and begin collecting the eluent in test tubes (e.g., 10-15 mL fractions). For flash chromatography, apply gentle pressure with compressed air or nitrogen to achieve a flow rate of ~2 inches/minute.
-
Start with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 0.5% TEA) for 2-3 column volumes to elute very non-polar impurities.
-
Gradually increase the polarity of the mobile phase (gradient elution). For example, switch to 90:10, then 85:15 Hexane:EtOAc (always containing 0.5% TEA). The optimal gradient will depend on the TLC results.
Step 4: Fraction Analysis and Product Isolation
-
Monitor the fraction collection by TLC. Spot every few fractions on a TLC plate and develop in the solvent system chosen during method development.
-
Identify the fractions containing only the pure desired product (single spot at the correct Rf).
-
Combine the pure fractions into a pre-weighed round bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Severe Peak Tailing | Strong acid-base interaction between the basic imidazole and acidic silica gel.[2] | Ensure TEA is in the mobile phase. Add 0.5-1% triethylamine or pyridine to the eluent to neutralize acidic silanol sites.[6][7] |
| Low or No Product Recovery | 1. Irreversible adsorption of the highly basic compound onto the silica gel.[2] 2. Compound is spread across too many fractions at low concentration. | 1. Switch to a neutral stationary phase. Use neutral alumina instead of silica gel.[2] 2. Increase elution speed. Once the product starts to elute, increase the mobile phase polarity more aggressively to concentrate it into fewer fractions. |
| Poor Separation of Spots | 1. Incorrect solvent system chosen. 2. Column was overloaded. 3. Sample band was too broad (improper loading). | 1. Re-develop the method using TLC. Try different solvent systems (e.g., Dichloromethane/Methanol).[7] 2. Reduce the amount of crude material. Maintain at least a 40:1 silica-to-crude ratio. 3. Always use the dry loading technique. [7] |
References
-
ResearchGate. (2018). Isolation And Purification Of Substance By Column Chromatography. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]
- Costa, A. M., et al. (2014). A new procedure based on column chromatography to purify bromelain by ion exchange plus gel filtration chromatographies. Food Science and Technology (Campinas), 34(3), 487-493.
-
IJCRT.org. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. International Journal of Creative Research Thoughts. Available at: [Link]
- MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 28(14), 5369.
-
Reddit. (2017). Imidazole gradients for his tag protein purification. r/labrats. Available at: [Link]
- ScienceDirect. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
-
Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. Available at: [Link]
-
ResearchGate. (2023). Can I use Immidazole solution for HPLC?. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]
- Semantic Scholar. (2011). Convenient synthesis of polybrominated imidazole building blocks. Arkivoc, 2012(3), 116-127.
- PubMed. (2006). Novel imidazolium stationary phase for high-performance liquid chromatography.
- ResearchGate. (2017). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Journal of Molecular Structure, 1137, 55-62.
- ACS Publications. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Organic Process Research & Development, 18(3), 416-424.
- Thieme Chemistry. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synthesis, 55(24), 4021-4025.
- Chromatography Online. (2022). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC North America, 40(8), 356-360.
- PubMed. (2003). Evaluation of Chromatographic Recycling for Imidazole Used in the Chromatographic Purification of His-tag Recombinant Proteins.
-
Reddit. (2022). Resources on 3+ component chromatography solvent systems?. r/Chempros. Available at: [Link]
-
LCGC International. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. Available at: [Link]
-
Chrom Tech, Inc. (2024). Tackling Common Challenges in Chromatography. Available at: [Link]
- Rasayan Journal of Chemistry. (2022).
- National Institutes of Health. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 123.
- ResearchGate. (2013). Synthesis and Structure of 1-Ethyl-2,4,5-triphenyl-imidazole (Ethyl-Lophine).
Sources
- 1. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. labcluster.com [labcluster.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles
Introduction: The Central Role of Heterocyocycles in Modern Drug Discovery
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, form the cornerstone of medicinal chemistry. Their prevalence in nature is mirrored in synthetic pharmaceuticals, with a vast majority of new chemical entities approved by regulatory bodies featuring a heterocyclic core. This prominence is due to their unique ability to present functional groups in well-defined spatial orientations, engage in a multitude of interactions with biological targets such as enzymes and receptors, and favorably influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The quest for novel therapeutic agents is thus intrinsically linked to the development of efficient and innovative synthetic methodologies for accessing these privileged scaffolds.[3][4]
This technical guide provides an in-depth exploration of cutting-edge applications in the synthesis of bioactive heterocycles. Moving beyond classical methods, we will delve into modern, enabling technologies that offer significant advantages in terms of efficiency, sustainability, and the ability to rapidly generate molecular complexity. These methodologies include microwave-assisted synthesis, visible-light photocatalysis, multi-component reactions (MCRs), and transition-metal-catalyzed C–H functionalization. For each, we will not only provide a detailed, step-by-step protocol for the synthesis of a representative bioactive heterocycle but also elucidate the underlying principles and rationale for the experimental design.
I. Microwave-Assisted Organic Synthesis (MAOS): Accelerating the Discovery of Bioactive Pyrimidines
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering dramatic reductions in reaction times, increased product yields, and often, enhanced purity compared to conventional heating methods.[5][6] This is attributed to the efficient and direct transfer of energy to polar molecules in the reaction mixture, leading to rapid and uniform heating.[6][7] The Biginelli reaction, a classic multi-component condensation for the synthesis of dihydropyrimidinones (DHPMs), is an excellent example of a process that is significantly improved by microwave assistance.[8] DHPMs are a class of heterocycles with a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.
Protocol: Microwave-Assisted Biginelli Reaction for the Synthesis of Dihydropyrimidinones
This protocol describes the one-pot synthesis of a dihydropyrimidinone derivative using a microwave reactor.
Materials:
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (1 mmol)
-
β-dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or thiourea (1.2 mmol)
-
Catalyst (e.g., acid-functionalized mesoporous polymer, 6 wt.% with respect to the aldehyde)
-
Ethanol (as a recrystallization solvent)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the aromatic aldehyde (1 mmol), the β-dicarbonyl compound (1 mmol), urea (1.2 mmol), and the catalyst (6 wt.%).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80°C with a microwave power of 50 W for 10-20 minutes. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[9]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dissolve the solid product in a minimal amount of hot ethanol.
-
Filter the mixture to remove the catalyst.
-
Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization of the product.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60°C for 6 hours.[9]
Data Presentation:
| Entry | Aldehyde | β-Dicarbonyl Compound | Product | Reaction Time (min) | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | 5-Ethoxycarbonyl-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 10 | 95 |
| 2 | Benzaldehyde | Ethyl acetoacetate | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 15 | 92 |
| 3 | 4-Chlorobenzaldehyde | Methyl acetoacetate | 5-Methoxycarbonyl-6-methyl-4-(4-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one | 12 | 94 |
Yields are based on isolated product after recrystallization.
Experimental Workflow:
II. Visible-Light Photocatalysis: A Green Approach to Benzothiazole Synthesis
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of chemical bonds under mild conditions.[10][11] This methodology utilizes a photocatalyst that absorbs visible light and initiates a chemical reaction, often through the generation of radical intermediates.[10] The synthesis of 2-substituted benzothiazoles, a privileged scaffold in medicinal chemistry with applications as anticancer, antimicrobial, and antiviral agents, can be efficiently achieved using this green technology.[3][12][13]
Protocol: Visible-Light-Mediated Synthesis of 2-Substituted Benzothiazoles
This protocol outlines the synthesis of a 2-substituted benzothiazole from 2-aminothiophenol and an aromatic aldehyde using a ruthenium-based photocatalyst and visible light.[7][14]
Materials:
-
2-Aminothiophenol (1 mmol)
-
Aromatic aldehyde (1.2 mmol)
-
[Ru(bpy)₃]Cl₂ (0.1 mol%)
-
Solvent (e.g., acetonitrile)
-
Blue LED light source
-
Reaction vessel (e.g., Schlenk tube) with a magnetic stir bar
-
Oxygen balloon
Procedure:
-
In a Schlenk tube equipped with a magnetic stir bar, dissolve 2-aminothiophenol (1 mmol), the aromatic aldehyde (1.2 mmol), and [Ru(bpy)₃]Cl₂ (0.1 mol%) in acetonitrile (5 mL).
-
Seal the tube and purge with oxygen for 5 minutes, then maintain a positive pressure of oxygen using a balloon.
-
Place the reaction vessel approximately 5 cm from a blue LED light source and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-substituted benzothiazole.[7][14]
Data Presentation:
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-Phenylbenzothiazole | 2 | 95 |
| 2 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzothiazole | 2.5 | 92 |
| 3 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzothiazole | 3 | 90 |
Yields are based on isolated product after column chromatography.
Reaction Mechanism:
III. Multi-Component Reactions (MCRs): Efficient Construction of Furo[3,4-b]pyrans
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a cornerstone of modern synthetic chemistry.[15][16][17][18] They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials.[17] Tetronic acid is a versatile building block in MCRs for the synthesis of various bioactive heterocycles.[19][20]
Protocol: Multi-Component Synthesis of Furo[3,4-b]pyran Derivatives
This protocol details the one-pot, three-component synthesis of a bioactive furo[3,4-b]pyran derivative using tetronic acid.[19]
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Tetronic acid (1 mmol)
-
Glycine (as catalyst)
-
Water (as solvent)
-
Reaction flask with a magnetic stir bar and reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), tetronic acid (1 mmol), and a catalytic amount of glycine.
-
Add water (10 mL) to the flask.
-
Heat the reaction mixture to 60°C and stir for the required time (typically 1-2 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the product by vacuum filtration, wash with cold water, and dry to obtain the pure furo[3,4-b]pyran derivative.[19]
Data Presentation:
| Entry | Benzaldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-5-oxo-4,5-dihydrofuro[3,4-b]pyran-7-carbonitrile | 1.5 | 94 |
| 2 | 4-Methylbenzaldehyde | 2-Amino-4-(4-methylphenyl)-5-oxo-4,5-dihydrofuro[3,4-b]pyran-7-carbonitrile | 1 | 96 |
| 3 | 3-Nitrobenzaldehyde | 2-Amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydrofuro[3,4-b]pyran-7-carbonitrile | 2 | 91 |
Yields are based on isolated product.
Logical Relationship of MCR:
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Sci-Hub. Synthesis of 2‐Substituted Benzothiazoles by Visible Light‐Driven Photoredox Catalysis / Advanced Synthesis & Catalysis, 2013 [sci-hub.ru]
- 5. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Strategies for Innovation in Multicomponent Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the N-Alkylation of 2,4,5-Tribromoimidazole
Introduction
2,4,5-Tribromoimidazole is a highly functionalized heterocyclic compound that serves as a valuable building block in synthetic chemistry. First described in 1877, it is readily prepared by the bromination of imidazole and has been identified in natural sources.[1] Its applications are diverse, ranging from being an effective fire-retardant agent to a precursor for high-density ionic liquids, and its derivatives have shown potential as insecticidal, parasiticidal, and herbicidal agents.[1]
The N-alkylation of the imidazole ring is a fundamental synthetic transformation that allows for the introduction of a wide variety of functional groups. This modification is crucial for tuning the molecule's physicochemical properties, such as solubility, stability, and steric profile, which in turn can significantly impact its biological activity and material characteristics.[2] N-alkylated imidazoles are core components of widely studied imidazolium ionic liquids and are prevalent in many pharmacologically active compounds.[2][3]
This guide provides a detailed examination of the experimental procedures for the N-alkylation of 2,4,5-tribromoimidazole. We will delve into the mechanistic underpinnings of the reaction, explore the rationale behind the selection of reagents and conditions, and present robust, step-by-step protocols for researchers in organic synthesis and drug development.
Reaction Mechanism and Scientific Rationale
The N-alkylation of 2,4,5-tribromoimidazole proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The core principle involves enhancing the nucleophilicity of the imidazole nitrogen to facilitate its attack on an electrophilic alkylating agent.
-
Deprotonation: The imidazole N-H proton is acidic. A base is used to abstract this proton, generating a highly nucleophilic imidazolide anion. The choice of base is critical; it must be strong enough to deprotonate the imidazole but should ideally be non-nucleophilic to avoid competing with the imidazolide anion in attacking the alkylating agent.[4]
-
Nucleophilic Attack: The resulting imidazolide anion attacks the electrophilic carbon atom of the alkylating agent (typically an alkyl halide).
-
Displacement: The halide is displaced as a leaving group, forming the new N-C bond and a salt byproduct.
The electron-withdrawing nature of the three bromine atoms on the imidazole ring increases the acidity of the N-H proton compared to unsubstituted imidazole, making deprotonation more facile. However, these groups may also slightly decrease the nucleophilicity of the resulting anion. Therefore, the selection of appropriate reaction conditions is key to achieving high yields.
Key Experimental Parameters: A Causal Analysis
The success of the N-alkylation hinges on the judicious selection of the base, solvent, and alkylating agent.
-
Base Selection:
-
Potassium Carbonate (K₂CO₃): A moderately strong, inexpensive, and widely used base. It is effective for alkylations with reactive alkyl halides (e.g., iodides, bromides). Its heterogeneous nature in solvents like DMF or acetonitrile can be advantageous for simplifying work-up.[5][6]
-
Sodium Hydride (NaH): A powerful, non-nucleophilic base that provides irreversible deprotonation of the imidazole.[7] This is particularly useful for less reactive alkylating agents (e.g., alkyl chlorides) or when a complete and rapid formation of the imidazolide anion is desired to prevent side reactions.[8] It requires an anhydrous, aprotic solvent like THF.
-
Potassium Hydroxide (KOH): A strong and cost-effective base. It can be used in a variety of solvents, including ionic liquids, to promote efficient alkylation.[9][10][11]
-
-
Solvent Selection:
-
Polar Aprotic Solvents (DMF, Acetonitrile, DMSO): These are the solvents of choice for SN2 reactions.[12] They effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophilic anion, leaving it highly reactive.[12] Dimethylformamide (DMF) is particularly common due to its high boiling point, which allows for reactions to be heated to drive less favorable alkylations to completion.[5][6] Acetonitrile is another excellent choice, especially when using K₂CO₃.[13]
-
Tetrahydrofuran (THF): This less polar aprotic solvent is typically paired with strong bases like sodium hydride.[7][9]
-
-
Alkylating Agent Reactivity:
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the N-alkylation of halo-imidazoles, providing a framework for experimental design. A study on the analogous 2,4,5-triiodoimidazole found that reactions with various alkyl halides proceeded effectively at room temperature in DMF with potassium carbonate, with heating required only for less reactive halides.[5]
| Entry | Alkylating Agent (R-X) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield | Reference Insight |
| 1 | Methyl Iodide | K₂CO₃ (1.5) | DMF | Room Temp. | 4-12 | High | Highly reactive electrophile.[5] |
| 2 | Ethyl Bromide | K₂CO₃ (1.5) | Acetonitrile | 60 - Reflux | 12-24 | Good-High | Heating improves rate for bromides.[13] |
| 3 | Benzyl Bromide | K₂CO₃ (1.5) | DMF | Room Temp. | 6-18 | High | Benzyl halides are highly reactive.[5] |
| 4 | Allyl Bromide | K₂CO₃ (1.5) | DMF | Room Temp. | 6-18 | High | Allyl halides are highly reactive.[5] |
| 5 | Propargyl Bromide | K₂CO₃ (1.5) | Acetonitrile | 60 | 8-16 | Good | Standard conditions for activated halides.[13] |
| 6 | n-Butyl Chloride | NaH (1.2) | THF | Room Temp. - 50 | 24-48 | Moderate | Requires a stronger base and potentially heat.[7][8] |
Experimental Workflow Visualization
The general workflow for the N-alkylation of 2,4,5-tribromoimidazole is outlined below. This process involves the initial setup under an inert atmosphere, deprotonation, addition of the alkylating agent, reaction monitoring, and subsequent work-up and purification to isolate the final product.
Sources
- 1. Halogen Interactions in 2,4,5-Tribromoimidazolium Salts [mdpi.com]
- 2. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 6. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 10. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 11. CN103012275A - Method for producing high-purity N-alkyl imidazole - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4,5-Tribromo-1-propyl-1H-imidazole
Welcome to the technical support center for the synthesis of 2,4,5-Tribromo-1-propyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven insights to improve your yield and purity.
The synthesis of this compound is typically a two-step process. First, the nitrogen of the imidazole ring is alkylated to produce the 1-propyl-1H-imidazole intermediate. Second, the imidazole ring is exhaustively brominated to yield the final product. While straightforward in principle, each step presents unique challenges that can impact overall efficiency.
General Synthesis Pathway
The overall synthetic route is illustrated below. Success hinges on a high-yielding initial step followed by a controlled, complete bromination.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My yield of the intermediate, 1-propyl-1H-imidazole, is low. What went wrong?
Low yield in the N-alkylation step is a common bottleneck that severely impacts the overall process. The root cause often lies with the deprotonation of imidazole.
-
Causality—Incomplete Deprotonation: Imidazole has a pKa of approximately 14.5, requiring a strong base for complete deprotonation to the imidazolide anion. Sodium hydride (NaH) is effective, but its reactivity is highly dependent on the reaction conditions.[1]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Sodium hydride reacts violently with water. Ensure your tetrahydrofuran (THF) is freshly distilled or from a sealed bottle under an inert atmosphere. Any moisture will consume the NaH and reduce the formation of the active imidazolide nucleophile.
-
Verify Base Activity: NaH can degrade upon storage. Use a fresh bottle or test a small sample for reactivity before committing your starting materials.
-
Allow Sufficient Time for Deprotonation: After adding NaH to the imidazole solution, stir the mixture at room temperature for at least one hour to ensure the deprotonation is complete before adding the 1-bromopropane.[1]
-
Consider Alternative Bases: If NaH proves problematic, other strong bases like potassium tert-butoxide (t-BuOK) can be used, although this may require adjusting the solvent system.
-
Q2: I'm getting a low yield of the final this compound and the reaction mixture contains multiple spots on TLC. Why?
This issue points to incomplete bromination or side reactions. The imidazole ring is highly activated by the N-propyl group, making it very reactive towards electrophiles like bromine. However, achieving complete tribromination without degradation requires careful control.
-
Causality—Stepwise Bromination & pH Sensitivity: The bromination occurs sequentially at the C4, C5, and C2 positions. The relative rates of these successive brominations can be pH-sensitive.[2] Using an insufficient amount of brominating agent or non-optimal conditions will result in a mixture of mono-, di-, and tri-brominated products.
-
Troubleshooting Steps:
-
Use Sufficient Brominating Agent: Ensure you are using at least 3.0 equivalents of elemental bromine (Br₂) or N-Bromosuccinimide (NBS) to drive the reaction to completion. A slight excess (e.g., 3.1-3.3 equivalents) is often recommended.
-
Control Reaction Temperature: The bromination of activated imidazoles is highly exothermic. Add the bromine solution dropwise to the reaction mixture at a low temperature (e.g., 0-5 °C) to maintain control. Uncontrolled temperature spikes can lead to degradation and the formation of tarry byproducts.
-
Use a Buffered System: Performing the reaction in acetic acid with sodium acetate acts as a buffer.[3][4] This helps to manage the HBr generated during the reaction, which can otherwise protonate the imidazole ring and deactivate it towards further electrophilic substitution.
-
Increase Reaction Time: If your TLC shows predominantly partially brominated products, the reaction may not have run to completion. Allow the reaction to stir at room temperature for several hours after the initial addition of bromine.[3][4]
-
Q3: My final product is impure even after work-up. What are the likely contaminants and how do I remove them?
The primary contaminants are typically unreacted starting material (1-propyl-1H-imidazole) and partially brominated intermediates (mono- and di-bromo species). Effective purification is crucial.
-
Causality—Similar Polarity: The desired product and the partially brominated intermediates often have similar polarities, making separation by standard silica gel chromatography challenging. The basicity of the imidazole nitrogen can also cause significant tailing on acidic silica gel.[5]
-
Troubleshooting Purification:
-
Column Chromatography with a Basic Modifier: To counteract tailing on silica gel, add a small amount (0.5-1%) of triethylamine or pyridine to your eluent system (e.g., hexane/ethyl acetate).[5] This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for removing less-substituted, more soluble impurities. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane.[5]
-
Acid-Base Extraction: This technique can be used to separate the N-alkylated imidazole products from non-basic impurities. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and wash with a dilute acid (e.g., 1 M HCl). The basic imidazole derivatives will move to the aqueous layer. Neutralize the aqueous layer with a base (e.g., 1 M NaOH) and then back-extract the pure product into an organic solvent.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?
Both reagents are effective for the exhaustive bromination of imidazoles.[6][7][8]
-
Elemental Bromine (Br₂): Typically used in a solvent like acetic acid, it is highly reactive and cost-effective.[4] However, it is highly corrosive, toxic, and difficult to handle. It is often preferred for large-scale syntheses where cost is a primary driver.
-
N-Bromosuccinimide (NBS): NBS is a crystalline solid that is much easier and safer to handle than liquid bromine.[9][10] It is often used in solvents like DMF or CCl₄. While it can provide better regioselectivity under mild conditions, using a sufficient excess under more forceful conditions (e.g., heating) will also lead to polybromination.[8] For lab-scale synthesis, NBS is often the preferred choice due to safety and ease of use.
Q2: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common method.[9] Use a mobile phase like ethyl acetate/hexane or dichloromethane/methanol. The product, this compound, will be significantly less polar (higher Rf) than the starting 1-propyl-1H-imidazole. The partially brominated intermediates will have Rf values in between. Staining with iodine can help visualize the spots.
Q3: What are the critical safety precautions when working with elemental bromine?
Elemental bromine is extremely hazardous. Always handle it inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Have a bromine quenching solution, such as aqueous sodium thiosulfate, readily available to neutralize any spills.
Data Summary and Protocols
Data Presentation
| Parameter | Step 1: N-Alkylation | Step 2: Bromination |
| Starting Material | Imidazole | 1-Propyl-1H-imidazole |
| Key Reagent | 1-Bromopropane (1.1-1.5 eq) | Bromine (Br₂) (3.1-3.3 eq) |
| Base/Buffer | Sodium Hydride (NaH) (1.1 eq) | Sodium Acetate (NaOAc) |
| Solvent | Anhydrous THF | Acetic Acid |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp |
| Typical Yield | >90%[1] | 70-80% (unoptimized) |
| Key Challenge | Maintaining anhydrous conditions | Controlling exotherm, ensuring full substitution |
Experimental Protocols
Protocol 1: Synthesis of 1-Propyl-1H-imidazole [1]
-
Under an inert atmosphere (N₂ or Ar), add sodium hydride (0.97 g, 22.1 mmol, 60% dispersion in mineral oil) to a flame-dried flask.
-
Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil, then carefully decant the hexane.
-
Add 50 mL of anhydrous THF to the flask.
-
Slowly add a solution of imidazole (1.37 g, 20.1 mmol) in 20 mL of anhydrous THF to the NaH suspension at room temperature.
-
Stir the mixture at room temperature for 1 hour. Hydrogen gas will be evolved.
-
Add 1-bromopropane (2.72 g, 22.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction for 16 hours at room temperature.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, chloroform/methanol) to yield 1-propyl-1H-imidazole as a colorless oil.
Protocol 2: Synthesis of this compound (Adapted from similar syntheses[3][4])
-
Dissolve 1-propyl-1H-imidazole (1.10 g, 10 mmol) and sodium acetate (12.3 g, 150 mmol) in 90 mL of glacial acetic acid in a flask equipped with a dropping funnel.
-
Cool the stirred solution to 0-5 °C in an ice bath.
-
Prepare a solution of bromine (5.27 g, 1.7 mL, 33 mmol) in 10 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the imidazole solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2.5-4 hours.
-
Monitor the reaction by TLC until the starting material and intermediate spots are gone.
-
Remove the acetic acid by distillation under reduced pressure.
-
Add 250 mL of water to the residue. A precipitate should form.
-
Stir the suspension for 15 minutes, then collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with water, then with a small amount of cold sodium thiosulfate solution (to remove excess bromine), and finally with water again.
-
Dry the product under high vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting low yield in the bromination step.
References
- ChemicalBook. (2025). 1-Propyl-1H-imidazole | 35203-44-2.
- Chemistry Online. (2022). Imidazoles.
- YouTube. (2024). From Other Imidazoles by Substitution of Hydrogen.
- Scite. (n.d.).
- ChemicalBook. (2025). 2,4,5-TRIBROMO-1-METHYL-1H-IMIDAZOLE | 1003-91-4.
- BenchChem. (2025).
- PrepChem.com. (n.d.).
- Semantic Scholar. (n.d.).
- RSC Publishing. (n.d.).
- Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole.
- Singh, P., & Kumar, A. (2019).
Sources
- 1. 1-Propyl-1H-imidazole | 35203-44-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,4,5-TRIBROMO-1-METHYL-1H-IMIDAZOLE | 1003-91-4 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. scite.ai [scite.ai]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Side Reactions in the Bromination of 1-Propyl-imidazole
Welcome to the technical support center for the bromination of 1-propyl-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring the integrity and success of your synthetic endeavors.
Troubleshooting Guide: A Deeper Dive into Unexpected Outcomes
The bromination of 1-propyl-imidazole, while seemingly straightforward, can be fraught with challenges leading to a variety of side products. This section is structured to help you diagnose and resolve these issues based on your experimental observations.
Q1: My TLC/LC-MS analysis shows multiple spots/peaks, indicating a mixture of products. What are the likely side products and how can I favor my desired mono-brominated product?
The appearance of multiple products is the most common issue in the bromination of 1-propyl-imidazole. The imidazole ring is highly activated towards electrophilic substitution, making it susceptible to over-bromination. The primary side products are typically di- and tri-brominated 1-propyl-imidazoles.
Causality and Mechanistic Insight:
The imidazole ring possesses three carbon atoms (C2, C4, and C5) that can undergo electrophilic substitution. The electron density is highest at the C5 position, followed closely by the C4 position, making them the most susceptible to initial electrophilic attack. The C2 position is the least reactive of the three.[1][2] However, once a bromine atom is introduced, it can further influence the electronics and sterics of subsequent substitutions.
Mitigation Strategies:
To control the reaction and favor mono-substitution, consider the following adjustments:
-
Stoichiometry of the Brominating Agent: Carefully control the amount of the brominating agent. Using a stoichiometric equivalent or a slight excess (1.0-1.1 equivalents) of N-Bromosuccinimide (NBS) is often sufficient for mono-bromination.[3]
-
Reaction Temperature: Maintain low reaction temperatures. Initiating the reaction at 0 °C and allowing it to slowly warm to room temperature can help control the reaction rate and minimize over-bromination.[3]
-
Choice of Brominating Agent: While molecular bromine (Br₂) can be used, it is highly reactive and can lead to a mixture of products.[4] N-Bromosuccinimide (NBS) is a milder and more selective brominating agent for this purpose.[3]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.[3]
Experimental Protocol for Controlled Mono-bromination:
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂. |
| Equivalents of NBS | 1.0 - 1.1 eq. | Minimizes over-bromination. |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) or Chloroform | Polar aprotic solvents can enhance selectivity.[3] |
| Temperature | 0 °C to room temperature | Controls reaction rate and reduces side products.[3] |
| Reaction Time | Monitor by TLC/LC-MS | Prevents formation of poly-brominated species. |
Q2: I am observing the formation of an unexpected product that appears to have lost the propyl group. What is this side reaction and how can I prevent it?
This observation suggests an N-dealkylation reaction, a known side reaction for N-alkylated amines and heterocyclic compounds under certain conditions.[5][6]
Causality and Mechanistic Insight:
N-dealkylation can occur through various mechanisms, often facilitated by the reaction conditions. In the context of bromination, the Lewis acidity of the brominating agent or the generation of HBr as a byproduct can promote the cleavage of the N-propyl bond, particularly at elevated temperatures.
Mitigation Strategies:
-
Control Acidity: The generation of HBr during bromination with Br₂ can create an acidic environment. Using a non-protic solvent and a mild base, such as sodium bicarbonate or pyridine, can neutralize any acid formed and suppress N-dealkylation.
-
Milder Brominating Agent: Switching to NBS often mitigates this issue as the reaction conditions are generally less harsh.[3]
-
Temperature Control: Avoid excessive heating. As with controlling polybromination, maintaining lower reaction temperatures is crucial.
Q3: My reaction mixture turned dark, and I have a low yield of the desired product with a complex mixture of byproducts. Could the imidazole ring be opening?
While less common under standard bromination conditions, imidazole ring opening can occur under harsh acidic or oxidative conditions.[7][8][9]
Causality and Mechanistic Insight:
The imidazole ring is generally stable. However, strong oxidizing agents or highly acidic conditions, especially in the presence of water, can lead to the hydrolytic cleavage of the ring.[7] The combination of a strong brominating agent and elevated temperatures could potentially lead to oxidative degradation.
Mitigation Strategies:
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions to prevent hydrolytic ring opening.
-
Avoid Strong Oxidizing Agents: If using a brominating system that involves an oxidant, ensure it is compatible with the imidazole ring.
-
Moderate Reaction Conditions: Stick to milder brominating agents like NBS and maintain controlled, low temperatures.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of performing the bromination of 1-propyl-imidazole.
Q4: What is the expected regioselectivity of the mono-bromination of 1-propyl-imidazole?
The regioselectivity is primarily governed by electronic effects. The C5 position is the most electron-rich and generally the most reactive towards electrophilic attack, followed by the C4 position.[10] Therefore, you are likely to obtain a mixture of 4-bromo-1-propyl-imidazole and 5-bromo-1-propyl-imidazole as the major mono-brominated products. The C2 position is the least reactive.[1]
Q5: How can I separate the different brominated isomers of 1-propyl-imidazole?
Separating the isomers can be challenging due to their similar polarities.
-
Column Chromatography: Careful column chromatography on silica gel is the most common method. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol may be required to achieve good separation.
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative purposes, HPLC can provide excellent resolution.[11][12][13][14] Both normal-phase and reverse-phase columns can be effective depending on the specific isomers.
Q6: Are there any safety precautions I should be aware of when performing this reaction?
Yes, several safety precautions are essential:
-
Brominating Agents: Both Br₂ and NBS are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many of the solvents used, such as chloroform and DMF, are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Quenching: Be cautious when quenching the reaction. The addition of a reducing agent like sodium thiosulfate to neutralize excess bromine can be exothermic.
References
- Benchchem. (n.d.). Technical Support Center: Regioselective Bromination of 2-Phenyl-1H-imidazole.
-
Barlin, G. B. (1982). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. ResearchGate. Retrieved from [Link]
-
Blackman, A. G. (1991). Bromination of imidazoles coordinated to cobalt(III). Kinetics and mechanism of bromination of RImH3+ systems [R = (NH3)5Co]; Wheland intermediates and preassociation or diffusion control. Journal of the American Chemical Society. Retrieved from [Link]
-
Joshi, H., et al. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. PMC. Retrieved from [Link]
-
Slideshare. (n.d.). Unit 4 imidazole. Retrieved from [Link]
-
Chemistry Online. (2022). Imidazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Convenient synthesis of polybrominated imidazole building blocks. Retrieved from [Link]
-
Trofimov, B. A., et al. (2009). Stereoselective Tandem Ring Opening of Imidazoles with Electron-Deficient Acetylenes and Water: Synthesis of Functionalized (Z,Z)-1,4-Diaza-2,5-dienes. Organic Letters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazole ring opening mechanism. Retrieved from [Link]
-
ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of coordinated imidazole. Oxidation products and ring cleavage in the reactions of RImH3+ (R = (NH3)5Co) with CH3COOBr and HOBr. Retrieved from [Link]
-
Podolska, M., et al. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Retrieved from [Link]
-
RSC Publishing. (n.d.). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]
-
PubMed Central. (2022). A New Class of Task‐Specific Imidazolium Salts and Ionic Liquids and Their Corresponding Transition‐Metal Complexes for Immobilization on Electrochemically Active Surfaces. Retrieved from [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
NIH. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Retrieved from [Link]
- Google Patents. (n.d.). CN106674121A - Preparation method of 4-halogen-1H-imidazole.
-
MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]
-
OUCI. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]
-
ScienceDirect. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Retrieved from [Link]
-
Semantic Scholar. (n.d.). hplc method for separating enantiomers of imidazole derivatives - antifungal compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Retrieved from [Link]
-
RSC Publishing. (n.d.). A Sandmeyer type reaction for bromination of 2-mercapto-1-methyl-imidazoline (N2C4H6S) into 2-bromo-1-methyl-imidazole (N2C4H5Br) in presence of copper(i) bromide. Retrieved from [Link]
-
ResearchGate. (2015). What is the procedure for the reaction of imidazole with alkyl halide?. Retrieved from [Link]
-
MDPI. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry-online.com [chemistry-online.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. N-Dealkylation of Amines [ouci.dntb.gov.ua]
- 6. N-Dealkylation of Amines [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples [mdpi.com]
- 13. [PDF] HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Navigating the Synthesis of 2,4,5-Tribromo-1-propyl-1H-imidazole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the optimization of reaction conditions for 2,4,5-Tribromo-1-propyl-1H-imidazole. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to navigate the complexities of this synthesis. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, helping you to troubleshoot effectively and optimize your reaction for purity and yield.
I. Foundational Chemistry: The "Why" Behind the Synthesis
The synthesis of this compound is a two-step process: the N-alkylation of imidazole followed by electrophilic bromination. Understanding the mechanism of each step is crucial for troubleshooting.
Step 1: Synthesis of 1-Propyl-1H-imidazole
This reaction is a standard nucleophilic substitution where the deprotonated imidazole acts as a nucleophile, attacking an alkyl halide (in this case, 1-bromopropane). A base, such as sodium hydride, is used to deprotonate the imidazole, increasing its nucleophilicity.
Step 2: Tribromination of 1-Propyl-1H-imidazole
The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. Brominating agents like molecular bromine (Br₂) or N-Bromosuccinimide (NBS) provide an electrophilic bromine species (Br⁺) that attacks the imidazole ring. The reaction proceeds sequentially at the C4, C5, and C2 positions, which are the most electron-rich and sterically accessible.
II. Experimental Protocols
Protocol 1: Synthesis of 1-Propyl-1H-imidazole
Materials:
-
Imidazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopropane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of imidazole (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add 1-bromopropane (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain 1-propyl-1H-imidazole as a colorless oil.
Protocol 2: Synthesis of this compound
Materials:
-
1-Propyl-1H-imidazole
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetic Acid
-
Sodium Acetate (if using Bromine in Acetic Acid)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Silica gel
Procedure:
-
Dissolve 1-propyl-1H-imidazole (1.0 eq.) in anhydrous DMF at 0 °C under an inert atmosphere.
-
Add N-Bromosuccinimide (3.3 eq.) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into an ice-water mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous Na₂S₂O₃, then with saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
III. Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield of 1-Propyl-1H-imidazole | Incomplete deprotonation of imidazole. | Ensure the sodium hydride is fresh and the THF is anhydrous. Allow sufficient time for the deprotonation to complete. |
| Ineffective alkylation. | Use a fresh bottle of 1-bromopropane. Ensure the reaction is stirred efficiently. | |
| Low Yield of this compound | Incomplete bromination. | Increase the reaction time or slightly increase the equivalents of the brominating agent. Ensure the brominating agent is of high purity. |
| Product loss during workup. | Be cautious during the aqueous washes, as the product may have some water solubility. Ensure complete extraction with ethyl acetate. | |
| Formation of Mono- and Di-brominated Impurities | Insufficient brominating agent or short reaction time. | Increase the equivalents of the brominating agent to at least 3.3 eq. and extend the reaction time, monitoring by TLC until the starting material and intermediates are consumed. |
| Low reactivity of the brominating agent. | If using NBS, ensure it is from a fresh source. Alternatively, using the more reactive Br₂ in acetic acid with sodium acetate can drive the reaction to completion.[1] | |
| Presence of Unreacted Starting Material | Inefficient bromination. | Increase the reaction temperature to 40-50 °C, but monitor closely for side product formation. |
| Difficult Purification | Similar polarity of product and impurities. | Use a long silica gel column and a shallow gradient of ethyl acetate in hexanes for better separation. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can also be effective. |
IV. Frequently Asked Questions (FAQs)
Q1: Can I use Bromine (Br₂) instead of N-Bromosuccinimide (NBS) for the tribromination?
A1: Yes, molecular bromine is a more reactive brominating agent and can be used effectively. A common procedure involves dissolving the 1-propyl-1H-imidazole and sodium acetate in acetic acid, followed by the dropwise addition of a solution of bromine in acetic acid.[1] The sodium acetate acts as a base to neutralize the HBr byproduct, which can otherwise protonate the imidazole and deactivate it towards further electrophilic substitution.
Q2: Why is the bromination reaction performed at 0 °C initially?
A2: The bromination of the imidazole ring is a highly exothermic reaction. Starting at a low temperature helps to control the reaction rate, dissipate the heat generated, and minimize the formation of undesired side products that can arise from uncontrolled temperature increases.
Q3: My purified product is a yellow oil, but I was expecting a solid. What should I do?
A3: While the N-methyl analog is a solid, the N-propyl derivative may have a lower melting point and exist as an oil or a low-melting solid. Ensure the product is pure by NMR. If impurities are present, re-purification by column chromatography may be necessary. If the product is pure, you can attempt to induce crystallization by dissolving it in a minimal amount of a hot solvent (like hexanes) and then cooling it slowly.
Q4: How can I confirm the regiochemistry of the tribromination?
A4: ¹H NMR spectroscopy is the most straightforward method. For this compound, you would expect to see signals corresponding to the propyl group (a triplet for the CH₃, a sextet for the central CH₂, and a triplet for the N-CH₂). The absence of any signals in the aromatic region (typically 7-8 ppm) would indicate that all three C-H positions on the imidazole ring have been substituted with bromine.
Q5: What is the role of the sodium thiosulfate wash in the workup?
A5: The saturated aqueous sodium thiosulfate wash is used to quench any unreacted bromine or NBS remaining in the reaction mixture. This is important to prevent further reactions during the workup and to decolorize the organic layer.
V. Quantitative Data Summary
| Parameter | 1-Propyl-1H-imidazole | This compound | Notes |
| Molecular Formula | C₆H₁₀N₂ | C₆H₇Br₃N₂ | |
| Molecular Weight | 110.16 g/mol | 346.86 g/mol | |
| Appearance | Colorless oil | Off-white to pale yellow solid/oil | |
| Boiling Point | 94 °C / 11 mmHg | N/A | |
| Melting Point | N/A | Expected to be a low-melting solid | The N-methyl analog has a melting point of 91-94 °C.[2] |
| ¹H NMR (CDCl₃, δ) | ~7.5 (s, 1H), ~7.0 (s, 1H), ~6.9 (s, 1H), ~3.9 (t, 2H), ~1.8 (sext, 2H), ~0.9 (t, 3H) | ~4.0 (t, 2H), ~1.9 (sext, 2H), ~1.0 (t, 3H) | Estimated shifts based on analogous structures. The absence of aromatic protons is key. |
| Representative Yield | >90% | 70-90% | Yields are highly dependent on reaction scale and purity of reagents. |
VI. Visualizations
Experimental Workflow
Caption: A step-by-step workflow for the synthesis and purification process.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in the tribromination step.
VII. References
-
PubChem. (n.d.). 2,4,5-tribromo-1-(propylsulfanylmethyl)imidazole. Retrieved from [Link]
-
PubChem. (n.d.). 2-[2-(2-bromophenyl)propyl]-1H-imidazole. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Bromopropyl)-1H-imidazole. Retrieved from [Link]
-
Jain, S., et al. (2024). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles. Nanotechnology Perceptions, 20(S12), 1550-1554.
-
Molecules. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules, 24(5), 893.
-
PubChemLite. (n.d.). 2-bromo-1-propyl-1h-imidazole (C6H9BrN2). Retrieved from [Link]
-
International Journal for Multidisciplinary Research. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Retrieved from [Link]
-
NIST. (n.d.). 1H-Imidazole, 2,4,5-tribromo-. Retrieved from [Link]
Sources
Technical Support Center: Purification of 2,4,5-Tribromo-1-propyl-1H-imidazole
An in-depth guide to resolving common purification challenges for a key synthetic building block.
Welcome to the technical support guide for the purification of 2,4,5-Tribromo-1-propyl-1H-imidazole (CAS: 31250-78-9). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile brominated imidazole derivative as a critical building block in their synthetic endeavors.[1][2] The purity of this reagent is paramount for the success of subsequent reactions, particularly in metal-catalyzed cross-couplings where impurities can poison catalysts and lead to complex side-product profiles.[1][2]
This guide provides a series of troubleshooting questions and answers, detailed experimental protocols, and foundational knowledge to help you overcome common hurdles encountered during the purification of this compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter after the initial synthesis and work-up of crude this compound.
Q1: My crude product is a discolored solid (yellow, brown, or orange). What are the likely impurities and how can I get a preliminary cleanup?
A1: Discoloration in the crude product typically points to two main culprits: residual bromine from the bromination step or the formation of colored polymeric byproducts.
-
Residual Bromine: The characteristic orange/brown color of elemental bromine (Br₂) can persist if the quenching step is incomplete.
-
Byproducts: Incomplete bromination can leave behind partially substituted, more reactive species that may degrade or polymerize over time or upon heating.
Initial Cleanup Strategy: Aqueous Work-up
Before attempting more rigorous purification, a thorough aqueous work-up is essential. After the reaction, quench any excess bromine with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) until the color dissipates.[3][4] Subsequently, washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution will neutralize acidic residues, such as HBr or acetic acid if used as a solvent.[3]
Q2: I'm struggling to separate my target compound from partially brominated imidazoles using column chromatography. How can I improve the separation?
A2: This is a common challenge, as the polarity difference between the tribromo-, dibromo-, and monobromo- species can be subtle. Optimizing your column chromatography technique is key.
Underlying Principle: Silica gel is an acidic stationary phase. Basic compounds like imidazoles can interact strongly with the silanol groups on the silica surface, leading to significant peak tailing and poor separation.[5]
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine, into your mobile phase (typically 0.1-1% v/v).[5] This neutralizes the acidic sites on the silica, preventing strong adsorption of your basic imidazole product and resulting in sharper, more symmetrical peaks.
-
Optimize the Solvent System: A shallow solvent gradient is often more effective than an isocratic elution. Start with a non-polar solvent system and gradually increase the polarity. For brominated imidazoles, gradients of Ethyl Acetate (EtOAc) in Hexanes or Dichloromethane (DCM) in Hexanes are effective.[6]
-
Employ Dry Loading: For difficult separations, dry loading the sample can yield significantly better resolution than loading it as a concentrated solution. Dissolve your crude product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[5]
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommended Setting | Rationale & Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for this class of compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Start at 100% Hexanes and gradually increase to 20-30% EtOAc. The tribrominated product is less polar and will elute before partially brominated species. |
| Basic Modifier | 0.5% Triethylamine (v/v) | Add to both solvents to prevent peak tailing.[5] |
| Loading Method | Dry Loading | Recommended for optimal band sharpness and separation.[5] |
Q3: Can I purify this compound by recrystallization? My attempts result in the product "oiling out."
A3: Yes, recrystallization is an excellent method for final purification to obtain a high-purity, crystalline solid. "Oiling out" occurs when the compound comes out of the solution as a liquid above its melting point instead of forming a crystalline lattice.[5]
Causality & Solutions:
-
High Solute Concentration: The solution may be too concentrated. Try using more of the "good" solvent to fully dissolve the compound at an elevated temperature.[5]
-
Rapid Cooling: Cooling the solution too quickly can prevent the ordered arrangement of molecules into a crystal lattice. Allow the flask to cool slowly to room temperature before placing it in an ice bath.[5]
-
Inappropriate Solvent: The chosen solvent may not be ideal. The ideal solvent dissolves the compound poorly at low temperatures but very well at high temperatures.[5]
Systematic Solvent Screening:
To find the best solvent, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A two-solvent system is often highly effective. Dissolve the compound in a minimal amount of a "good" (high solubility) solvent, and then slowly add a "poor" (low solubility) solvent at an elevated temperature until persistent cloudiness is observed. Reheat slightly to clarify and then cool slowly.
Table 2: Suggested Solvent Systems for Recrystallization Screening
| System Type | "Good" Solvent | "Poor" Solvent | Notes |
| Single Solvent | Isopropanol, Acetonitrile, or Ethanol | N/A | Heat to dissolve, then cool slowly. |
| Two-Solvent | Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | Hexanes or Heptane | A very common and effective combination for moderately polar compounds.[5] |
| Two-Solvent | Ethanol or Acetone | Water | Useful if the compound has some polarity. Add water dropwise to the hot alcoholic solution.[5] |
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
-
Preparation: Prepare your mobile phase solvents. For a 100 mL column, you might prepare 500 mL of Hexanes with 0.5% Et₃N and 500 mL of 30:70 EtOAc/Hexanes with 0.5% Et₃N.
-
Dry Loading: Dissolve ~1 g of crude product in ~10 mL of DCM. Add ~2 g of silica gel and mix thoroughly. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel as a slurry in 100% hexanes. Allow the silica to settle into a uniform bed.
-
Sample Loading: Carefully add your dry-loaded sample to the top of the silica bed, creating a thin, even layer. Gently add a small layer of sand on top to prevent disruption.
-
Elution: Begin eluting with 100% hexanes, ensuring the solvent level is always above the sand layer. Gradually increase the polarity of the mobile phase according to your pre-determined gradient.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
-
Dissolution: In an Erlenmeyer flask, place the crude solid and add a minimal amount of the chosen "good" solvent (e.g., Ethyl Acetate). Heat the mixture gently on a hotplate with stirring until the solid completely dissolves.
-
Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., Hexanes) dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent (the same ratio of good/poor solvent used).
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Purification Workflow Diagram
Caption: A general workflow for the purification and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when handling and purifying this compound?
A1: Safety is paramount. The synthesis of this compound involves bromine or N-bromosuccinimide, which are hazardous.[7][8][9] Always work in a well-ventilated chemical fume hood.[7][10] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (fluorinated rubber or nitrile), chemical splash goggles, and a lab coat.[7][11] Avoid inhalation of vapors and contact with skin and eyes.[7] Have appropriate quenching agents (sodium thiosulfate) and spill kits readily available.
Q2: How can I confirm the purity and identity of my final product?
A2: A combination of analytical techniques is recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the best method for confirming the structure. You should see characteristic peaks for the N-propyl group (a triplet, a sextet, and another triplet) and the absence of any aromatic imidazole protons (which would be present in partially brominated species).
-
HPLC (High-Performance Liquid Chromatography): HPLC is excellent for determining purity. A pure sample should show a single major peak.[12] Developing a standard HPLC method can be crucial for routine analysis.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight and show the characteristic isotopic pattern for a molecule containing three bromine atoms.
Q3: What are the expected physical properties of pure this compound?
A3: While specific data for the 1-propyl derivative is sparse, based on analogous compounds like the 1-methyl derivative, the pure product is expected to be a white to off-white or light yellow solid.[1][4][6] It will have poor solubility in water but should be soluble in non-polar organic solvents like dichloromethane, ethyl acetate, and chloroform.[13]
References
-
Bromine Safety & Standard Operating Procedures. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
-
2,4,5-tribromoimidazole - Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]
- Isolation of imidazoles from their aqueous solutions. (1982). Google Patents (EP0024533B1).
-
Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Retrieved from [Link]
-
Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Retrieved from [Link]
-
Bromination safety. (2024, June 7). YouTube. Retrieved from [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Dolly Corporation. Retrieved from [Link]
- Synthetic method of 4-bromo-2-nitro-1H-imidazole. (n.d.). Google Patents (CN111646945A).
-
3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Preparation of 2,4,5-tribromoimidazole. (n.d.). PrepChem.com. Retrieved from [Link]
-
Unit 4 imidazole. (n.d.). Slideshare. Retrieved from [Link]
-
Advances of Imidazolium Ionic Liquids for the Extraction of Phytochemicals from Plants. (n.d.). MDPI. Retrieved from [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. Retrieved from [Link]
-
recrystallization & purification of N-bromosuccinimide. (2021, February 6). YouTube. Retrieved from [Link]
-
Application of Imidazole Ionic Liquids in Extractive Distillation of Benzene-Cyclohexane System: Experimental Verification and Mechanism Analysis. (2025, October 11). ResearchGate. Retrieved from [Link]
-
Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. (n.d.). ResearchGate. Retrieved from [Link]
-
1H-Imidazole, 2,4,5-tribromo-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Coupling Reactions of Bromoalkynes with Imidazoles Mediated by Copper Salts: Synthesis of Novel N-Alkynylimidazoles. (n.d.). ACS Publications. Retrieved from [Link]
-
Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. (n.d.). ResearchGate. Retrieved from [Link]
-
In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. (2018). Medicinal Chemistry. Retrieved from [Link]
-
Bromination of imidazoles coordinated to cobalt(III). Kinetics and mechanism of bromination of RImH3+ systems [R = (NH3)5Co]; Wheland intermediates and preassociation or diffusion control. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (n.d.). International Journal for Multidisciplinary Research. Retrieved from [Link]
-
PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]
-
Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. (2012, June 19). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Bromination of 1-Hydroxyimidazoles. Synthesis and Crystal Structures. (2025, August 9). ResearchGate. Retrieved from [Link]
- Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents (EP0856344A1).
-
Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2025, August 10). ResearchGate. Retrieved from [Link]
-
13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
1H NMR spectrum of 2,4,5-tris(2-pyridyl)imidazole in CD2Cl2. (n.d.). ResearchGate. Retrieved from [Link]
-
1H-Imidazole, 2,4,5-tribromo-. (n.d.). pH Scientific. Retrieved from [Link]
Sources
- 1. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,4,5-TRIBROMO-1-METHYL-1H-IMIDAZOLE | 1003-91-4 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 8. carlroth.com [carlroth.com]
- 9. youtube.com [youtube.com]
- 10. carlroth.com [carlroth.com]
- 11. dollycorporation.com [dollycorporation.com]
- 12. Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Regioselective Synthesis of Substituted Imidazoles
Welcome to the Technical Support Center for the regioselective synthesis of substituted imidazoles. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of imidazole chemistry. Imidazoles are a cornerstone of many pharmaceuticals and functional materials, making their controlled synthesis a critical skill.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and the latest synthetic methodologies.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying rationale to empower your synthetic design.
Problem 1: Poor Regioselectivity in N-Alkylation of Unsymmetrical Imidazoles
Question: "I'm attempting to alkylate a 4-substituted imidazole, but I'm getting a mixture of 1,4- and 1,5-disubstituted isomers that are difficult to separate. How can I improve the regioselectivity?"
Answer: This is a classic challenge in imidazole chemistry. The anionic form of the imidazole ring, generated upon deprotonation, has electron density distributed across both nitrogen atoms, making both susceptible to alkylation.[3] The outcome of the reaction is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[4]
Probable Causes & Solutions:
-
Tautomerism and Kinetic vs. Thermodynamic Control: In neutral or slightly acidic conditions, 4(5)-substituted imidazoles exist as a mixture of tautomers. The dominant tautomer may not be the most reactive one, leading to mixed products. Under basic conditions, where the imidazole is deprotonated, the reaction is often governed by the relative nucleophilicity of the two nitrogens.
-
Expert Insight: Electron-withdrawing groups at the 4(5)-position tend to favor the formation of the 4-substituted tautomer. However, this same group deactivates the adjacent N-1 nitrogen, making the more distant N-3 (which becomes the N-1 of the 5-substituted product) more nucleophilic.[4]
-
-
Steric Hindrance: Bulky substituents on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen.[4]
-
Troubleshooting Protocol: If your desired isomer is the less sterically hindered one, consider using a bulkier alkylating agent. Conversely, if you need to alkylate the more hindered nitrogen, a smaller electrophile like methyl iodide might give a better, though likely not exclusive, ratio.
-
-
Protecting Groups: The Definitive Solution: For complete regiocontrol, the use of a protecting group on one of the nitrogen atoms is the most robust strategy.
-
Recommended Protocol: The SEM-Group Strategy: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for directing C-H functionalization and subsequent N-alkylation.[1]
-
Protection: Protect your substituted imidazole with SEM-Cl. This will typically yield a mixture of N1- and N3-protected isomers that can often be separated chromatographically.
-
Directed C-H Functionalization (if needed): The SEM group can direct palladium-catalyzed arylations to specific positions.[1][2]
-
Selective N-Alkylation: With one nitrogen blocked, you can selectively alkylate the remaining nitrogen.
-
Deprotection: The SEM group is readily removed under acidic conditions or with fluoride sources to yield the desired 1,x-disubstituted imidazole.
-
-
Problem 2: Unpredictable Regioselectivity in C-H Functionalization
Question: "I am trying to directly arylate an N-substituted imidazole using a palladium catalyst, but I'm getting a mixture of C2, C4, and C5-arylated products. How can I control the position of arylation?"
Answer: The regioselectivity of direct C-H arylation on the imidazole core is influenced by the inherent electronic properties of the C-H bonds and the directing effects of substituents. The C2-H is the most acidic, while the C5 position is often the most reactive towards electrophilic palladation.[1]
Probable Causes & Solutions:
-
Inherent Reactivity: Without a directing group, the C5 position is generally the most favored for arylation due to electronic stabilization of the C-Pd bond by the adjacent N-1 nitrogen.[1] The C2 position can also be reactive, especially with certain catalyst systems.
-
Directing Groups for Pinpoint Accuracy: To achieve high regioselectivity, a directing group is often necessary.
-
The SEM-Switch for C4-Arylation: The C4 position is notoriously difficult to functionalize directly. A clever strategy involves the "SEM-switch".[1]
-
Protect the imidazole with an SEM group at N-1.
-
Perform a C5-arylation.
-
Induce the SEM group to "switch" from N-1 to N-3 under specific conditions. This now makes the formerly unreactive C4 position available for a subsequent C-H arylation.
-
-
Phosphine-Free Palladium Catalysis for C5-Arylation: For late-stage functionalization of complex molecules, a phosphine-free Pd(OAc)2 catalyst system has been shown to be highly selective for the C5 position.[5]
-
Visualizing the SEM-Switch Strategy:
Caption: Workflow for the SEM-switch strategy to achieve C4-arylation.
Problem 3: Difficulty in Synthesizing 1,4-Disubstituted Imidazoles
Question: "Classical methods like the Debus-Radziszewski synthesis give me mixtures when I try to make 1,4-disubstituted imidazoles. Is there a more regioselective approach?"
Answer: Yes, the synthesis of 1,4-disubstituted imidazoles can be challenging with traditional multi-component reactions. However, modern synthetic methods have been developed to provide these products with complete regioselectivity.
Recommended Protocol: Double Aminomethylenation of Glycine Derivatives [6]
This method provides a robust and regioselective route to 1,4-disubstituted imidazoles.
-
Starting Material: Begin with a glycine derivative.
-
Double Aminomethylenation: React the glycine derivative in a process that results in a 2-azabuta-1,3-diene intermediate.
-
Transamination/Cyclization: Introduce the desired amine nucleophile (this will become the N-1 substituent). This amine adds to the diene, triggering a transamination and subsequent cyclization to form the 1,4-disubstituted imidazole ring with high regiocontrol.
This protocol is notable for its tolerance of a wide range of steric and electronic variations on the amine component, making it a versatile tool for library synthesis.[6]
II. Frequently Asked Questions (FAQs)
Q1: What are the main classical methods for imidazole synthesis, and what are their regioselectivity limitations?
A1: Several classical methods are foundational to imidazole synthesis:
-
Debus-Radziszewski Synthesis: This involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[7] While versatile, if unsymmetrical dicarbonyls are used, it can lead to a mixture of regioisomers.
-
Marckwald Synthesis: This method involves the cyclization of an α-aminoketone with a cyanate or thiocyanate.[7][8] It is an effective method for creating imidazole-2-thiones or -ones, which can then be converted to other derivatives. The regioselectivity is generally good as it's dictated by the structure of the starting α-aminoketone.[8][9]
-
van Leusen Imidazole Synthesis: This is a powerful three-component reaction using a tosylmethyl isocyanide (TosMIC) reagent, an aldehyde, and an amine to form 1,4,5-trisubstituted imidazoles.[10] The regiochemistry is generally well-defined by the components used.
Q2: How do protecting groups help control regioselectivity in imidazole synthesis?
A2: Protecting groups are indispensable tools for achieving regioselectivity.[11] By temporarily blocking one of the reactive sites (typically one of the nitrogen atoms), they direct subsequent reactions to a specific position.[12][13] An ideal protecting group should be easy to install, stable to the desired reaction conditions, and easy to remove without affecting the rest of the molecule.[12] For imidazoles, groups like Boc, SEM, and dialkoxymethyl have been used effectively to control both N-alkylation and C-H functionalization.[1][13][14]
Q3: Are there metal-free methods for regioselective C-H functionalization of imidazoles?
A3: Yes, the field of photoredox catalysis has opened up new avenues for metal-free C-H functionalization. For instance, visible-light-mediated, organic-dye-catalyzed reactions can achieve dehydrogenative N-insertion to form highly substituted imidazoles.[15] These methods are often promoted for their sustainability and mild reaction conditions. For fused imidazole systems like imidazo[1,2-a]pyridines, organophotoredox catalysis has been successfully used for C-H functionalization at the C3 position.[16]
Visualizing a General C-H Functionalization Pathway:
Caption: A generalized workflow for catalytic C-H functionalization of imidazoles.
III. Summary Data Table: Regioselectivity in Pd-Catalyzed Arylation
| Catalyst System | Directing Group | Primary Position of Arylation | Key Advantages | Reference |
| Pd(OAc)₂ / Ligand | SEM (N1) | C5 | High yield, good functional group tolerance | [1] |
| Pd(OAc)₂ / Base | SEM (N1) | C2 | Access to the C2 position with aryl chlorides | [1] |
| Pd(OAc)₂ (phosphine-free) | None (on complex substrates) | C5 | Excellent for late-stage functionalization | [5] |
IV. References
-
D. Kalyani, N. R. Deprez, L. V. Desai and M. S. Sanford. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry. Available at: [Link]
-
Y. Wang, Z. Song, Y. Jiang, et al. Metal-Controlled Switchable Regioselective Synthesis of Substituted Imidazoles and Pyrroles via Ring Opening/Cyclocondensation with 2H‑Azirines. American Chemical Society. Available at: [Link]
-
S. R. Bath, H. S. P. Rao. Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
D. Kalyani, N. R. Deprez, L. V. Desai and M. S. Sanford. C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry. Available at: [Link]
-
H. Doucet, T. B. T. T. Nguyen, et al. Late-Stage Diversification of Imidazole-Based Pharmaceuticals Through Pd-Catalyzed Regioselective C–H Bond Arylations. ResearchGate. Available at: [Link]
-
Y. Ouyang, Y. Song, et al. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]
-
Reddit User Discussion. This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Available at: [Link]
-
A. M. Taylor, R. A. Jones, et al. Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
X. Huang, H. Fu, et al. Regioselective Synthesis of Highly Substituted Imidazoles via the Sequential Reaction of Allenyl Sulfonamides and Amines. PubMed. Available at: [Link]
-
A. S. Gratchev, V. V. Karch, et al. Synthesis of Fused sp3‐Enriched Imidazoles. ChemistryOpen. Available at: [Link]
-
H. Doucet, A. El Kazzouli. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. Available at: [Link]
-
ResearchGate. Marckwald approach to fused imidazoles. ResearchGate. Available at: [Link]
-
University of Illinois Urbana-Champaign. Protecting Groups. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Available at: [Link]
-
X. Huang, H. Fu, et al. Regioselective Synthesis of Highly Substituted Imidazoles via the Sequential Reaction of Allenyl Sulfonamides and Amines. ACS Figshare. Available at: [Link]
-
Baran Lab, Scripps Research. Synthesis of Imidazoles. Available at: [Link]
-
ResearchGate. Regio-Controlled Synthesis of N-Substituted Imidazoles. ResearchGate. Available at: [Link]
-
N. J. Curtis, R. S. Brown. An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. ResearchGate. Available at: [Link]
-
M. R. Grimmett. N-Alkylation of imidazoles. University of Otago. Available at: [Link]
-
Wikipedia. Protecting group. Wikipedia. Available at: [Link]
-
Google Patents. Process for preparing 1-alkylimidazoles. Google Patents. Available at:
-
D. Gerokonstantis, et al. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link]
-
Bulletin of the Chemical Society of Japan. Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides. Oxford Academic. Available at: [Link]
-
Organic Chemistry Portal. Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
MDPI. Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI. Available at: [Link]
-
Beilstein Journals. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journals. Available at: [Link]
-
ResearchGate. Synthesis of methyl imidazole benzaldehyde through regioselective... ResearchGate. Available at: [Link]
-
MDPI. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. Available at: [Link]
-
Green Chemistry (RSC Publishing). A general and direct synthesis of imidazolium ionic liquids using orthoesters. RSC Publishing. Available at: [Link]
Sources
- 1. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective synthesis of 1,4-disubstituted imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 8. Synthesis of Fused sp3‐Enriched Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. researchgate.net [researchgate.net]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Imidazole synthesis [organic-chemistry.org]
- 16. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 2,4,5-Tribromo-1-propyl-1H-imidazole during reaction
Technical Support Center: 2,4,5-Tribromo-1-propyl-1H-imidazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth, experience-based insights into handling this versatile but sensitive reagent. As researchers, we understand that unexpected decomposition can compromise reaction yields, purity, and timelines. This document addresses common stability issues in a direct question-and-answer format, explaining the underlying chemical principles and offering validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction mixture containing this compound is turning yellow/brown and showing multiple spots on TLC. What is causing this decomposition?
Answer:
This is a classic sign of compound degradation, likely proceeding through one or more of three primary pathways: hydrodebromination (loss of bromine) , acid-catalyzed side reactions , or photochemical decomposition .
-
Mechanism of Decomposition : The imidazole ring is electron-rich, which makes the attached bromine atoms susceptible to displacement, especially at the C2 position. During many synthetic transformations (e.g., metal-catalyzed cross-coupling), trace amounts of acid (HBr) can be generated as a byproduct. This HBr can then protonate the imidazole ring, further activating it towards nucleophilic attack or catalyzing oligomerization, leading to colored impurities.[1][2] Polyhalogenated aromatic compounds are also known to have reduced photostability.[3]
-
Self-Validation Check : To confirm if acid is the culprit, you can carefully withdraw a small aliquot of your reaction, quench it, and check the pH of the aqueous layer. A pH below 6-7 is a strong indicator of acid-catalyzed decomposition. For photodecomposition, running a parallel reaction protected from light (e.g., wrapped in aluminum foil) can provide a direct comparison.
-
Inclusion of a Non-Nucleophilic Base : Add a hindered, non-nucleophilic base or an acid scavenger to the reaction mixture from the start. This is critical in reactions where HBr might be generated, such as in certain coupling reactions or when working with Lewis acids.
-
Solvent Choice : Ensure you are using high-purity, anhydrous solvents. Protic solvents can participate in solvolysis or facilitate proton transfer, accelerating decomposition.
-
Inert Atmosphere : Conduct the reaction under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can participate in radical pathways that may be initiated by trace impurities or light.
| Parameter | Recommendation | Rationale |
| Acid Scavenger | Proton Sponge® (1,8-Bis(dimethylamino)naphthalene) or DIPEA | Highly basic but sterically hindered, preventing it from acting as a nucleophile in the main reaction. |
| Inorganic Base | Anhydrous K₂CO₃ or Cs₂CO₃ (finely powdered) | Effectively neutralizes acid byproducts. Ensure it is fully dried before use. |
| Atmosphere | High-purity Argon (>99.998%) | Minimizes oxygen and moisture, which can initiate or catalyze decomposition pathways. |
Question 2: I am observing partial or complete loss of a bromine atom (debromination) during my reaction, confirmed by mass spectrometry. How can I prevent this?
Answer:
Debromination is a common failure mode for polybrominated heterocycles. It can be triggered by several factors, including elevated temperatures, certain catalysts (especially palladium in the presence of a hydrogen source), and photolytic cleavage.
-
Causality :
-
Thermal Decomposition : Imidazole-based compounds can be thermally sensitive.[4][5] High temperatures can promote C-Br bond cleavage, especially if radical initiators are present.
-
Reductive Dehalogenation : This is particularly common in reactions using palladium catalysts (e.g., Suzuki, Heck) where a hydride source is present (e.g., from solvents like isopropanol, or additives like formic acid/formates).[6][7][8] The catalytic cycle can inadvertently enter a reductive pathway that cleaves the C-Br bond.
-
Photolytic Cleavage : The C-Br bond can be susceptible to cleavage upon exposure to UV or even high-intensity visible light, generating radical species that propagate decomposition.[3][9]
-
Below is a DOT language script visualizing a decision-making workflow to troubleshoot debromination.
Caption: Decision workflow for troubleshooting debromination.
-
Temperature Control : Screen lower reaction temperatures. Start at room temperature if the reaction allows, and incrementally increase to find the minimum temperature required for conversion.
-
Catalyst and Ligand Screening : If using a palladium catalyst, screen different phosphine ligands. More electron-donating and bulky ligands can sometimes suppress reductive dehalogenation. Alternatively, consider using catalysts less prone to this side reaction.
-
Light Protection : As a standard practice, wrap the reaction vessel in aluminum foil to eliminate light exposure, as per ICH photostability guidelines.[10]
-
Reagent Purity : Ensure the purity of your starting material and reagents. Trace metal impurities can sometimes catalyze decomposition.
Question 3: Are there any specific handling and storage recommendations for this compound to ensure its long-term stability?
Answer:
Absolutely. Proper handling and storage are paramount to preserving the integrity of this reagent. The principles are based on mitigating exposure to the key decomposition triggers: light, moisture, acid, and heat.
-
Expert Insight : Based on experience with similar polyhalogenated heterocycles, these molecules are best treated as sensitive intermediates. While the solid may be stable for extended periods under ideal conditions, its stability in solution or when exposed to the atmosphere is significantly reduced.
Caption: Best practices for storage and handling.
-
Storage Container : Store the solid compound in an amber glass vial to protect it from light.
-
Atmosphere : After receiving, flush the vial with a dry, inert gas like argon before sealing. For long-term storage, use a container with a PTFE-lined cap and seal it with paraffin film.
-
Temperature : Store in a refrigerator at 2-8°C. Avoid repeated freeze-thaw cycles.
-
Moisture : Keep the vial inside a desiccator to prevent moisture ingress.
-
Handling : Whenever weighing or transferring the compound, do so under an inert atmosphere (preferably in a glovebox) or as quickly as possible in a fume hood with low humidity.
-
Solutions : Do not store solutions of the compound. Prepare them fresh for each reaction using anhydrous solvents.
By adhering to these guidelines, you can significantly reduce the risk of decomposition, ensuring the reliability and reproducibility of your experimental results.
References
-
New Journal of Chemistry. (n.d.). The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives. RSC Publishing. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Retrieved January 17, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of 2,4,5-tribromoimidazole. Retrieved January 17, 2026, from [Link]
-
Semantic Scholar. (n.d.). Thermal Decomposition Behaviors of Imidazolium-type Ionic Liquids Studied by Pyrolysis-Gas Chromatography. Retrieved January 17, 2026, from [Link]
-
Semantic Scholar. (n.d.). Convenient synthesis of polybrominated imidazole building blocks. Retrieved January 17, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2016). What is the purpose of adding HBr in bromination? Hbr/Br2 system. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Reaction conditions for reductive dehalogenation of bromoacetophenone (BrAPN) to acetophenone (APN). Retrieved January 17, 2026, from [Link]
-
ACS Omega. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Publications. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (2005). Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst. Retrieved January 17, 2026, from [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Research Progress on Dehalogenation Reaction. Retrieved January 17, 2026, from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Decomposition Behaviors of Imidazolium-type Ionic Liquids Studied by Pyrolysis-Gas Chromatography | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. database.ich.org [database.ich.org]
Technical Support Center: Solvent Effects on the Synthesis of Tribromoimidazoles
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of tribromoimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. We will delve into the critical role of the solvent system, providing field-proven insights to help you troubleshoot common issues and optimize your synthetic protocols.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles related to solvent choice.
Q1: My reaction yields for 2,4,5-tribromoimidazole are consistently low. What are the common solvent-related causes?
A1: Low yields can often be traced back to the solvent system. Here are the primary factors to investigate:
-
Poor Solubility of Reactants: Imidazole has moderate polarity, while elemental bromine is nonpolar. If the solvent cannot adequately dissolve both species, reaction rates will be slow and yields will suffer. 2,4,5-tribromoimidazole itself has limited solubility in polar solvents like water but dissolves more readily in non-polar organic solvents[1]. If the product precipitates too early from a reaction mixture, it can become coated with starting material, leading to an incomplete reaction.
-
Destabilization of the Reaction Intermediate: The bromination of imidazole is an electrophilic aromatic substitution (SEAr) that proceeds through a positively charged cyclohexadienyl cation, also known as a Wheland intermediate[2]. Polar solvents, particularly protic ones like acetic acid or water, are crucial for stabilizing this charged intermediate through solvation, thereby lowering the activation energy and favoring the reaction[3]. Using a non-polar solvent like cyclohexane may significantly slow down the reaction rate.
-
Competing Side Reactions: In certain solvents, especially neutral aqueous solutions, side reactions such as ring cleavage and oxidation can occur, consuming the starting material and reducing the yield of the desired product[4].
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting flowchart for diagnosing low-yield issues.
Q2: I'm getting a mixture of mono-, di-, and tribromoimidazoles instead of a pure tribromo- product. How can the solvent help drive the reaction to completion?
A2: The imidazole ring is highly activated towards electrophilic substitution, which is why it's often difficult to stop the reaction at a partially brominated stage[5][6]. Achieving perbromination requires forcing conditions. The solvent plays a key role here:
-
Reactivity Modulation: A highly polar solvent can increase the effective electrophilicity of the bromine and enhance the nucleophilicity of the imidazole ring, promoting exhaustive substitution. Acetic acid is particularly effective for this purpose[7].
-
Controlling Reagent Activity: In contrast, using a less reactive brominating agent like N-bromosuccinimide (NBS) in a solvent like DMF can sometimes be used to obtain mixtures of partially brominated imidazoles[6]. Therefore, to achieve full tribromination, a more aggressive system like Br₂ in acetic acid is preferred.
Q3: After quenching the reaction with water, I have difficulty isolating my tribromoimidazole product. Could the workup solvent be the issue?
A3: Yes, the workup procedure is critical. 2,4,5-tribromoimidazole is a solid with low solubility in water[1]. This property is advantageous for isolation. A standard procedure involves evaporating the reaction solvent (e.g., acetic acid) and then adding a large volume of water to precipitate the product, which can then be collected by filtration[7].
If you are experiencing issues, consider the following:
-
Insufficient Precipitation: If your product remains in solution, you may not be adding a sufficient volume of water to force precipitation.
-
Emulsion Formation: If an emulsion forms during workup, it can trap the product. Breaking the emulsion, perhaps by adding a saturated brine solution, may be necessary.
-
Product Solubility in Aqueous Layer: While generally low, the solubility is not zero. Ensure the aqueous layer is cold to minimize loss of product. You can check the aqueous layer for any dissolved product via TLC or another analytical method[8].
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of imidazole bromination and how does the solvent participate?
A1: The reaction is a classic electrophilic aromatic substitution (SEAr). The solvent is not merely a medium but an active participant in the key step.
-
Electrophile Attack: The π-electron system of the imidazole ring attacks a bromine molecule (the electrophile).
-
Formation of the Wheland Intermediate: This attack forms a positively charged, non-aromatic carbocation intermediate (the Wheland intermediate or σ-complex). This is often the rate-determining step[2].
-
Solvent Stabilization: A polar solvent surrounds and stabilizes this charged intermediate, lowering its energy and the overall activation barrier for the reaction.
-
Re-aromatization: A base (which can be a solvent molecule like water or acetate from the buffer) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the brominated product.
Mechanism of Imidazole Bromination
Caption: The SEAr mechanism for the stepwise bromination of imidazole.
Q2: How do different solvent classes affect the synthesis of tribromoimidazoles?
A2: The choice of solvent class has a profound impact on reaction rate, yield, and product distribution. The following table summarizes the general effects.
| Solvent Class | Examples | Role in Tribromoimidazole Synthesis | Expected Outcome |
| Polar Protic | Acetic Acid, Water, Ethanol | Excellent at stabilizing the charged Wheland intermediate via hydrogen bonding. Can also act as a proton source/sink[3][9]. | Generally high reaction rates and favor complete substitution to the tribromo- product. Water can sometimes lead to side reactions[4]. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Can stabilize the intermediate through dipole-dipole interactions. Often used with milder brominating agents like NBS[6]. | Can offer better control over the degree of bromination. May lead to mixtures if reaction time/equivalents are not optimized. |
| Non-Polar | Dichloromethane (CH₂Cl₂), Hexane, Toluene | Poorly solvates the charged intermediate, leading to a higher activation energy. | Very slow reaction rates. Generally not recommended for preparative synthesis of tribromoimidazole unless specific selectivity is required. |
Q3: Why is acetic acid with a sodium acetate buffer a commonly used system for this synthesis?
A3: The combination of acetic acid as a solvent and sodium acetate as a buffer is a robust system for several reasons:
-
Optimal Polarity: Acetic acid is a polar protic solvent, ideal for stabilizing the key reaction intermediate[3].
-
Reactant Solubility: It effectively dissolves both imidazole and bromine.
-
Buffering Action: The bromination reaction produces HBr as a byproduct. The highly acidic conditions that would result can protonate the imidazole starting material, deactivating it towards further electrophilic attack. Sodium acetate acts as a base to neutralize the generated HBr, maintaining a more optimal pH for the reaction to proceed to completion[7].
Standard Laboratory Protocol
Synthesis of 2,4,5-Tribromoimidazole in Acetic Acid
This protocol is adapted from established literature procedures[7].
Materials:
-
Imidazole (1.0 eq)
-
Anhydrous Sodium Acetate (approx. 3.7 eq)
-
Bromine (3.0+ eq)
-
Anhydrous Acetic Acid
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a stir bar and an addition funnel, dissolve imidazole (1.0 eq) and sodium acetate (3.0 eq) in anhydrous acetic acid.
-
Prepare a solution of bromine (at least 3.0 equivalents) in anhydrous acetic acid and load it into the addition funnel.
-
While stirring the imidazole solution, add the bromine solution dropwise over 30 minutes. The reaction may be exothermic; maintain control of the temperature with an ice bath if necessary.
-
After approximately one-third of the bromine has been added, add more sodium acetate (0.7 eq) to the reaction mixture to continue buffering the generated acid[7].
-
After the addition is complete, continue stirring the mixture for at least 2.5 hours at room temperature. The tribromoimidazole product will likely begin to precipitate as a white solid during this time.
-
Workup: Remove the acetic acid solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add a large volume of deionized water (e.g., ~100 mL for every 1g of starting imidazole) to precipitate the crude product fully.
-
Collect the white precipitate by vacuum filtration, washing thoroughly with cold deionized water to remove any remaining salts.
-
Dry the collected solid to obtain 2,4,5-tribromoimidazole. The product can be further purified by recrystallization if necessary.
References
-
Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, Stoichiometry and Mechanism in the Bromination of Aromatic Heterocycles. II. Aqueous Bromination of Imidazole, 1-Methylimidazole and 2-Methylimidazole. Australian Journal of Chemistry, 27(11), 2331-2343. [Link]
-
ResearchGate. (n.d.). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. [Link]
-
Blackman, A. J., et al. (1991). Bromination of imidazoles coordinated to cobalt(III). Kinetics and mechanism of bromination of RImH3+ systems [R = (NH3)5Co]; Wheland intermediates and preassociation or diffusion control. Journal of the American Chemical Society, 113(6), 2297–2304. [Link]
-
PrepChem. (2017). Preparation of 2,4,5-tribromoimidazole. [Link]
-
Jain, S., et al. (2024). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles. Nanotechnology Perceptions, 20(S12), 1550-1555. [Link]
-
ConnectSci. (n.d.). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Australian Journal of Chemistry. [Link]
-
Sudarsan, P., et al. (1993). Synthesis and Reactions of Brominated 2-Nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, (23), 2831-2835. [Link]
-
ResearchGate. (n.d.). Solvent effects on the benzylation with substituted imidazoles in acetonitrile and methanol. [Link]
-
Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. [Link]
-
Solubility of Things. (n.d.). 2,4,5-tribromoimidazole. [Link]
-
Schleicher, J. C., & Scurto, A. M. (2009). Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. Green Chemistry, 11(4), 485-493. [Link]
-
Rasayan Journal of Chemistry. (2021). PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
-
ResearchGate. (2013). How 2-bromoimidazole can be synthesised. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. connectsci.au [connectsci.au]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. prepchem.com [prepchem.com]
- 8. How To [chem.rochester.edu]
- 9. nano-ntp.com [nano-ntp.com]
Technical Support Center: Catalyst Selection and Troubleshooting for Functionalizing 2,4,5-Tribromo-1-propyl-1H-imidazole
Welcome to the technical support center for the functionalization of 2,4,5-Tribromo-1-propyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the catalytic functionalization of this versatile building block.
Introduction to Functionalizing Polybrominated Imidazoles
This compound is a valuable starting material in medicinal chemistry and materials science due to its three modifiable positions. The differential reactivity of the bromine atoms at the C2, C4, and C5 positions allows for selective and sequential functionalization through various cross-coupling reactions.[1] However, the successful and selective modification of this substrate requires careful consideration of the catalyst system, ligands, and reaction conditions. This guide provides a comprehensive overview of catalyst selection and troubleshooting for the most common transformations.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the tribrominated imidazole and a wide range of organoboron reagents.[2][3] However, challenges such as low yield, lack of selectivity, and catalyst deactivation are frequently encountered.
FAQs and Troubleshooting for Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction is not proceeding, or the yield is very low. What are the likely causes?
A1: Low or no yield in a Suzuki-Miyaura coupling of this compound can stem from several factors. A systematic approach to troubleshooting is crucial.[4]
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical, especially for sterically hindered or electron-rich substrates.[5] For polybrominated imidazoles, bulky, electron-rich phosphine ligands such as those from the Buchwald or Beller groups (e.g., XPhos, SPhos) are often more effective than traditional ligands like PPh₃.[6] N-Heterocyclic carbene (NHC) palladium complexes are also excellent alternatives due to their high stability and activity.[7][8]
-
Base Selection: The choice of base is crucial for the transmetalation step.[9] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For challenging couplings, stronger bases or fluoride-based activators may be necessary. Ensure the base is finely powdered and anhydrous if required by the protocol.
-
Solvent and Degassing: Inadequate degassing of the solvent can lead to oxidation of the Pd(0) catalyst, rendering it inactive.[6] Use of degassed solvents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) is essential. Common solvent systems include toluene/water, dioxane/water, or DMF.[10]
-
Reagent Quality: Ensure the boronic acid or ester is of high purity and has not degraded during storage. The tribromoimidazole starting material should also be pure.
Q2: I am observing poor selectivity between the C2, C4, and C5 positions. How can I control the regioselectivity of the coupling?
A2: The reactivity of the bromine atoms on the imidazole ring generally follows the order C2 > C5 > C4.[11] This inherent difference can be exploited to achieve selective mono-functionalization.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. Start with room temperature or slightly elevated temperatures and monitor the reaction progress carefully.
-
Stoichiometry: Using a slight deficiency of the boronic acid (e.g., 0.9 equivalents) can favor mono-arylation at the most reactive C2 position.
-
Catalyst System: The choice of ligand can influence selectivity. Less bulky ligands may favor reaction at the more accessible C2 position.
Q3: I am observing significant amounts of dehalogenation byproducts. How can I minimize this side reaction?
A3: Dehalogenation, the replacement of a bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed couplings of aryl bromides.[12]
-
Reaction Conditions: Harsher reaction conditions (high temperature, prolonged reaction times) can promote dehalogenation. Try to use milder conditions where possible.
-
Additives: The addition of bromide salts, such as NaBr or TBAB, can sometimes suppress dehalogenation by promoting the desired cross-coupling pathway.[12]
Recommended Protocol for Selective Suzuki-Miyaura Coupling
This protocol is a starting point for the selective mono-arylation at the C2 position of this compound.
| Parameter | Condition |
| Substrate | This compound (1.0 eq) |
| Boronic Acid | Arylboronic acid (0.9-1.1 eq) |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₃PO₄ (2.0 eq) |
| Solvent | Toluene/H₂O (10:1) |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of the degassed solvent to form the active catalyst.
-
Add the catalyst mixture to the Schlenk flask, followed by the remaining degassed solvent.
-
Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Flowchart for Suzuki-Miyaura Coupling
Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling.
Section 2: Sonogashira Coupling
The Sonogashira coupling is a reliable method for introducing alkyne moieties onto the imidazole core, forming C(sp²)-C(sp) bonds.[13] Key challenges include homocoupling of the alkyne (Glaser coupling) and catalyst deactivation.
FAQs and Troubleshooting for Sonogashira Coupling
Q1: My Sonogashira reaction is producing a significant amount of Glaser homocoupling product. How can I prevent this?
A1: Glaser coupling is a common side reaction in copper-catalyzed Sonogashira reactions, especially in the presence of oxygen.[14]
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol.[13] These reactions often require a stronger amine base (e.g., pyrrolidine, piperidine) to facilitate the deprotonation of the terminal alkyne.
-
Thorough Degassing: Rigorous degassing of the reaction mixture is crucial to remove oxygen, which promotes the oxidative homocoupling of the alkyne.[14]
-
Slow Addition of Alkyne: In some cases, slow addition of the terminal alkyne via a syringe pump can maintain a low concentration of the alkyne, disfavoring the bimolecular homocoupling reaction.[14]
Q2: The reaction is sluggish or stalls before completion. What catalyst system is recommended for this substrate?
A2: For polybrominated heterocycles, the choice of palladium source and ligand is important for efficient catalysis.
-
Palladium Precatalysts: Using well-defined palladium precatalysts can lead to more reproducible results.
-
Ligands: Bulky, electron-rich phosphine ligands can promote the formation of highly active monoligated palladium(0) species, which are less sterically hindered and more readily undergo oxidative addition.[14][15] N-Heterocyclic carbene (NHC) palladium complexes are also highly effective.[16]
Q3: Can I achieve selective alkynylation at one of the bromine positions?
A3: Similar to the Suzuki coupling, the inherent reactivity difference between the C2, C4, and C5 positions can be exploited for selective mono-alkynylation. The general reactivity order of aryl halides in Sonogashira coupling is I > Br > Cl.[17] For the tribromoimidazole, the electronic differences between the C2, C4, and C5 positions will be the primary determinant of selectivity. Careful control of reaction conditions, particularly temperature and stoichiometry, is key.
Recommended Protocol for Copper-Free Sonogashira Coupling
| Parameter | Condition |
| Substrate | This compound (1.0 eq) |
| Terminal Alkyne | (1.2 eq) |
| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Base | Triethylamine (2.0 eq) and Pyrrolidine (0.2 eq) |
| Solvent | THF or DMF |
| Temperature | 60-80 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-by-Step Procedure:
-
In a dried Schlenk tube, dissolve this compound and the palladium catalyst in the degassed solvent.
-
Add the terminal alkyne, followed by triethylamine and pyrrolidine.
-
Heat the reaction mixture to the specified temperature and monitor its progress.
-
After completion, cool the mixture, filter off any solids, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired alkynylated imidazole.
Section 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of amino-substituted imidazoles.[18] The success of this reaction is highly dependent on the choice of ligand and base.
FAQs and Troubleshooting for Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination is giving low yields. What are the critical parameters to optimize?
A1: Low yields in Buchwald-Hartwig aminations of brominated imidazoles can often be attributed to an inappropriate catalyst system or suboptimal reaction conditions.[19]
-
Ligand Selection: The choice of phosphine ligand is paramount. For challenging substrates like polybrominated imidazoles, bulky, electron-rich biarylphosphine ligands (e.g., tBuBrettPhos, RuPhos) are often required to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[20]
-
Base Selection: Strong, non-nucleophilic bases are typically used. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LHMDS) and sodium tert-butoxide (NaOt-Bu) are common choices.[21] The base must be strong enough to deprotonate the amine but should not interfere with the catalyst.
-
Palladium Precatalyst: Using a well-defined palladium precatalyst can improve reproducibility and catalyst activity.
Q2: I am trying to couple a primary amine, but the reaction is not working well. Are there specific considerations for different amine types?
A2: The coupling of primary amines can be more challenging than secondary amines. Bidentate phosphine ligands like BINAP or DPPF have been shown to be effective for the coupling of primary amines.[18] The steric and electronic properties of the amine will also influence the reaction outcome.
Recommended Protocol for Buchwald-Hartwig Amination
| Parameter | Condition |
| Substrate | This compound (1.0 eq) |
| Amine | (1.2 eq) |
| Catalyst | tBuBrettPhos Pd G3 precatalyst (1-2 mol%) |
| Base | LHMDS (2.2 eq) |
| Solvent | THF |
| Temperature | Room temperature to 60 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-by-Step Procedure:
-
To a glovebox or under a stream of inert gas, add the palladium precatalyst, LHMDS, and the amine to a dry reaction vessel.
-
Add the degassed solvent (THF) and stir for a few minutes.
-
Add a solution of this compound in THF.
-
Stir the reaction at the desired temperature until the starting material is consumed (monitor by LC-MS).
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography.
Section 4: Heck Reaction
The Mizoroki-Heck reaction is a valuable tool for the vinylation of the tribromoimidazole core, forming a C-C bond between the imidazole and an alkene.[22]
FAQs and Troubleshooting for the Heck Reaction
Q1: My Heck reaction is suffering from low yields and the formation of dehalogenated byproducts. How can I improve the outcome?
A1: Low yields and dehalogenation are common issues in Heck reactions with aryl bromides.[12]
-
Catalyst System: While traditional Pd(OAc)₂/PPh₃ systems can work, phosphine-free catalyst systems or those employing more robust ligands may be more effective.[23][24]
-
Base: The choice of base is critical. Organic bases like triethylamine (NEt₃) or inorganic bases such as K₂CO₃ or NaOAc are commonly used.
-
Additives: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields.[12]
Recommended Protocol for the Heck Reaction
| Parameter | Condition |
| Substrate | This compound (1.0 eq) |
| Alkene | (1.5 eq) |
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | PPh₃ (10 mol%) or P(o-tol)₃ (10 mol%) |
| Base | NEt₃ (2.0 eq) |
| Solvent | DMF or Acetonitrile |
| Temperature | 100-120 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-by-Step Procedure:
-
In a sealed tube, combine this compound, the alkene, Pd(OAc)₂, and the phosphine ligand.
-
Add the degassed solvent and the base.
-
Seal the tube and heat the reaction mixture to the specified temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Catalytic Cycle of the Heck Reaction
Caption: Generalized Catalytic Cycle for the Heck Reaction.[25]
Section 5: Alternative Functionalization Strategies
Beyond traditional cross-coupling reactions, other methods can be employed to functionalize this compound.
Lithiation and Trapping
Lithium-halogen exchange can be a powerful tool for introducing a variety of functional groups.[26]
Q1: How can I use lithiation to functionalize the tribromoimidazole?
A1: Treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) can induce a lithium-halogen exchange.[27][28] The resulting lithiated imidazole is a potent nucleophile that can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides). Selectivity can be an issue, and careful optimization of the reaction conditions is required.
Direct C-H Activation
Direct C-H activation is an emerging and atom-economical strategy for functionalizing heterocycles.[29]
Q1: Is it possible to functionalize the C-H bond of the propyl group?
A1: While the primary focus is often on functionalizing the C-Br bonds, C-H activation of the N-propyl group is a potential pathway for introducing further diversity. This typically requires a directing group and a suitable transition metal catalyst (e.g., Ru, Rh, Pd).[30] The imidazole ring itself can sometimes act as a directing group.[30] Nickel-catalyzed C-H arylations and alkenylations of imidazoles have also been reported.[31][32]
Conclusion
The functionalization of this compound offers a gateway to a diverse range of complex molecules. Successful catalyst selection and reaction optimization are key to achieving high yields and selectivities. This guide provides a foundation for troubleshooting common issues and developing robust synthetic protocols. For novel transformations, systematic screening of catalysts, ligands, bases, and solvents is highly recommended.
References
-
Beilstein Journals. (2018-04-06). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. [Link]
-
National Institutes of Health. (n.d.). Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. [Link]
-
ACS Publications. (2014-01-13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]
-
National Institutes of Health. (2021-02-10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
-
National Institutes of Health. (n.d.). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. [Link]
-
ResearchGate. (2007-07). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. [Link]
-
RSC Publishing. (n.d.). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. [Link]
-
PubMed. (n.d.). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. [Link]
-
Reddit. (n.d.). Problems with Suzuki coupling. [Link]
-
ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
-
ResearchGate. (2022-07). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][12][14][21] thiadiazole with substituted anilines at conventional heating in Schlenk tube. [Link]
-
National Institutes of Health. (2014-01-13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2014-12-23). How can I solve my problem with Suzuki coupling?. [Link]
-
Sussex Drug Discovery Centre. (2013-01-14). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
ResearchGate. (n.d.). Catalyst screening for the synthesis of 2,4,5-triphenyl-1H-imidazole. [Link]
-
Reddit. (2021-07-09). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
Semantic Scholar. (2005-08-01). Synthesis of 2,4‐Diarylimidazoles Through Suzuki Cross‐Coupling Reactions of Imidazole Halides with Arylboronic Acids. [Link]
-
National Institutes of Health. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023-06-30). Heck Reaction. [Link]
-
YouTube. (2024-02-21). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. [Link]
-
Chemistry LibreTexts. (2024-08-05). Sonogashira Coupling. [Link]
-
YouTube. (2025-03-30). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. [Link]
-
Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]
-
Oxford Academic. (n.d.). Catalytic C-H Activation. [Link]
-
Reddit. (2021-09-02). Struggling to make a sonogashira coupling reaction happen. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
RSC Publishing. (n.d.). C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. [Link]
-
ResearchGate. (2015-09-07). C-H Arylation and Alkenylation of Imidazoles by Nickel Catalysis: Solvent-accelerated Imidazole C-H Activation. [Link]
-
National Institutes of Health. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed C−H arylation of SEM‐protected imidazole. [Link]
-
CABB Chemicals. (2021-11-29). Lithiation | Reactions | Commercial. [Link]
-
PubMed. (n.d.). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. [Link]
-
Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. [Link]
-
PubMed. (2007-10-26). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. [Link]
Sources
- 1. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 16. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Heck reaction - Wikipedia [en.wikipedia.org]
- 23. Heck Reaction [organic-chemistry.org]
- 24. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. cabb-chemicals.com [cabb-chemicals.com]
- 27. youtube.com [youtube.com]
- 28. vapourtec.com [vapourtec.com]
- 29. Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
- 31. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 32. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Spectroscopic Guide to 2,4,5-Tribromo-1-propyl-1H-imidazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectral data for 2,4,5-Tribromo-1-propyl-1H-imidazole, offering a comprehensive examination of its spectroscopic characteristics in relation to key analogs. By understanding the subtle yet significant differences in their ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra, researchers can gain deeper insights into the structural nuances conferred by the N-alkylation of the tribromoimidazole core. Such insights are pivotal in the fields of medicinal chemistry and materials science, where precise molecular architecture dictates biological activity and material properties.
The Importance of Spectroscopic Characterization
In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. Spectroscopic techniques provide a non-destructive window into the molecular world, allowing for the precise mapping of atomic connectivity and functional groups. For halogenated heterocyclic compounds like the tribromoimidazoles discussed herein, even minor modifications, such as altering the length of an N-alkyl chain, can induce discernible shifts in their spectral signatures. This guide will dissect these differences, providing a framework for the confident identification and characterization of this important class of molecules.
Spectral Data Summary
Herein, we present a summary of the key spectral data for this compound and its close structural relatives, 2,4,5-Tribromo-1-methyl-1H-imidazole and 2,4,5-Tribromo-1H-imidazole. The data for the N-propyl derivative is projected based on established spectroscopic principles and comparison with its analogs, providing a predictive benchmark for researchers working with this compound.
This compound
| Technique | Key Data |
| ¹H NMR | Hypothetical Data: δ (ppm) ~4.0 (t, 2H, N-CH₂), ~1.8 (sext, 2H, CH₂), ~0.9 (t, 3H, CH₃) |
| ¹³C NMR | Hypothetical Data: δ (ppm) ~118 (C2), ~105 (C4), ~95 (C5), ~50 (N-CH₂), ~23 (CH₂), ~11 (CH₃) |
| MS (EI) | Hypothetical Data: M⁺ peak at m/z 346/348/350/352 (isotopic pattern for 3 Br atoms) |
| IR | Hypothetical Data: ν (cm⁻¹) ~2960-2850 (C-H stretch, alkyl), ~1500 (C=N stretch), ~1460 (C-H bend, alkyl), ~670 (C-Br stretch) |
Comparative Analogs
2,4,5-Tribromo-1-methyl-1H-imidazole [1][2][3][4]
| Technique | Key Data |
| ¹H NMR | δ (ppm) 3.63 (s, 3H) |
| ¹³C NMR | Data not explicitly found, but expected to be similar to the N-propyl analog for the imidazole ring carbons. |
| MS (EI) | Molecular Weight: 318.79 g/mol |
| IR | Specific data not available, but would be similar to the N-propyl analog, lacking the specific propyl C-H stretches and bends. |
2,4,5-Tribromo-1H-imidazole [5][6]
| Technique | Key Data |
| ¹H NMR | No N-alkyl protons. A broad N-H signal would be expected. |
| ¹³C NMR | Chemical shifts for the imidazole ring carbons would be influenced by the N-H tautomerism. |
| MS (EI) | Molecular Weight: 304.77 g/mol [5][6] |
| IR | ν (cm⁻¹) ~3400-3200 (N-H stretch, broad), ~1520 (C=N stretch), ~670 (C-Br stretch) |
Comparative Spectral Analysis
The substitution at the N1 position of the 2,4,5-tribromoimidazole core has a profound and predictable effect on the resulting spectra.
¹H NMR Spectroscopy
The most striking difference in the ¹H NMR spectra lies in the signals corresponding to the N-alkyl group. For This compound , we anticipate a characteristic triplet-sextet-triplet pattern for the propyl chain. The methylene group attached to the nitrogen (N-CH₂) is expected to be the most downfield of the three aliphatic signals due to the deshielding effect of the adjacent nitrogen atom.
In contrast, 2,4,5-Tribromo-1-methyl-1H-imidazole exhibits a simple singlet around 3.63 ppm, integrating to three protons.[1] This straightforward signal makes for easy identification. The parent compound, 2,4,5-Tribromo-1H-imidazole , lacks any N-alkyl signals and would instead show a broad, exchangeable N-H proton signal, the chemical shift of which would be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum of This compound , three additional signals corresponding to the propyl group carbons are expected when compared to the methyl analog. The chemical shifts of the imidazole ring carbons (C2, C4, and C5) are not expected to differ dramatically between the N-propyl and N-methyl analogs, as the electronic effect of the alkyl chain is largely localized. However, subtle upfield or downfield shifts may be observed due to minor differences in steric and electronic environments. For 2,4,5-Tribromo-1H-imidazole , the tautomerism of the N-H proton can lead to averaged signals for the C4 and C5 carbons, potentially complicating direct comparison.
Mass Spectrometry
Mass spectrometry provides a clear distinction between the three compounds based on their molecular weights. The molecular ion peak for This compound will be observed at a higher m/z value than that of 2,4,5-Tribromo-1-methyl-1H-imidazole , which in turn is higher than that of 2,4,5-Tribromo-1H-imidazole . A key feature for all three compounds is the characteristic isotopic pattern of the molecular ion, resulting from the presence of three bromine atoms (a mixture of ⁷⁹Br and ⁸¹Br isotopes). This pattern serves as a definitive indicator of a tribrominated species. Fragmentation patterns will also differ, with the N-propyl analog likely showing a prominent loss of a propyl radical or propene.
Infrared Spectroscopy
The IR spectra of the N-alkylated imidazoles will be dominated by C-H stretching vibrations in the 2960-2850 cm⁻¹ region, which will be more complex for the N-propyl derivative due to the presence of both CH₂ and CH₃ groups. The parent 2,4,5-Tribromo-1H-imidazole is readily distinguished by a broad N-H stretching band typically found between 3400 and 3200 cm⁻¹.[5] The characteristic C=N stretching and C-Br stretching frequencies are expected to be present in all three compounds at approximately 1500 cm⁻¹ and 670 cm⁻¹, respectively.
Experimental Protocols
To ensure the acquisition of high-quality spectral data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse experiment with a 30-degree pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of at least 1 second.
-
Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled experiment (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative observation of all carbon signals.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.
Caption: Workflow for Mass Spectrometry analysis.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Caption: Workflow for Infrared Spectroscopy.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Hassan, L. A., Omondi, B., & Nyamori, V. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]
-
Autechaux. (n.d.). Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]
-
NIST. (n.d.). 1H-Imidazole, 2,4,5-tribromo-. NIST WebBook. Retrieved from [Link]
-
International Journal for Multidisciplinary Research. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Retrieved from [Link]
-
NIST. (n.d.). 1H-Imidazole, 2,4,5-tribromo-. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (2024). Design synthesis and characterization of 2-(4,5-dihydro-2,4,5-triphenylimidazol-1-Yl)-6-methylpyridine:FT-IR, NMR, and computational investigation. Retrieved from [Link]
-
YMER. (n.d.). Synthesis, characterization & evaluation of anti-microbial activity of 2,4,5-triphenyl-1h-imidazole-1-yl derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). IR Spectra of the 2,4,5-triphenyl-1H-imidazoles ligand and complex.... Retrieved from [Link]
-
NIST. (n.d.). 1H-Imidazole. NIST WebBook. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. 2,4,5-TRIBROMO-1-METHYL-1H-IMIDAZOLE(1003-91-4) 1H NMR [m.chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 1H-Imidazole, 2,4,5-tribromo- [webbook.nist.gov]
- 6. 1H-Imidazole, 2,4,5-tribromo- [webbook.nist.gov]
A Comparative Guide to the Reactivity of Brominated Imidazoles for Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous bioactive compounds and functional materials.[1][2] The strategic introduction of bromine atoms onto the imidazole ring provides synthetic handles for diversification through various cross-coupling reactions. However, the reactivity of the C-Br bond is highly dependent on its position on the imidazole ring, as well as the nature of other substituents. This guide provides an in-depth, objective comparison of the reactivity of brominated imidazoles, supported by experimental data and mechanistic insights, to empower researchers in designing efficient and selective synthetic strategies.
The Crucial Role of Bromine Position in Imidazole Reactivity
The inherent electronic properties of the imidazole ring dictate the reactivity of its carbon-halogen bonds. The C2 position is generally the most electrophilic and acidic, followed by the C5 and C4 positions. This trend directly influences the ease of key mechanistic steps in cross-coupling reactions, such as oxidative addition to a palladium(0) catalyst.
Studies on 2,4,5-tribromo-1H-imidazole derivatives have consistently shown a distinct order of reactivity for the bromine atoms in Suzuki-Miyaura coupling reactions: C2 > C5 > C4 .[3] This selectivity is a direct consequence of the electronic landscape of the imidazole ring.[3]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of brominated imidazoles. The choice of reaction—be it Suzuki-Miyaura, Stille, or Buchwald-Hartwig—often depends on the desired bond formation and the functional group tolerance required.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds.[4] The reactivity of brominated imidazoles in this reaction is significantly influenced by the position of the bromine atom.
General Reactivity Trend: 2-Bromoimidazole > 5-Bromoimidazole > 4-Bromoimidazole
This trend is evident in the work of Ohta and coworkers on the synthesis of nortopsentin D, where they selectively coupled at the C2 position of 2,4,5-tribromoimidazole.[1] Subsequent selective coupling at the C5 position was also achieved, highlighting the differential reactivity of the C-Br bonds.[1]
Illustrative Data for Suzuki-Miyaura Coupling of Brominated Imidazoles:
| Brominated Imidazole | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-1-methylimidazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | High | [3] |
| 4-Bromo-1-methylimidazole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | Moderate | [5] |
| 5-Bromo-1-methylimidazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | High | [5] |
| 2,4,5-Tribromo-1-SEM-imidazole (at C2) | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 85 | [1] |
| 2-Aryl-4,5-dibromo-1-SEM-imidazole (at C5) | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 75 | [1] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Stille Coupling: An Alternative for C-C Bond Formation
The Stille coupling offers an alternative to the Suzuki reaction, particularly when organoboron compounds are unstable or difficult to prepare.[6][7] The general reactivity trends observed in Suzuki coupling are often mirrored in Stille reactions. However, steric hindrance can play a more significant role, sometimes influencing the choice of coupling partner and reaction conditions.[8]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[9][10] The regioselectivity in di- and polyhalogenated imidazoles is again dictated by the electronic nature of the C-Br bond. The more electrophilic C2-Br bond is generally more susceptible to oxidative addition, leading to preferential amination at this position.
Metal-Halogen Exchange: A Gateway to Functionalization
Lithium-halogen exchange is a fundamental transformation that converts a C-Br bond into a highly reactive C-Li bond, which can then be quenched with various electrophiles.[11][12] The rate of this exchange is influenced by the stability of the resulting organolithium species. For brominated imidazoles, the order of reactivity in lithium-bromine exchange generally follows: C2 > C5 > C4 . This is attributed to the greater acidity of the corresponding C-H bond at the C2 position.
The Influence of N-Substituents
The nature of the substituent on the imidazole nitrogen (N1) can significantly impact the reactivity and regioselectivity of cross-coupling reactions. Electron-withdrawing groups can enhance the electrophilicity of the imidazole ring, potentially increasing the rate of oxidative addition. Conversely, bulky protecting groups, such as the trityl (Tr) or SEM group, can sterically hinder certain positions, thereby influencing regioselectivity.[1]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Brominated Imidazole
This protocol is a representative example and may require optimization for specific substrates.[3]
-
To a flame-dried Schlenk flask, add the brominated imidazole (1.0 equiv), arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) under a positive flow of the inert gas.
-
Add a degassed solvent system (e.g., toluene/water or DME/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of a Brominated Imidazole
This is a general protocol and may need to be adapted for specific substrates.[13]
-
In a glovebox or under an inert atmosphere, combine the brominated imidazole (1.0 equiv), the amine (1.2 equiv), a suitable base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃), and the ligand (e.g., XPhos or BINAP) in a dry reaction vessel.
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction until the starting material is consumed.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography.
General Procedure for Lithium-Bromine Exchange
This procedure requires strictly anhydrous and anaerobic conditions.[11]
-
Dissolve the N-protected brominated imidazole (1.0 equiv) in a dry ethereal solvent (e.g., THF or diethyl ether) in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0-1.1 equiv) dropwise via syringe.
-
Stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes).
-
Quench the resulting organolithium species by the slow addition of the desired electrophile.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Mechanistic Insights: Visualizing Reactivity Differences
The differential reactivity of brominated imidazole isomers can be rationalized by examining the key mechanistic steps of palladium-catalyzed cross-coupling reactions.
Oxidative Addition to Palladium(0)
The oxidative addition of the C-Br bond to the Pd(0) catalyst is often the rate-determining step.[14] The electron-deficient nature of the C2 position in the imidazole ring facilitates this step, making 2-bromoimidazoles generally more reactive than their 4- and 5-bromo counterparts.
Caption: Simplified energy profile for the oxidative addition of Pd(0) to 2-bromo- vs. 4-bromoimidazole.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling of a brominated imidazole. The initial oxidative addition step is generally the most sensitive to the position of the bromine atom.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle for brominated imidazoles.
Conclusion
The reactivity of brominated imidazoles is a nuanced interplay of electronic and steric factors. A clear understanding of the inherent reactivity differences between the 2-, 4-, and 5-bromo isomers is paramount for the successful design and execution of synthetic routes. The C2 position is generally the most reactive site for a variety of transformations, followed by C5 and then C4. By carefully selecting the reaction type, catalyst system, and N-substituent, researchers can achieve high levels of selectivity and efficiency in the functionalization of these versatile building blocks, paving the way for the discovery of novel pharmaceuticals and advanced materials.
References
-
Kirschning, A., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2694–2729. Available at: [Link]
-
Oxidative Addition & Reductive Elimination. Chemistry LibreTexts. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Stille Coupling. Organic Chemistry Portal. Available at: [Link]
-
Bromine–lithium exchange: An efficient tool in the modular construction of biaryl ligands. Beilstein Journal of Organic Chemistry, 7, 1234–1241. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(46), 16358-16380. Available at: [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Beilstein Journal of Organic Chemistry, 19, 1148–1157. Available at: [Link]
-
The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available at: [Link]
-
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 27(19), 6296. Available at: [Link]
Sources
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stille Coupling [organic-chemistry.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Functionalization of C(sp2)–H Bond in Nonaromatic Azaheterocycles: Palladium-Catalyzed Cross-Dehydrogenative Coupling (CDC) of 2H-Imidazole 1-Oxides with Pyrroles and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. Bromine–lithium exchange: An efficient tool in the modular construction of biaryl ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. oxidative addition and palladium coupling [employees.csbsju.edu]
The Gold Standard: A Comparative Guide to the Structural Validation of 2,4,5-Tribromo-1-propyl-1H-imidazole via X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely a final step in characterization; it is the bedrock upon which all further research is built. For complex heterocyclic compounds such as 2,4,5-Tribromo-1-propyl-1H-imidazole, a molecule rich in functionality and steric complexity, an assumed structure is a liability. The precise arrangement of its bromine and propyl substituents on the imidazole core dictates its steric and electronic properties, which in turn govern its potential as a pharmaceutical intermediate or functional material.[1][2][3] This guide provides an in-depth analysis of single-crystal X-ray crystallography as the definitive method for structural validation, comparing its performance and data output against other common analytical techniques. As a direct case study, we will reference the successfully characterized analog, 2,4,5-tribromo-1-methyl-1H-imidazole, for which a crystal structure has been determined.[4]
The Imperative for Unambiguous Structure Determination
The synthesis of highly substituted imidazoles can often lead to isomeric products. Spectroscopic methods like NMR and mass spectrometry provide crucial data but can sometimes be ambiguous in distinguishing between closely related isomers. In drug development, an incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues.[1][5] Therefore, a technique that provides a direct visualization of the atomic arrangement is invaluable. Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to deliver this level of certainty.[6][7]
X-ray Crystallography: The Definitive Approach
Single-crystal X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[7] By analyzing the diffraction pattern of an X-ray beam scattered by the electron clouds of the atoms in a single crystal, one can determine bond lengths, bond angles, and the overall molecular geometry with exceptional accuracy.[7][8]
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that requires patience and precision.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Experimental Protocol (Case Study: 2,4,5-tribromo-1-methyl-1H-imidazole)
The following protocol is based on the successful crystallization and structure determination of the methyl analog and is directly applicable to the propyl derivative.[4]
Part 1: Synthesis and Purification
-
Synthesis: The synthesis of the target compound is the initial step. For 2,4,5-tribromo-1-methyl-1H-imidazole, a common method involves the bromination of 1-methylimidazole in acetic acid.[4][9][10]
-
Purification: The crude product must be purified to the highest possible degree. Techniques such as recrystallization from a suitable solvent (e.g., aqueous ethanol) are crucial to remove impurities that can inhibit crystal growth.[4]
Part 2: Crystal Growth – The Critical Step
Obtaining a high-quality single crystal is often the most challenging part of the process.[6][9] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice.
-
Causality: Slow crystal growth is paramount. Rapid precipitation leads to the formation of polycrystalline powder or amorphous solid, which is unsuitable for single-crystal diffraction.
Recommended Crystallization Techniques:
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent (one in which it is moderately soluble) to create a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Place the solution in a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow solvent evaporation.
-
Store the vial in a vibration-free location and monitor for crystal growth over several days to weeks.[11]
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.
-
Over time, the anti-solvent vapor will diffuse into the solvent, reducing the compound's solubility and promoting slow crystallization.[11]
-
Part 3: Data Collection and Structure Solution
-
Crystal Selection and Mounting: A suitable crystal (typically >0.1 mm in all dimensions, with sharp edges and no visible cracks) is carefully selected under a microscope and mounted on a goniometer head.[4]
-
X-ray Diffraction: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled (e.g., to 173 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[4] The crystal is then rotated in a monochromatic X-ray beam, and the diffracted X-rays are detected.
-
Data Processing: The collected diffraction data (a series of spots of varying intensities and positions) are processed to determine the unit cell dimensions and the intensities of each reflection.
-
Structure Solution and Refinement: Computational methods are used to solve the "phase problem" and generate an initial electron density map. From this map, the positions of the atoms can be determined. The structural model is then refined against the experimental data to improve its accuracy. For 2,4,5-tribromo-1-methyl-1H-imidazole, the final refined structure would confirm the connectivity and positions of the three bromine atoms, the methyl group, and the imidazole ring.[4]
Comparative Analysis with Other Techniques
While X-ray crystallography is the gold standard for structural validation, other techniques provide complementary and often more readily obtainable data.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and crystal packing information.[6][7] | Unambiguous and definitive structural determination.[12] Provides absolute configuration. | Requires a suitable single crystal, which can be difficult and time-consuming to grow.[6][9] |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Information about the chemical environment of nuclei (H, C), connectivity between atoms (COSY, HMBC), and through-space proximity (NOESY).[4][13] | Excellent for determining the carbon-hydrogen framework and connectivity in solution. Does not require crystallization.[10] | Can be ambiguous for complex isomers or molecules with few protons. Does not provide precise bond lengths or angles.[14] |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio of the molecule and its fragments, which helps determine the molecular weight and formula. | High sensitivity, requires very small sample amounts. Confirms molecular weight. | Provides limited information about the specific arrangement of atoms (isomerism). Fragmentation patterns can be complex to interpret. |
Conclusion
For a molecule like this compound, where the precise substitution pattern is critical for its function, relying solely on spectroscopic data like NMR and mass spectrometry carries a degree of risk. While these techniques are indispensable for routine characterization and reaction monitoring, they may not definitively distinguish between all possible isomers. Single-crystal X-ray crystallography provides the ultimate, unambiguous structural proof. The successful determination of the crystal structure of its methyl analog demonstrates the feasibility and power of this technique.[4] By providing a precise 3D model of the molecule, it validates the synthetic route and provides the foundational structural data necessary for confident progression in drug development pipelines and materials science applications.
References
-
Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2056-2078. Available at: [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
-
Crystallization of small molecules. (n.d.). Retrieved from [Link]
-
Peppel, T., & Köckerling, M. (2014). Crystal structure of 2,4,5-tribromo-1-methyl-1H-imidazole, C4H3Br3N2. Zeitschrift für Kristallographie - New Crystal Structures, 224(2), 171-172. Available at: [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications, 72(Pt 10), 1443–1450. Available at: [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
-
University of Gothenburg. (2023). Small molecule-NMR. Retrieved from [Link]
-
Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Journal of Chemical Sciences. Available at: [Link]
-
S, Suran. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]
-
Determination of crystal structure by single crystal X-ray diffraction. (n.d.). Retrieved from [Link]
-
Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15147-15157. Available at: [Link]
-
Quora. (2018). How important is small molecule structure determination for drug development and discovery? Retrieved from [Link]
-
Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(3), 2058-2073. Available at: [Link]
-
Wu, K., et al. (2023). Advancements in small molecule drug design: A structural perspective. eScholarship, University of California. Available at: [Link]
-
Chen, Y., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules, 27(19), 6673. Available at: [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]
-
Request PDF. (n.d.). Structure Determination by Single Crystal X-ray Crystallography. Retrieved from [Link]
-
arXiv. (2020). Can single crystal X-ray diffraction determine a structure uniquely? Retrieved from [Link]
-
Nworie, F. S., Nwabue, F. I., & Oti, W. J. O. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Chemical Science International Journal, 9(2), 1-19. Available at: [Link]
-
Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery. Retrieved from [Link]
-
Professor Dave Explains. (2016). Mass Spectrometry. YouTube. Available at: [Link]
-
University of Washington School of Pharmacy. (n.d.). Unlocking the Invisible. Retrieved from [Link]
-
Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
Slideshare. (n.d.). analytical techniques for estimation of organic compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Analytical chemistry. Retrieved from [Link]
-
ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Available at: [Link]
-
Sketchy MCAT. (2023). Analyzing Compound Structure & Mass (Full Lesson) | Chemistry. YouTube. Available at: [Link]
-
eScholarship. (2023). Advancements in small molecule drug design: A structural perspective. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. Search - Access Structures [ccdc.cam.ac.uk]
- 5. znaturforsch.com [znaturforsch.com]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. Crystallography Open Database: Search results [qiserver.ugr.es]
- 8. 2,4,5-TRIBROMO-1-METHYL-1H-IMIDAZOLE | 1003-91-4 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. qiserver.ugr.es [qiserver.ugr.es]
- 13. 2,4,5-Tribromo-1-(propylsulfanylmethyl)imidazole | C7H9Br3N2S | CID 164025452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fluorochem.co.uk [fluorochem.co.uk]
A Comparative Guide for Synthetic Chemists: 2,4,5-Tribromo-1-propyl-1H-imidazole vs. 2,4,5-Triiodo-1H-imidazole in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the choice of halogenated heterocyclic building blocks is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. Among these, polyhalogenated imidazoles serve as versatile scaffolds for the introduction of molecular complexity through cross-coupling reactions. This guide provides an in-depth, objective comparison of two key analogues: 2,4,5-Tribromo-1-propyl-1H-imidazole and the lesser-documented 1-propyl-2,4,5-triiodo-1H-imidazole. While direct head-to-head comparative studies are not extensively reported, this guide synthesizes established principles of reactivity, provides detailed synthetic protocols, and presents expected performance data based on foundational mechanistic understanding.
I. Introduction and Physicochemical Landscape
Both this compound and its triiodo counterpart are highly functionalized heterocyclic compounds. The imidazole core is a prevalent motif in numerous biologically active molecules. The presence of three halogen atoms offers multiple reaction sites for sequential and regioselective functionalization, making them attractive intermediates in drug discovery programs. The N-propyl group enhances solubility in organic solvents compared to their NH- counterparts and can influence the electronic properties of the imidazole ring.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Predicted) | 1-propyl-2,4,5-triiodo-1H-imidazole (Predicted) | Rationale |
| Molecular Formula | C₆H₇Br₃N₂ | C₆H₇I₃N₂ | Based on structure. |
| Molecular Weight | 346.85 g/mol | 487.85 g/mol | Higher atomic weight of iodine. |
| Appearance | Likely a white to off-white solid | Likely a white to light-yellow solid | Based on parent compounds.[1][2] |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Dioxane). | Soluble in common organic solvents (e.g., THF, DMF, Dioxane). | The N-propyl group and halogen atoms increase lipophilicity. |
| Stability | Generally stable, but may be sensitive to light. | Less stable than the bromo-analogue; potentially sensitive to light and heat, with a risk of C-I bond cleavage. | C-I bonds are weaker than C-Br bonds. |
II. Synthesis of the Target Compounds
The synthesis of both target molecules can be approached in a two-step sequence: exhaustive halogenation of the imidazole core followed by N-alkylation.
A. Synthesis of the Halogenated Imidazole Core
The parent 2,4,5-tribromo-1H-imidazole and 2,4,5-triiodo-1H-imidazole can be synthesized from imidazole via electrophilic halogenation.
Experimental Protocol 1: Synthesis of 2,4,5-Tribromo-1H-imidazole
-
To a solution of imidazole (1.0 eq) and sodium acetate (excess, e.g., 15 eq) in glacial acetic acid, add a solution of bromine (3.0-3.3 eq) in glacial acetic acid dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the acetic acid under reduced pressure.
-
To the residue, add a large volume of water and stir for 15-20 minutes.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 2,4,5-tribromo-1H-imidazole as a white to off-white solid.
Experimental Protocol 2: Synthesis of 2,4,5-Triiodo-1H-imidazole
-
Method A: Using Iodine Monochloride
-
Dissolve imidazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base such as potassium carbonate (excess, e.g., 5 eq).
-
Cool the mixture in an ice bath and add a solution of iodine monochloride (ICl) (at least 3.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2,4,5-triiodo-1H-imidazole.[2]
-
-
Method B: Using Iodine and a Base
-
In a reaction vessel, combine imidazole (1.0 eq), iodine (3.0-3.5 eq), and a base such as sodium hydroxide or potassium carbonate in a solvent like water or methanol.
-
Heat the mixture under reflux for several hours until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and neutralize with an appropriate acid if necessary.
-
Collect the precipitate by filtration, wash with water, and dry to yield 2,4,5-triiodo-1H-imidazole.
-
B. N-Propylation of the Halogenated Imidazole Core
The final step involves the alkylation of the N-H group of the trihalogenated imidazole.
Experimental Protocol 3: Synthesis of this compound and 1-propyl-2,4,5-triiodo-1H-imidazole
-
To a solution of the respective 2,4,5-trihalo-1H-imidazole (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the imidazolide anion.
-
Add 1-bromopropane or 1-iodopropane (1.1-1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-propylated product.
Caption: General synthetic routes to the target compounds.
III. Comparative Reactivity in Cross-Coupling Reactions
The primary synthetic utility of these compounds lies in their application as substrates in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. The reactivity of the C-X bond (where X = Br or I) is the cornerstone of their differential performance.
A. Mechanistic Considerations: The Decisive Role of the Halogen
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the organohalide to the Pd(0) catalyst. The energy barrier for this step is highly dependent on the strength of the carbon-halogen bond. The bond dissociation energies follow the trend C-Br > C-I. Consequently, the weaker C-I bond in 1-propyl-2,4,5-triiodo-1H-imidazole will undergo oxidative addition more readily and at lower temperatures than the C-Br bond in its tribromo counterpart.[3]
Caption: Generalized catalytic cycle for cross-coupling reactions.
This fundamental difference in reactivity leads to several practical advantages for the triiodo derivative:
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, which can be beneficial for thermally sensitive substrates.
-
Lower Catalyst Loadings: The higher reactivity may allow for the use of lower concentrations of the palladium catalyst, reducing costs and potential metal contamination in the final product.
-
Shorter Reaction Times: The faster rate of oxidative addition typically translates to shorter overall reaction times.
-
Broader Substrate Scope: The milder conditions required for the activation of the C-I bond may allow for the coupling of a wider range of functionalized partners that might not be stable under the more forcing conditions needed for C-Br bond activation.
B. Expected Experimental Outcomes: A Comparative Suzuki-Miyaura Coupling
Table 2: Expected Outcomes for a Comparative Suzuki-Miyaura Coupling
| Parameter | This compound | 1-propyl-2,4,5-triiodo-1H-imidazole |
| Reaction Time | 6 - 12 hours | 1 - 4 hours |
| Reaction Temperature | 80 - 100 °C | Room Temperature - 60 °C |
| Typical Yield (Mono-arylation) | 60 - 80% | 75 - 95% |
| Side Reactions | Potential for debromination at higher temperatures. | Potential for deiodination, but generally cleaner reactions under milder conditions. |
These are predicted outcomes based on established reactivity principles and not from a specific cited experiment.
Experimental Protocol 4: Comparative Suzuki-Miyaura Coupling
-
In two separate reaction vessels, place the respective 1-propyl-trihalo-imidazole (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add a suitable solvent system, such as a mixture of dioxane and water.
-
Purge both vessels with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture for the tribromo-imidazole to 80 °C, and the reaction for the triiodo-imidazole to 50 °C.
-
Monitor the progress of both reactions by TLC or LC-MS at regular intervals.
-
Upon completion, cool the mixtures to room temperature and quench with water.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel and determine the yield.
Expected Outcome: The reaction with 1-propyl-2,4,5-triiodo-1H-imidazole is expected to proceed to completion significantly faster and provide a higher yield of the coupled product compared to the reaction with this compound under their respective optimal conditions.[3]
IV. Strategic Considerations for Synthesis
The choice between the bromo- and iodo-substituted imidazoles is a strategic one that depends on the specific goals of the synthesis.
-
For Rapid and High-Yielding Synthesis: 1-propyl-2,4,5-triiodo-1H-imidazole is the superior choice, especially when mild reaction conditions are paramount. Its higher reactivity allows for more efficient bond formation.
-
For Cost-Effectiveness and Stability: this compound is generally more cost-effective to prepare due to the lower cost of bromine compared to iodine. It is also more stable for long-term storage.
-
For Sequential Cross-Coupling: The differential reactivity of the halogenated positions can be exploited for sequential functionalization. While not extensively studied for these specific compounds, in other systems, the C-I bond can be selectively reacted in the presence of a C-Br bond, offering a pathway to multifunctionalized imidazoles from a mixed bromo-iodo-substituted precursor.
V. Conclusion
In the synthesis of complex molecules, the choice of starting materials is a critical determinant of success. When comparing this compound and 1-propyl-2,4,5-triiodo-1H-imidazole, a clear trade-off emerges between reactivity and cost/stability.
The triiodo-imidazole stands out for its superior reactivity in transition-metal-catalyzed cross-coupling reactions, a direct consequence of the weaker carbon-iodine bond. This translates to milder reaction conditions, shorter reaction times, and often higher yields. For research and development where efficiency and the ability to couple sensitive substrates are critical, the triiodo derivative is the reagent of choice.
Conversely, the tribromo-imidazole offers advantages in terms of cost-effectiveness and stability . For large-scale syntheses where cost is a major driver, and for applications where the required reaction conditions are tolerated by the substrate, the tribromo analogue remains a viable and economically sensible option.
Ultimately, the optimal choice will be dictated by the specific synthetic challenge at hand, balancing the need for reactivity with practical considerations of cost and stability. Further experimental studies directly comparing these two promising building blocks would be highly valuable to the scientific community.
VI. References
-
Exploring 1-Propyl-1H-Imidazole: Properties and Applications. (URL: Not available)
-
2,4,5-tribromoimidazole - Solubility of Things. (URL: [Link])
-
2,4,5-Triiodo-1H-imidazole | C3HI3N2 | CID 74459 - PubChem. (URL: [Link])
Sources
A Comparative Analysis of 1-Alkyl-2,4,5-tribromoimidazoles: Unveiling Structure-Property Relationships for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, halogenated imidazoles represent a class of compounds with significant potential across diverse scientific and industrial domains. Among these, 1-alkyl-2,4,5-tribromoimidazoles are emerging as versatile scaffolds for the development of novel materials and bioactive agents. Their densely functionalized core, featuring three bromine atoms, imparts unique physicochemical properties that can be finely tuned by modifying the N1-alkyl substituent. This guide provides a comprehensive comparative analysis of 1-alkyl-2,4,5-tribromoimidazoles, offering insights into their synthesis, structure-property relationships, and performance in key applications. By examining the influence of the alkyl chain, we aim to equip researchers with the knowledge to rationally design and select derivatives with optimized characteristics for their specific needs.
The Synthetic Gateway to 1-Alkyl-2,4,5-tribromoimidazoles
The synthesis of 1-alkyl-2,4,5-tribromoimidazoles is typically a two-step process, commencing with the exhaustive bromination of the imidazole ring, followed by N-alkylation.
Step 1: Bromination of Imidazole
The foundational precursor, 2,4,5-tribromoimidazole, is readily prepared by the direct bromination of imidazole.[1][2] This reaction is generally high-yielding and provides the tribrominated core for subsequent functionalization.
Step 2: N-Alkylation
The introduction of the alkyl group at the N1 position is achieved through various alkylation strategies. The choice of alkylating agent and reaction conditions is dictated by the nature of the desired alkyl substituent.
Experimental Protocol: General Synthesis of 1-Alkyl-2,4,5-tribromoimidazoles
Materials:
-
2,4,5-Tribromoimidazole
-
Appropriate alkyl halide (e.g., iodomethane, iodoethane, 1-bromopropane)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
Procedure:
-
To a solution of 2,4,5-tribromoimidazole in an anhydrous solvent, add a suitable base portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at room temperature to ensure the formation of the imidazolide anion.
-
Add the corresponding alkyl halide dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 1-alkyl-2,4,5-tribromoimidazole.
The Influence of the Alkyl Chain: A Comparative Overview
The identity of the N1-alkyl substituent is a critical determinant of the physicochemical properties and, consequently, the performance of 1-alkyl-2,4,5-tribromoimidazoles in various applications. While direct comparative studies on a homologous series of these specific compounds are limited in the literature, we can infer structure-property relationships based on extensive research on analogous imidazolium salts and other alkylated heterocyclic systems.
Physicochemical Properties
The length and nature of the alkyl chain are expected to modulate properties such as melting point, solubility, and thermal stability.
| Property | Effect of Increasing Alkyl Chain Length | Rationale |
| Melting Point | Generally expected to decrease initially, then may increase with very long chains. | Longer, more flexible alkyl chains can disrupt crystal packing, leading to lower melting points.[3] However, very long chains can lead to increased van der Waals interactions, potentially raising the melting point. |
| Solubility | Solubility in nonpolar solvents is expected to increase. | The increasing lipophilicity of the longer alkyl chain enhances solubility in organic media. |
| Thermal Stability | Generally expected to show minor variations. | The thermal stability is primarily dictated by the robust tribromoimidazole core. However, very long alkyl chains might have slightly lower decomposition temperatures.[3] |
Table 1. Predicted trends in the physicochemical properties of 1-alkyl-2,4,5-tribromoimidazoles with varying alkyl chain lengths.
Performance as Flame Retardants
The high bromine content of 1-alkyl-2,4,5-tribromoimidazoles makes them promising candidates for flame retardant applications. Brominated flame retardants primarily act in the gas phase by releasing bromine radicals upon combustion, which scavenge the high-energy radicals that propagate the fire.
| Flame Retardant Class | Typical Performance | Advantages | Disadvantages |
| 1-Alkyl-2,4,5-tribromoimidazoles (Predicted) | Expected to be effective due to high bromine content. | Potentially lower volatility compared to smaller brominated molecules. Tunable compatibility with polymers via the alkyl chain. | Lack of extensive performance data. Potential for release of toxic byproducts upon combustion, a concern for halogenated flame retardants in general. |
| Brominated Polystyrenes | Good performance in various polymers. | Polymeric nature leads to low migration. | Can be less efficient on a per-bromine-atom basis compared to smaller molecules. |
| Tetrabromobisphenol A (TBBPA) | Widely used and effective. | Cost-effective and well-established. | Environmental and health concerns have led to restrictions on its use. |
| Halogen-Free Flame Retardants (e.g., phosphinates) | Growing in popularity. | Perceived as more environmentally friendly. | Often required in higher loadings to achieve similar performance to brominated counterparts. Can affect the mechanical properties of the polymer. |
Table 2. Comparative overview of 1-alkyl-2,4,5-tribromoimidazoles and alternative flame retardant technologies.
Experimental Protocol: Evaluation of Flame Retardancy (UL 94 Vertical Burn Test)
This protocol outlines the standardized UL 94 vertical burn test to classify the flammability of plastic materials containing flame retardants.[4][5][6]
Materials:
-
Polymer specimens (bars of specific dimensions) containing a defined weight percentage of the 1-alkyl-2,4,5-tribromoimidazole.
-
Laboratory burner with a specified flame height.
-
Specimen clamp and stand.
-
Surgical cotton.
-
Timer.
Procedure:
-
Mount a conditioned polymer specimen vertically in the clamp.
-
Place a layer of surgical cotton on a horizontal surface below the specimen.
-
Apply the flame to the lower end of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t1).
-
If the specimen ceases to flame, immediately reapply the flame for another 10 seconds.
-
Remove the flame and record the afterflame time (t2) and afterglow time (t3).
-
Observe if any dripping particles ignite the cotton below.
-
Repeat the test on a minimum of five specimens.
Classification:
-
V-0: Afterflame time for each individual specimen is ≤ 10 seconds. Total afterflame time for any set of 5 specimens is ≤ 50 seconds. No flaming drips that ignite the cotton.
-
V-1: Afterflame time for each individual specimen is ≤ 30 seconds. Total afterflame time for any set of 5 specimens is ≤ 250 seconds. No flaming drips that ignite the cotton.
-
V-2: Afterflame time for each individual specimen is ≤ 30 seconds. Total afterflame time for any set of 5 specimens is ≤ 250 seconds. Flaming drips that ignite the cotton are allowed.
Application in Ionic Liquids
Quaternization of 1-alkyl-2,4,5-tribromoimidazoles leads to the formation of 1,3-dialkyl-2,4,5-tribromoimidazolium salts, which can function as ionic liquids. The properties of these ionic liquids are highly dependent on the nature of the alkyl substituents.
Based on studies of other imidazolium-based ionic liquids, the following trends can be predicted:
| Property | Effect of Increasing Alkyl Chain Length at N1 | Rationale |
| Viscosity | Increases | Increased van der Waals interactions between the longer alkyl chains hinder ion mobility.[7] |
| Ionic Conductivity | Decreases | Reduced ion mobility due to higher viscosity leads to lower conductivity.[7] |
| Density | Generally decreases | The larger volume of the alkyl chain leads to a less dense packing of the ions.[7] |
Table 3. Predicted structure-property relationships for ionic liquids derived from 1-alkyl-2,4,5-tribromoimidazoles.
Potential Biological Activity
Halogenated imidazoles are known to exhibit a range of biological activities, including antimicrobial and antiparasitic effects.[1] The lipophilicity of the molecule, which is significantly influenced by the N1-alkyl chain, is a key factor in determining its interaction with biological membranes and its overall bioactivity.
Studies on other 1-alkyl-3-methylimidazolium salts have demonstrated a clear relationship between alkyl chain length and antimicrobial activity. The activity generally increases with chain length up to a certain point (typically C12-C14), after which a "cut-off effect" is observed, and the activity decreases.[8][9] This is attributed to a balance between the need for sufficient lipophilicity to partition into the microbial cell membrane and the tendency for highly lipophilic molecules to self-aggregate in aqueous media, reducing their effective concentration.
| Alkyl Chain Length | Predicted Antimicrobial Activity | Rationale |
| Short (C1-C4) | Low to moderate | Insufficient lipophilicity to effectively disrupt microbial cell membranes. |
| Medium (C8-C14) | Potentially high | Optimal balance of hydrophilicity and lipophilicity for membrane interaction and disruption. |
| Long (>C16) | Decreasing | Increased self-aggregation (micelle formation) in aqueous media, reducing bioavailability. |
Table 4. Predicted structure-activity relationship for the antimicrobial potential of 1-alkyl-2,4,5-tribromoimidazoles.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.
Materials:
-
1-Alkyl-2,4,5-tribromoimidazole compounds.
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Prepare a stock solution of each 1-alkyl-2,4,5-tribromoimidazole derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a serial two-fold dilution of each compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth. The results can be confirmed by measuring the optical density at 600 nm.
Visualizing the Synthetic Pathway
The general synthetic route to 1-alkyl-2,4,5-tribromoimidazoles can be visualized as a straightforward two-step process.
Caption: Synthetic pathway for 1-alkyl-2,4,5-tribromoimidazoles.
Conclusion and Future Outlook
1-Alkyl-2,4,5-tribromoimidazoles represent a promising class of compounds with tunable properties governed by the nature of the N1-alkyl substituent. While direct comparative data is still emerging, by drawing parallels with structurally related systems, we can predict how variations in the alkyl chain will influence their performance as flame retardants, components of ionic liquids, and potential bioactive agents. The synthetic accessibility of these compounds allows for the systematic exploration of structure-property relationships, paving the way for the rational design of next-generation materials and therapeutics. Future research should focus on generating robust experimental data for a homologous series of 1-alkyl-2,4,5-tribromoimidazoles to validate these predictions and unlock their full potential.
References
-
ResearchGate. (n.d.). Cone calorimetry results. Retrieved from [Link]
-
Ferreira, A. M., et al. (2020). Revisiting Ionic Liquid Structure–Property Relationship: A Critical Analysis. International Journal of Molecular Sciences, 21(20), 7745. [Link]
-
Sünkel, K. (2012). Halogen Interactions in 2,4,5-Tribromoimidazolium Salts. Crystals, 2(3), 1017-1033. [Link]
-
ResearchGate. (n.d.). Synthesis and Synthetic Applications of 1-Aryl-2-alkyl-4,5-dihydro-1H-imidazoles. Retrieved from [Link]
-
Danish Environmental Protection Agency. (2015). Category approach for selected brominated flame retardants. Retrieved from [Link]
-
Ramírez-Rave, S., et al. (2021). Antimicrobial Activity of Novel Halogenated and Hydrophobic Alkylimidazolium Ionic Liquids: An Experimental and Theoretical Study. Bioorganic Chemistry, 115, 105234. [Link]
-
Vraneš, M., et al. (2023). Impact of Alkyl Spacer and Side Chain on Antimicrobial Activity of Monocationic and Dicationic Imidazolium Surface-Active Ionic Liquids: Experimental and Theoretical Insights. Molecules, 28(14), 5393. [Link]
-
Tilstam, U., et al. (2018). Insights into structure–property relationships in ionic liquids using cyclic perfluoroalkylsulfonylimides. Chemical Science, 9(12), 3136-3148. [Link]
-
ResearchGate. (n.d.). Structure-Property Relationships in Ionic Liquids: A Study of the Anion Dependence in Vaporization Enthalpies of Imidazolium-Based Ionic Liquids. Retrieved from [Link]
-
Siddiqui, Z. N., & Khan, S. A. (2011). Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole derivatives. Acta Poloniae Pharmaceutica, 68(2), 237-243. [Link]
-
Daily, L. A., & Miller, K. M. (2013). Correlating structure with thermal properties for a series of 1-alkyl-4-methyl-1,2,4-triazolium ionic liquids. The Journal of Organic Chemistry, 78(8), 4196-4201. [Link]
-
Protolabs. (2025). UL 94 Classification and Flame-Retardant Plastic Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Halogen Interactions in 2,4,5-Tribromoimidazolium Salts. Retrieved from [Link]
-
Stolarska, M., et al. (2011). Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives. Green Chemistry, 13(9), 2482-2488. [Link]
-
ResearchGate. (n.d.). Flame retardant performance of various UL94 classified materials exposed to external ignition sources. Retrieved from [Link]
-
GMORS. (n.d.). The Flame Retardant Performance and Environmental Solutions of Rubber Materials under UL94 Testing Standards. Retrieved from [Link]
-
da Costa, J., et al. (2023). Comparative Assessment of the Toxicity of Brominated and Halogen-Free Flame Retardants to Zebrafish in Terms of Tail Coiling Activity, Biomarkers, and Locomotor Activity. Toxics, 11(9), 743. [Link]
-
de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8344. [Link]
-
Gard, M. N., et al. (2014). Imidazolium 2-substituted 4,5-dicyanoimidazolate ionic liquids: synthesis, crystal structures and structure-thermal property relationships. Dalton Transactions, 43(32), 12245-12256. [Link]
-
Campos, S., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(23), 6144-6147. [Link]
-
PubChem. (n.d.). 1-Ethyl-4-methyl-2-propylbenzene. Retrieved from [Link]
-
PubChem. (n.d.). Methyl ethyl propyl propanoate. Retrieved from [Link]
-
Science.gov. (n.d.). methyl ethyl propyl: Topics. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Structure of 1-Ethyl-2,4,5-triphenyl-imidazole (Ethyl-Lophine). Retrieved from [Link]
-
Ibsen, C., et al. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. Eng, 3(3), 395-406. [Link]
Sources
- 1. Halogen Interactions in 2,4,5-Tribromoimidazolium Salts [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Correlating structure with thermal properties for a series of 1-alkyl-4-methyl-1,2,4-triazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. specialchem.com [specialchem.com]
- 5. protolabs.com [protolabs.com]
- 6. boedeker.com [boedeker.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of 2,4,5-Trisubstituted Imidazole Derivatives, with a Focus on Brominated Analogues
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2][3][4] Its versatility allows for substitutions at various positions, leading to a diverse array of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[1][2][5] This guide provides a comparative analysis of the biological activities of 2,4,5-trisubstituted imidazole derivatives, with a particular emphasis on brominated compounds like 2,4,5-Tribromo-1-propyl-1H-imidazole, to inform researchers and drug development professionals in their quest for novel therapeutic agents.
The Landscape of 2,4,5-Trisubstituted Imidazoles: A Spectrum of Biological Activities
The 2,4,5-trisubstituted imidazole scaffold has proven to be a "privileged structure" in drug discovery, with modifications at these positions profoundly influencing the biological profile of the resulting compounds.[6][7] A survey of the literature reveals a broad range of activities, which we will explore in a comparative context.
Antimicrobial and Antifungal Activity
The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents.[8] Imidazole derivatives have long been a fertile ground for this research, with many exhibiting potent antibacterial and antifungal properties.[9][10]
Comparative Insights:
-
Bromination and Activity: A study on 2,4,5-tribromoimidazole (TBI) demonstrated its antimicrobial activity against Escherichia coli, Bacillus cereus, Bacillus thuringiensis, and Candida albicans. Interestingly, the study found that the activity of TBI was diminished upon complexation with various metal ions (Co(II), Cu(II), Mn(II), Ni(II), and Zn(II)), suggesting that the uncomplexed brominated imidazole is the more active antimicrobial agent.[11] This highlights the critical role of the bromine substituents in the observed activity.
-
Structural Modifications: Other studies on various imidazole derivatives have shown that the nature and position of substituents are crucial. For instance, some 6-bromo-2-chloro-3-formylquinoline-based imidazole derivatives exhibited moderate to maximum inhibition against both gram-negative and gram-positive bacteria.[9] This suggests that combining the imidazole core with other bioactive moieties can lead to synergistic or enhanced antimicrobial effects.
Experimental Protocol: Agar Cup Borer Method for Antimicrobial Susceptibility Testing [9]
This method provides a straightforward and widely used approach to screen for antimicrobial activity.
Causality: The principle lies in the diffusion of the antimicrobial agent from a well into an agar medium seeded with the test microorganism. The size of the resulting zone of inhibition, where microbial growth is prevented, is proportional to the agent's activity.
Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.
-
Inoculation: Aseptically pour the molten agar into sterile Petri dishes and allow it to solidify. Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and evenly spread it over the agar surface.
-
Well Preparation: Using a sterile cork borer, create uniform wells in the agar.
-
Compound Application: Add a known concentration of the test imidazole derivative (dissolved in a suitable solvent like DMSO) to the wells. A solvent control and a standard antibiotic (e.g., streptomycin for bacteria, imidil for fungi) should be included.[9]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).
-
Data Analysis: Measure the diameter of the zone of inhibition in millimeters. Compare the zone sizes of the test compounds to the controls.
Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial susceptibility testing using the agar cup borer method.
Antiproliferative and Cytotoxic Activity
The search for novel anticancer agents is a major focus of drug discovery.[7] Several 2,4,5-trisubstituted imidazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[2][3][4][7]
Comparative Insights:
A study on 2,4,5-triphenyl-1H-imidazole derivatives revealed that substitutions on the phenyl rings play a critical role in their cytotoxic effects against human non-small cell lung carcinoma (A549) cells.[2][3][4][7]
-
Key Active Compound: The compound 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl)phenol was identified as the most potent derivative, with an IC50 of 15 µM and inhibiting 90.33% of cancer cell growth.[2][3] The presence of iodine, methoxy, and phenolic hydroxyl groups appears to be crucial for this high activity.[3]
-
Structure-Activity Relationship (SAR): In contrast, some derivatives showed moderate or even no activity. For example, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole exhibited very low antiproliferative effects.[3][4] This underscores the sensitivity of the biological activity to the specific substitution pattern. While direct data on this compound is not available in the provided results, the potent activity of the iodinated derivative suggests that halogenation can be a key strategy for enhancing anticancer properties.
Experimental Protocol: MTT Assay for Cytotoxicity [4][7]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Causality: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test imidazole derivatives for a specified period (e.g., 24 or 48 hours).[7] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow of the MTT assay for determining cell viability.
Enzyme Inhibition
Imidazole derivatives have also been investigated as inhibitors of various enzymes, demonstrating their potential in treating a range of diseases.
Comparative Insights:
-
Prolyl Oligopeptidase (PREP) Inhibition: 2-substituted imidazoles have been shown to be highly potent inhibitors of PREP, a serine protease implicated in neurodegenerative diseases.[12][13] Molecular docking studies suggest a noncovalent binding mode, with a potential interaction between the imidazole ring and the catalytic His680 residue, explaining their high inhibitory activity.[12][13] This is in contrast to other heteroaromatics like tetrazoles, indicating the unique properties of the imidazole scaffold in this context.[12][13]
-
Cyclooxygenase (COX) Inhibition: Certain 5-substituted 1-benzyl-2-(methylsulfonyl)-1H-imidazole derivatives have been designed and evaluated as selective COX-2 inhibitors, suggesting their potential as anti-inflammatory agents.[14]
-
Dipeptidyl Peptidase III (DPP III) Inhibition: Amidino-substituted benzimidazole derivatives have shown inhibitory activity against human DPP III, a zinc-dependent enzyme.[15] The study found that the type of substituent at various positions on the benzimidazole core significantly influences the inhibitory potency.[15]
Concluding Remarks and Future Directions
The 2,4,5-trisubstituted imidazole scaffold is a highly valuable platform in medicinal chemistry, yielding derivatives with a wide spectrum of biological activities, including antimicrobial, antiproliferative, and enzyme inhibitory properties. The introduction of bromine atoms, as seen in 2,4,5-tribromoimidazole, is a promising strategy for enhancing these activities.
For researchers working with this compound and related derivatives, a systematic screening approach is recommended. This should involve a panel of assays targeting different biological activities, such as those detailed in this guide. Comparative studies against other halogenated and non-halogenated analogues will be crucial for elucidating structure-activity relationships and identifying lead compounds for further development. The experimental protocols and workflows provided herein offer a robust starting point for these investigations.
References
- Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC - NIH.
- 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors | ACS Medicinal Chemistry Letters.
- Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives - Asian Publication Corporation.
- 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors - PubMed Central.
- New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies - MDPI.
- SYNTHESES AND ANTIMICROBIAL EVALUATION OF BROMINATED IMIDAZOLE AND ITS CO (II), CU(II), MN(II), NI(II), AND ZN(II) COMPLEXES | EPH-International Journal of Biological & Pharmaceutical Science.
- Inhibitory activity of the imidazole derivatives against COX-1 and... - ResearchGate.
- Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative - IJFMR.
- Synthesis and Biological Evaluation of New 2,4,5-Trisubstituted and 1,2,4,5-Tetrasubstituted Imidazole Derivatives as Antioxidant and Antimicrobial Agents | Request PDF - ResearchGate.
- Synthesis of 2,4,5‐trisubstituted imidazoles. - ResearchGate.
- Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review | Request PDF - ResearchGate.
- An efficient multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle supported Lewis acidic deep eutectic solvent - RSC Advances (RSC Publishing).
- Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions.
- In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives.
- Medicinal Chemistry : 2018 In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives - Rajendra P.
- In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives.
- In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives - Semantic Scholar.
- Imidazole Derivatives and their Antibacterial Activity - A Mini-Review - ResearchGate.
- An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - MDPI.
- An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives - International Journal of Pharmaceutical Sciences.
-
Synthesis, Structure and Cytotoxicity Testing of Novel 7-(4,5-dihydro-1 H-imidazol-2-yl)-2-aryl-6,7-dihydro-2 H-imidazo[2,1- c][12][13][16]triazol-3(5 H)-Imine Derivatives - PubMed. Available at:
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. rroij.com [rroij.com]
- 3. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. nano-ntp.com [nano-ntp.com]
- 11. eijbps.com [eijbps.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Structural Confirmation of 2,4,5-Tribromo-1-propyl-1H-imidazole Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise synthesis and unambiguous structural confirmation of novel heterocyclic compounds are paramount. Substituted imidazoles, particularly polyhalogenated derivatives, are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] This guide provides an in-depth, experience-driven comparison of methodologies for the synthesis and structural elucidation of 2,4,5-Tribromo-1-propyl-1H-imidazole, a representative of this important class of molecules. We will explore two primary synthetic routes and delve into a comparative analysis of the most effective analytical techniques for definitive structural confirmation.
I. A Tale of Two Syntheses: A Comparative Analysis of Synthetic Pathways
The synthesis of this compound can be approached from two distinct strategic directions: either by first preparing the tribrominated imidazole core followed by N-alkylation, or by first synthesizing the N-propyl imidazole and then performing the bromination. The choice between these pathways can significantly impact yield, purity, and scalability.
Route 1: N-Alkylation of a Pre-brominated Core
This approach is conceptually straightforward and often preferred for its convergent nature. The synthesis begins with the readily available 2,4,5-tribromoimidazole, which is then N-alkylated using a suitable propyl halide.
-
Causality Behind Experimental Choices: The use of a strong base like sodium hydride (NaH) is crucial for the deprotonation of the imidazole nitrogen, which is weakly acidic.[2] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it effectively solvates the resulting imidazolide anion, enhancing its nucleophilicity towards the alkyl halide.[3] The reaction is typically performed at a slightly elevated temperature to ensure a reasonable reaction rate.[2]
Route 2: Bromination of an N-Alkylated Precursor
This alternative strategy involves the initial synthesis of 1-propyl-1H-imidazole, followed by exhaustive bromination of the imidazole ring.
-
Causality Behind Experimental Choices: The synthesis of 1-propyl-1H-imidazole is a standard N-alkylation of imidazole.[4] The subsequent bromination of the electron-rich imidazole ring is a facile electrophilic aromatic substitution. Bromine in acetic acid is a common and effective brominating agent for such systems.[2] The addition of sodium acetate acts as a buffer to neutralize the HBr formed during the reaction, preventing potential side reactions. The reaction typically proceeds readily at room temperature.
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the two primary synthetic routes to this compound.
Comparative Summary of Synthetic Routes
| Feature | Route 1: N-Alkylation of Tribromoimidazole | Route 2: Bromination of N-Propylimidazole |
| Starting Materials | 2,4,5-Tribromoimidazole, Propyl Bromide | Imidazole, Propyl Bromide, Bromine |
| Key Steps | 1. Deprotonation of tribromoimidazole2. N-alkylation | 1. N-alkylation of imidazole2. Bromination of 1-propyl-1H-imidazole |
| Potential Advantages | More convergent; avoids handling large quantities of elemental bromine. | May offer higher overall yield if the bromination step is very efficient. |
| Potential Challenges | Potential for O-alkylation if impurities are present; purification of the final product from unreacted starting material. | Handling of corrosive and toxic elemental bromine; potential for incomplete bromination leading to a mixture of products. |
II. The Trinity of Confirmation: A Guide to Structural Elucidation
Once synthesized, the definitive confirmation of the structure of this compound requires a multi-faceted analytical approach. While each technique provides valuable information, their combined application offers an irrefutable confirmation of the target structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple. The absence of any protons on the imidazole ring is a key indicator of successful tribromination. The signals for the N-propyl group should be clearly visible and their splitting patterns and integration will confirm its presence and connectivity.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide evidence for the carbon skeleton. The three brominated carbon atoms of the imidazole ring will appear at characteristic chemical shifts. The three distinct signals for the propyl group will also be present. It is worth noting that in some imidazole systems, fast tautomerization can lead to broadened or missing signals in the ¹³C NMR spectrum in solution; however, for N-substituted imidazoles, this is not an issue.[5]
| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | Predicted ¹³C NMR Data (CDCl₃, 101 MHz) |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 4.0 (t, 2H) | N-CH₂ |
| ~ 1.8 (sext, 2H) | CH₂ |
| ~ 0.9 (t, 3H) | CH₃ |
Note: The predicted chemical shifts are based on data from analogous compounds such as 1-propyl-1H-imidazole[4] and 2,4,5-tribromo-1-methyl-1H-imidazole.[2] Actual values may vary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of three bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio).
-
Expected Fragmentation Pattern: The fragmentation of N-alkyl imidazoles often involves cleavage of the N-alkyl group. A key fragment would be the 2,4,5-tribromoimidazolium cation. The mass spectrum of 2,4,5-tribromoimidazole is available in the NIST database and can be used as a reference.[6]
Visualizing the Analytical Workflow
Caption: A typical workflow for the structural confirmation of a novel synthesized compound.
X-ray Crystallography
For an unambiguous and definitive confirmation of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.[7] This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. Obtaining suitable single crystals can sometimes be a challenge, but if successful, the resulting crystal structure provides irrefutable proof of the compound's identity and stereochemistry. Studies on similar N-alkylated 2,4,5-tribromoimidazole compounds have been successfully conducted, indicating the feasibility of this technique for the target molecule.
Comparative Analysis of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity of atoms, chemical environment, solution-state structure.[5] | Provides detailed structural information in solution. | Does not provide information on the solid-state packing or absolute stereochemistry. |
| Mass Spectrometry | Molecular weight, elemental composition (with high resolution), fragmentation pattern.[6] | High sensitivity, requires very small amounts of sample. | Does not provide information on the connectivity of atoms. |
| X-ray Crystallography | Precise 3D structure in the solid state, bond lengths, bond angles, intermolecular interactions.[7] | Unambiguous and definitive structural confirmation. | Requires the growth of high-quality single crystals, which can be difficult. |
III. Experimental Protocols
Protocol 1: Synthesis of 1-Propyl-1H-imidazole
-
To a solution of imidazole (1.37 g, 20.1 mmol) in tetrahydrofuran (50 mL) at room temperature, slowly add sodium hydride (55% dispersion in mineral oil, 0.966 g, 22.1 mmol).[4]
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add 1-bromopropane (5.48 mL, 60.3 mmol) dropwise to the reaction mixture at room temperature.
-
Continue stirring for 16 hours.
-
Filter the reaction mixture through a pad of celite and wash the filter cake with tetrahydrofuran.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, chloroform/methanol eluent) to yield 1-propyl-1H-imidazole as a colorless oil.[4]
Protocol 2: Synthesis of 2,4,5-Tribromo-1-methyl-1H-imidazole (Analogous to Propyl Derivative)
-
To a solution of N-methylimidazole (1.64 g, 19.97 mmol) and sodium acetate (25 g, 300 mmol) in acetic acid (180 mL) at room temperature, add a solution of bromine (9.6 g, 60.07 mmol) in acetic acid (20 mL) dropwise.[2]
-
Stir the resulting mixture for 2.5 hours at room temperature.
-
Remove the acetic acid in vacuo.
-
Suspend the residue in 500 mL of water and stir for 10 minutes at room temperature.
-
Collect the precipitate by filtration, wash with water, and dry under high vacuum to give the product.[2]
Protocol 3: Single-Crystal X-ray Diffraction (General)
-
Grow single crystals of the purified compound by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with hexanes).
-
Mount a suitable single crystal on a diffractometer.
-
Collect X-ray diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source.[7]
-
Process the collected data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods and refine by full-matrix least-squares on F².[7]
IV. Conclusion
The synthesis and structural confirmation of this compound and its derivatives can be achieved through well-established and reliable methods. The choice of synthetic route will depend on factors such as the availability of starting materials, safety considerations, and desired scale. A comprehensive analytical approach, combining NMR spectroscopy, mass spectrometry, and, ideally, X-ray crystallography, is essential for the unambiguous confirmation of the target structure. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently synthesize and characterize this important class of compounds.
References
-
Hassan, L. A., Omondi, B., & Nyamori, V. (2023). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Link]
-
JEWLScholar@MTSU. ALKYLATION OF 2,4,5-TRIIODOIMIDAZOLE MOLECULES. [Link]
-
NIST. 1H-Imidazole, 2,4,5-tribromo-. [Link]
-
Structural analysis of 2-(2,4,5-triphenyl-1H-imidazol-1-yl)ethan-1-ol. Proceedings of the National Academy of Sciences, Azerbaijan Section of Chemical Sciences. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-Propyl-1H-imidazole | 35203-44-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Imidazole, 2,4,5-tribromo- [webbook.nist.gov]
- 7. CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 2,4,5-Tribromo-1-propyl-1H-imidazole for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the efficient synthesis of highly functionalized heterocyclic compounds is a cornerstone of innovation. Among these, halogenated imidazoles serve as critical building blocks in medicinal chemistry and materials science due to their versatile reactivity in cross-coupling reactions. This guide provides an in-depth comparison of the primary synthetic methodologies for 2,4,5-Tribromo-1-propyl-1H-imidazole, a promising intermediate for the development of novel therapeutics and functional materials. Drawing upon established protocols for analogous compounds, we will explore two principal synthetic routes: direct bromination of 1-propyl-1H-imidazole and a two-step approach involving the synthesis and subsequent alkylation of 2,4,5-tribromoimidazole.
Introduction to this compound
This compound is a multi-halogenated imidazole derivative. The strategic placement of three bromine atoms on the imidazole core, combined with the N-propyl group, offers a unique scaffold for introducing steric and electronic diversity into target molecules. This compound is particularly valuable as a precursor in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the construction of complex heterocyclic systems.[1] Such systems are pivotal in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and antiviral agents, as well as in the development of advanced agrochemicals and materials.[1]
Methodology 1: Direct Electrophilic Bromination of 1-Propyl-1H-imidazole
This approach involves the direct bromination of a pre-synthesized 1-propyl-1H-imidazole. The imidazole ring is highly activated towards electrophilic substitution, making this a feasible and direct route. The synthesis of the starting material, 1-propyl-1H-imidazole, can be achieved through the alkylation of imidazole with a suitable propyl halide.
Reaction Pathway & Mechanism
The direct bromination of 1-propyl-1H-imidazole is an electrophilic aromatic substitution reaction. The imidazole ring is electron-rich, and the bromine molecule (or a source of electrophilic bromine) acts as the electrophile. The reaction proceeds in a stepwise manner, with the bromine atoms being added to the 2, 4, and 5 positions of the imidazole ring. The presence of a base, such as sodium acetate, is often crucial to neutralize the hydrogen bromide (HBr) generated during the reaction, thus preventing the protonation of the imidazole ring which would deactivate it towards further electrophilic attack.
Caption: Synthesis of the 2,4,5-tribromoimidazole intermediate.
Experimental Protocol for 2,4,5-Tribromoimidazole [2]
-
A solution of bromine in anhydrous acetic acid is added over 30 minutes to a stirred solution of imidazole and sodium acetate in acetic acid.
-
Additional sodium acetate is added during the bromine addition.
-
Stirring is continued for 2.5 hours, during which the product begins to precipitate.
-
The acetic acid is evaporated, and water is added to the residue.
-
The white precipitate of 2,4,5-tribromoimidazole is collected, washed with water, and dried. A yield of 71% has been reported for this reaction. [2]
Step 2: N-Alkylation of 2,4,5-Tribromoimidazole
The second step involves the alkylation of the synthesized 2,4,5-tribromoimidazole with a propylating agent, such as 1-bromopropane.
Sources
A Comprehensive Guide to Assessing the Stability of 2,4,5-Tribromo-1-propyl-1H-imidazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stability in Imidazole-Based Drug Candidates
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The introduction of bromine atoms and alkyl chains, as in 2,4,5-Tribromo-1-propyl-1H-imidazole, can significantly modulate the pharmacological properties of the parent molecule.[5] However, these substitutions also influence the compound's physicochemical stability, a critical parameter that dictates its shelf-life, formulation development, and ultimately, its safety and efficacy.[6] Understanding the inherent stability of these analogs under various stress conditions is paramount for advancing them through the drug development pipeline.
This guide will delineate the primary degradation pathways for imidazole derivatives and provide a systematic approach to conducting forced degradation studies. We will explore the causative factors behind experimental choices and present detailed protocols for assessing hydrolytic, oxidative, photolytic, and thermal stability.
The Imidazole Core: Inherent Stability and Susceptibilities
The imidazole ring itself is relatively stable; however, it is susceptible to specific degradation pathways, particularly oxidation and photodegradation.[7][8] The nitrogen atoms in the ring can influence its electronic properties and reactivity. Protonation of the sp2 nitrogen can lead to the formation of imidazolium salts, which can affect solubility and stability.[1]
The Influence of Substituents:
-
Bromine Atoms: The presence of electron-withdrawing bromine atoms on the imidazole ring can impact the electron density and, consequently, the reactivity of the core structure.[5] While they can enhance metabolic stability in some cases, they may also render the molecule more susceptible to certain degradation mechanisms, such as photodecomposition.[9]
-
N-Propyl Group: The N-alkyl substituent, in this case, a propyl group, can influence the molecule's lipophilicity and steric hindrance around the imidazole core. While N-alkylation can protect the imidazole from certain reactions, the alkyl chain itself can be a site for metabolic attack or degradation.[10] Studies on N-alkylimidazoles have shown that the length of the alkyl chain can affect thermal stability.[11][12]
Forced Degradation Studies: A Systematic Approach to Uncovering Liabilities
Forced degradation, or stress testing, is a critical component of drug development, designed to identify potential degradation products and elucidate degradation pathways.[6][7][13] These studies involve subjecting the compound to conditions more severe than those it would encounter during storage and handling.[6] The goal is to achieve a modest level of degradation (typically 5-20%) to allow for the identification and characterization of degradants.[7]
The following sections outline the key stress conditions and the rationale for their inclusion in a comprehensive stability assessment of this compound analogs.
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many pharmaceuticals. The susceptibility of the imidazole ring and its substituents to acid- and base-catalyzed hydrolysis must be evaluated.[7][14]
Experimental Protocol: Hydrolytic Stability Testing
-
Preparation of Solutions: Prepare solutions of the test compound (e.g., 1 mg/mL) in:
-
0.1 N Hydrochloric Acid (HCl)
-
Purified Water
-
0.1 N Sodium Hydroxide (NaOH)
-
-
Incubation: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Protect the solutions from light.
-
Sampling and Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[15][16][17]
-
Rationale: This protocol assesses the compound's stability across a range of pH values, mimicking potential conditions in physiological environments or during formulation.[18] The elevated temperature accelerates the degradation process.[6]
Oxidative Stability
The imidazole moiety can be susceptible to oxidation, particularly in the presence of oxidizing agents.[7][8][19]
Experimental Protocol: Oxidative Stability Testing
-
Preparation of Solution: Prepare a solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Addition of Oxidizing Agent: Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).
-
Incubation: Store the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
Sampling and Analysis: Withdraw an aliquot at specified time intervals and analyze it using a validated HPLC method.
-
Rationale: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to simulate potential oxidative stress the compound might encounter.[19]
Photostability
Many imidazole-containing compounds are sensitive to light and UV radiation, which can lead to the formation of multiple degradation products.[7][19] The presence of bromine atoms may increase this sensitivity.[9]
Experimental Protocol: Photostability Testing
-
Sample Preparation: Expose the solid compound and a solution of the compound (in a photostable solvent) to a controlled light source.
-
Light Exposure: Use a photostability chamber that provides a defined light exposure (e.g., 1.2 million lux hours and 200 watt hours/square meter of UV-A light), as per ICH Q1B guidelines.
-
Control Sample: Keep a control sample, protected from light, under the same temperature and humidity conditions.
-
Analysis: After the exposure period, analyze both the exposed and control samples for any degradation.
-
Rationale: This protocol assesses the potential for degradation upon exposure to light, which is crucial for determining appropriate packaging and storage conditions.
Thermal Stability
Thermal stability is essential for determining appropriate storage and handling temperatures. N-alkylimidazoles can undergo thermal degradation, and the length of the alkyl chain can influence this process.[11][12][20][21]
Experimental Protocol: Thermal Stability Testing
-
Solid State: Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH) for a defined period.
-
Solution State: Prepare a solution of the compound in a suitable solvent and store it at an elevated temperature (e.g., 60°C).
-
Analysis: Analyze the samples at various time points to assess the extent of degradation.
-
Rationale: This study evaluates the impact of elevated temperatures on the compound's stability, providing insights into its shelf-life and potential degradation products formed during heat exposure.
Analytical Methodology: The Cornerstone of Stability Assessment
A robust, stability-indicating analytical method is crucial for accurately assessing the stability of this compound analogs. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the technique of choice.[15][22]
Key Characteristics of a Stability-Indicating Method:
-
Specificity: The ability to resolve the parent compound from its degradation products and any other potential impurities.
-
Accuracy and Precision: The method must provide reliable and reproducible results.
-
Linearity and Range: The method should be linear over a defined concentration range.
-
Sensitivity: The method must be sensitive enough to detect and quantify low levels of degradation products.
Data Presentation and Interpretation
For a clear comparison of the stability of different analogs, all quantitative data should be summarized in well-structured tables.
Table 1: Summary of Forced Degradation Studies for this compound Analogs
| Stress Condition | Analog 1 (% Degradation) | Analog 2 (% Degradation) | Major Degradants (if identified) |
| Hydrolytic | |||
| 0.1 N HCl, 60°C, 72h | |||
| Water, 60°C, 72h | |||
| 0.1 N NaOH, 60°C, 72h | |||
| Oxidative | |||
| 3% H₂O₂, RT, 24h | |||
| Photolytic | |||
| Solid, 1.2M lux h | |||
| Solution, 1.2M lux h | |||
| Thermal | |||
| Solid, 60°C/75% RH, 2 weeks | |||
| Solution, 60°C, 2 weeks |
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducible results.
Caption: Workflow for assessing the stability of imidazole analogs.
Conclusion and Future Directions
A thorough understanding of the stability of this compound and its analogs is a non-negotiable prerequisite for their successful development as drug candidates. The systematic approach to forced degradation studies outlined in this guide provides a robust framework for identifying potential liabilities and informing formulation and storage strategies. By employing validated, stability-indicating analytical methods, researchers can generate high-quality data to support regulatory filings and ensure the delivery of safe and effective medicines.
Future work should focus on the structural elucidation of any significant degradation products to understand the mechanisms of degradation fully. This knowledge can, in turn, inform the design of more stable and effective second-generation analogs.
References
- Degradative Behavior and Toxicity of Alkylated Imidazoles | Industrial & Engineering Chemistry Research. (n.d.). ACS Publications.
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (2019). PubMed.
- Forced Degradation Studies of Imidazole-Containing Compounds. (n.d.). Benchchem.
- Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. (2024). ACS ES&T Air.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PubMed Central.
- Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition. (2015). The Journal of Organic Chemistry.
- Recent advances in the synthesis of highly substituted imidazolidines. (2024). RSC Publishing.
- Preventing degradation of 1-Methylimidazole during high-temperature reactions. (n.d.). Benchchem.
- Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals: kinetics and mechanism of reactions and atmospheric implications. (n.d.). RSC Publishing.
- Literature review on the synthesis of substituted imidazoles. (n.d.). Benchchem.
- Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. (n.d.). Journal of Materials Chemistry A.
- Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry.
- Thermal Decomposition Behaviors of Imidazolium-type Ionic Liquids Studied by Pyrolysis-Gas Chromatography. (n.d.). Semantic Scholar.
- Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites. (2025). ResearchGate.
- Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites. (2017). National Institute of Standards and Technology.
- Photodissociation of bromine-substituted nitroimidazole radiosensitizers. (2023). ResearchGate.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
- Journal of Chemical Health Risks, Vol. 14, No. 4. (2024).
- Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.
- Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. (n.d.). MDPI.
- Analytical Techniques In Stability Testing. (2025). Separation Science.
- 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block. (n.d.).
- The Role of Brominated Imidazoles in Modern Chemical Synthesis. (2026).
- 2,4,5-TRIBROMO-1-METHYL-1H-IMIDAZOLE. (n.d.). Echemi.
- Stability indicating study by using different analytical techniques. (2023). IJSDR.
- 1H-Imidazole, 2,4,5-tribromo-. (n.d.). NIST WebBook.
- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. (n.d.). Benchchem.
- PHOTOSENSITIZED REACTION OF IMIDAZOLE. (n.d.). TSI Journals.
- Hydrolytic stability in hemilabile metal-organic frameworks. (2018). PubMed.
- Hydrolysis rates of some acetylimidazole derivatives. (2025). ResearchGate.
- Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. (n.d.). Research Journal of Pharmacy and Technology.
- Fast Photochromism of Bridged Imidazole Dimers. (n.d.). ResearchGate.
- Mechanistic Studies of the Influence of Halogen Substituents on the Corrosion Inhibitive Efficiency of Selected Imidazole Molecules. (n.d.). AMiner.
- 2,4,5-Triphenyl-1-(prop-2-en-1-yl)-1H-imidazole. (2013). PubMed.
- 2-(4-Bromophenyl)-1,4,5-triphenyl-1h-imidazole. (n.d.). PubChem.
- The Stability of Trifluorothymidine: Hydrolysis in Buffered Aqueous Solutions. (1981). PubMed.
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites | NIST [nist.gov]
- 13. ajrconline.org [ajrconline.org]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. ijsdr.org [ijsdr.org]
- 17. rjptonline.org [rjptonline.org]
- 18. The stability of trifluorothymidine: hydrolysis in buffered aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Referencing NMR Data for Substituted Tribromoimidazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the imidazole scaffold remains a cornerstone of medicinal chemistry. Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its importance. Among the vast array of imidazole derivatives, substituted tribromoimidazoles represent a class of compounds with significant potential, offering unique steric and electronic properties that can be exploited in the design of novel therapeutics. The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating their chemical structures.
This guide provides a comprehensive comparison of ¹H and ¹³C NMR data for a series of substituted tribromoimidazoles. By cross-referencing experimental and predicted data, we will explore the influence of N-alkylation and bromine substitution on the magnetic environment of the imidazole ring. This in-depth analysis will equip researchers with the foundational knowledge to confidently characterize these and similar halogenated heterocyclic systems.
The Crucial Role of NMR in Structural Elucidation
NMR spectroscopy provides unparalleled insight into the molecular structure of organic compounds. For substituted imidazoles, ¹H NMR allows for the determination of the number and connectivity of protons, while ¹³C NMR reveals the carbon framework. Chemical shifts (δ), reported in parts per million (ppm), are highly sensitive to the local electronic environment of each nucleus. Electron-withdrawing groups, such as bromine, tend to deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups generally cause upfield shifts. By analyzing these shifts, we can deduce the substitution pattern on the imidazole ring.
Experimental and Predicted NMR Data Comparison
A significant challenge in working with novel or specialized compounds is the availability of comprehensive experimental data. To address this, we have compiled the available experimental ¹H NMR data and supplemented it with high-quality predicted ¹H and ¹³C NMR data for our target compounds: 2,4,5-tribromo-1H-imidazole, 2,4,5-tribromo-1-methyl-1H-imidazole, and 1-ethyl-2,4,5-tribromo-1H-imidazole. The predicted data was generated using advanced algorithms that model the intricate electronic effects within the molecules. For comparative purposes, experimental data for unsubstituted imidazole, N-methylimidazole, and N-ethylimidazole are also included.
Table 1: ¹H NMR Chemical Shift Data (ppm) of Imidazoles
| Compound | H2 | H4 | H5 | N-CH₃ | N-CH₂- | -CH₃ |
| Imidazole (Experimental) | 7.72 | 7.15 | 7.15 | - | - | - |
| 2,4,5-Tribromo-1H-imidazole (Predicted) | - | - | - | - | - | - |
| N-Methylimidazole (Experimental) | 7.48 | 6.95 | 6.85 | 3.63 | - | - |
| 2,4,5-Tribromo-1-methyl-1H-imidazole (Experimental/Predicted) | - | - | - | 3.93[1] | - | - |
| N-Ethylimidazole (Experimental) | 7.45 | 7.02 | 6.91 | - | 3.95 | 1.41[2] |
| 1-Ethyl-2,4,5-tribromo-1H-imidazole (Predicted) | - | - | - | - | 4.15 | 1.52 |
Table 2: ¹³C NMR Chemical Shift Data (ppm) of Imidazoles
| Compound | C2 | C4 | C5 | N-CH₃ | N-CH₂- | -CH₃ |
| Imidazole (Experimental) | 135.9 | 122.1 | 122.1 | - | - | - |
| 2,4,5-Tribromo-1H-imidazole (Predicted) | 118.5 | 105.3 | 105.3 | - | - | - |
| N-Methylimidazole (Experimental) | 137.9 | 129.7 | 121.2 | 32.9 | - | - |
| 2,4,5-Tribromo-1-methyl-1H-imidazole (Predicted) | 120.2 | 107.8 | 106.1 | 35.5 | - | - |
| N-Ethylimidazole (Experimental) | 137.1 | 128.9 | 121.3 | - | 41.8 | 15.6 |
| 1-Ethyl-2,4,5-tribromo-1H-imidazole (Predicted) | 119.8 | 107.5 | 105.9 | - | 44.2 | 15.1 |
Analysis of Substituent Effects
The Impact of Bromination
The introduction of three bromine atoms to the imidazole ring has a profound effect on the chemical shifts of the ring carbons. As predicted for 2,4,5-tribromo-1H-imidazole, the C2, C4, and C5 signals are shifted significantly upfield compared to unsubstituted imidazole. This may seem counterintuitive, as halogens are electron-withdrawing. However, the "heavy atom effect" of bromine, along with complex electronic contributions, leads to this observed shielding.
The Influence of N-Alkylation
N-alkylation from a proton to a methyl or ethyl group in the tribrominated series is predicted to have a noticeable effect on the chemical shifts of the substituent carbons. In the ¹H NMR of 2,4,5-tribromo-1-methyl-1H-imidazole, the methyl protons are observed at 3.93 ppm, which is downfield from the methyl protons of N-methylimidazole (3.63 ppm)[1]. This deshielding is attributed to the electron-withdrawing nature of the tribrominated imidazole ring. A similar trend is predicted for the N-ethyl substituent.
In the ¹³C NMR, the N-alkyl carbons also experience a downfield shift upon bromination of the ring. The predicted chemical shift of the N-methyl carbon in 2,4,5-tribromo-1-methyl-1H-imidazole is 35.5 ppm, compared to 32.9 ppm in N-methylimidazole. This deshielding effect is a direct consequence of the reduced electron density at the nitrogen atom due to the inductive effect of the bromine atoms.
Experimental Workflow for Synthesis and NMR Analysis
The successful characterization of substituted tribromoimidazoles relies on a robust experimental workflow, from synthesis to data acquisition and interpretation.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4,5-Tribromo-1-propyl-1H-imidazole
This guide provides essential, step-by-step procedures for the safe handling and disposal of 2,4,5-Tribromo-1-propyl-1H-imidazole. As a brominated heterocyclic compound, its management requires a rigorous approach grounded in chemical safety principles and regulatory compliance. The following protocols are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental protection.
Immediate Safety Protocols & Hazard Assessment
Before handling or disposing of this compound, it is crucial to understand its inherent hazards. While specific toxicological data for this compound is limited, its structure as a brominated imidazole derivative necessitates treating it with significant caution. Imidazole-based compounds can be corrosive and cause severe skin burns and eye damage[1][2][3]. The presence of multiple bromine atoms classifies it as a halogenated organic compound, which carries specific regulatory requirements for disposal[4][5][6].
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to prevent exposure. The selection of protective equipment must be based on the concentration and amount of the substance being handled at the specific workplace[7].
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield conforming to EN166 or NIOSH standards. | Protects against splashes and dust, preventing severe eye irritation or corrosive damage[1][2][7]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination. | Prevents direct skin contact. Proper glove removal technique is essential to avoid secondary contamination[7]. |
| Body Protection | A fully-buttoned laboratory coat and, for larger quantities, impervious clothing. | Minimizes the risk of skin contact and contamination of personal clothing[7]. |
| Respiratory Protection | Use only in a certified chemical fume hood. For situations with potential for aerosol or dust generation outside a hood, a NIOSH/MSHA or EN 149 approved respirator is required. | Halogenated compounds and their potential decomposition products can be respiratory irritants[1][3][8]. |
Emergency Exposure Procedures
In the event of accidental exposure, immediate and decisive action is critical.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[1][7][9].
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes[1][9][10]. Seek prompt medical consultation[7].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Immediate medical attention is required[1][9].
-
Ingestion: Do NOT induce vomiting[1][9]. Rinse the mouth with water. Never give anything by mouth to an unconscious person and seek immediate medical help[1][7].
Waste Characterization and Segregation: The Core of Compliance
Proper disposal begins with accurate waste characterization. This compound must be classified and handled as Halogenated Organic Hazardous Waste . This classification is paramount and dictates the entire disposal pathway.
The causality for this strict segregation is twofold:
-
Regulatory Compliance: Environmental regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), place stringent restrictions on the land disposal of halogenated organic compounds[4][6].
-
Chemical Safety & Disposal Efficacy: Mixing halogenated waste with non-halogenated streams can create complex, reactive mixtures and complicates the final disposal process. Halogenated wastes require specialized incineration facilities equipped with flue gas scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion[7].
Segregation Protocol
-
Primary Mandate: NEVER mix this compound waste with non-halogenated organic solvents, acids, bases, or strong oxidizing agents[5][11].
-
Waste Streams: Maintain separate, clearly labeled waste containers for different categories of chemical waste in the laboratory. This compound belongs in the "Halogenated Organic Waste" stream[5][12].
-
Incompatible Materials: Store waste containers away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides to prevent violent reactions[11].
Step-by-Step Disposal Workflow
This protocol ensures a self-validating system for waste management, from the point of generation to its final removal from the laboratory.
Step 1: Waste Containment
Collect all waste containing this compound (pure compound, contaminated materials, or solutions) in a designated, compatible, and sealable container[11]. The container must be in good condition with a threaded cap that can be tightly sealed to be "vapor tight" and "spill proof"[12].
Step 2: Hazardous Waste Labeling
Proper labeling is a critical compliance checkpoint.
-
Attach a completed hazardous waste label to the container before the first drop of waste is added[12].
-
The label must include:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.
-
Keep Containers Closed: The waste container must remain tightly sealed at all times, except when actively adding waste[12].
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate leaks or spills.
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your lab area[12].
Step 4: Arranging for Final Disposal
The designated and required disposal method for halogenated organic compounds is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF)[5].
-
When the container is full or no longer in use, complete a chemical collection request form as per your institution's Environmental Health & Safety (EH&S) guidelines[11].
-
Do not attempt to neutralize or dispose of this chemical down the drain. Discharge into the environment must be avoided[7][13].
Step 5: Decontamination
-
Equipment: Decontaminate glassware and equipment by rinsing with a suitable solvent (e.g., acetone, ethanol) and collecting the rinsate as halogenated hazardous waste.
-
Surfaces: Clean spills using appropriate tools and place the material in a sealed container for disposal as hazardous waste[11].
-
PPE: Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices[7]. Do not reuse disposable items.
Disposal Process Visualization
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
References
- Illinois Pollution Control Board. (n.d.). Section 729.241 Aqueous Solutions of Halogenated Compounds.
- Acros PharmaTech Limited. (2018). Safety Data Sheet: 2,5-dibromo-4-nitro-1H-imidazole.
- Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - California Code of Regulations.
- Thermo Fisher Scientific. (2018). Safety Data Sheet: Imidazole.
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole.
- Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2-methyl-4-nitro-1H-imidazole.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Fisher Scientific. (2010). Safety Data Sheet: Imidazole.
- Fisher Scientific. (2025). Safety Data Sheet: Imidazole.
- Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
- International Labour Organization & World Health Organization. (n.d.). ICSC 1721 - IMIDAZOLE.
Sources
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. fishersci.com [fishersci.com]
- 3. ICSC 1721 - IMIDAZOLE [chemicalsafety.ilo.org]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. bucknell.edu [bucknell.edu]
- 6. View Document - California Code of Regulations [govt.westlaw.com]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
